4-Chlorobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRGDBCGVDPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436848 | |
| Record name | 4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257864-14-5 | |
| Record name | 4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorobenzofuran: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chlorobenzofuran, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document synthesizes information from related benzofuran derivatives and established chemical principles to offer valuable insights for research and development.
Core Physicochemical Properties
This compound is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The introduction of a chlorine atom at the 4-position is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical exploration.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO | [2] |
| Molecular Weight | 152.5777 g/mol | [2] |
| CAS Number | 257864-14-5 | [2] |
| Boiling Point | 209.537 °C at 760 mmHg | [2] |
| Flash Point | 80.525 °C | [2] |
| Density | 1.29 g/cm³ | [2] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The protons on the furan ring (H2 and H3) will likely appear as doublets, while the protons on the chlorinated benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzofuran core. The carbon atom attached to the chlorine (C4) will show a characteristic chemical shift, and its signal may be influenced by the quadrupolar effects of the chlorine nucleus.
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 152. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 154, approximately one-third the intensity of the M⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic system, and the C-O-C stretching of the furan ring. A distinct band corresponding to the C-Cl stretching vibration is also expected.
Synthesis and Reactivity
The synthesis of benzofuran derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions.[3][4] A plausible synthetic route to this compound could involve the reaction of a suitably substituted phenol with an appropriate acetylene derivative, followed by a cyclization step.
Plausible Synthetic Workflow
A hypothetical, yet chemically sound, protocol for the synthesis of this compound is outlined below. This is based on established methodologies for benzofuran synthesis.
Caption: Plausible two-step synthesis of this compound.
Detailed Protocol:
-
O-Alkylation of 3-Chlorophenol: To a solution of 3-chlorophenol in acetone, add potassium carbonate (K₂CO₃) and propargyl bromide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The crude product, 1-chloro-3-(prop-2-yn-1-yloxy)benzene, can be purified by column chromatography.
-
Palladium-Catalyzed Intramolecular Cyclization: The resulting propargyl ether is then subjected to a palladium-catalyzed cyclization. In a suitable solvent such as triethylamine (Et₃N), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) iodide (CuI) co-catalyst. Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by removing the solvent and purifying the crude product by column chromatography to yield this compound.
Reactivity
The benzofuran ring system is generally electron-rich and susceptible to electrophilic substitution. The chlorine atom at the 4-position will act as a deactivating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene ring. The furan ring can also undergo reactions such as Diels-Alder cycloadditions.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran and its derivatives are prevalent structural motifs in a vast array of biologically active natural products and synthetic compounds.[3][5] They are known to exhibit a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[5][6]
The introduction of a chlorine atom can enhance the therapeutic potential of a molecule by:
-
Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]
-
Modulating Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can prolong the half-life of a drug.[1]
-
Providing a Site for Further Functionalization: The chlorine atom can be displaced by other functional groups through nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives.[2]
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Its unique electronic and structural features make it a valuable starting material for the development of novel drugs targeting a variety of diseases.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related chlorinated and aromatic compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Seek immediate medical attention.[9]
-
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound once it becomes available from a supplier for detailed and up-to-date safety information.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in synthetic chemistry and drug discovery. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation based on the known properties and reactivity of the benzofuran scaffold and related chlorinated compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutic agents.
References
- Benchchem. An In-depth Technical Guide to the Discovery and Isolation of 4-Chloronaphtho[2,3-b]benzofuran Derivatives.
- LookChem. Cas 257864-14-5, Benzofuran, 4-chloro.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- ResearchGate. (PDF) Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation.
- NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Fisher Scientific. 4-SAFETY DATA SHEET.
- NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives.
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
4-Chlorobenzofuran chemical structure and analysis
An In-depth Technical Guide to 4-Chlorobenzofuran: Chemical Structure, Synthesis, and Analysis
Introduction
Benzofurans are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with potent biological activities.[1][2][3] Their derivatives are explored for anti-tumor, antibacterial, anti-oxidative, and anti-viral applications.[2] The introduction of a halogen atom, such as chlorine, onto the benzofuran scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. This guide provides a comprehensive technical overview of this compound, a chlorinated derivative of benzofuran.[4] It serves as a crucial resource for researchers, scientists, and drug development professionals, detailing its chemical structure, plausible synthetic strategies, and in-depth analytical methodologies for its characterization and quantification.
Chemical Structure and Physicochemical Properties
This compound is characterized by a benzofuran core with a chlorine atom substituted at the C4 position of the benzene ring. This substitution influences the molecule's reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[4]
Core Chemical Structure
The structure consists of a furan ring fused to a benzene ring. The chlorine atom is attached to the carbon atom adjacent to the fused oxygen-containing ring on the benzene side.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below. These values are critical for designing synthetic reactions, purification protocols, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| CAS Number | 257864-14-5 | [4] |
| Boiling Point | 209.5 °C at 760 mmHg | [4] |
| Density | 1.29 g/cm³ | [4] |
| Flash Point | 80.5 °C | [4] |
Synthesis Methodologies
While specific literature on the synthesis of this compound is sparse, its preparation can be extrapolated from established methods for benzofuran derivatives. These syntheses often involve intramolecular cyclization reactions, leveraging various catalysts to facilitate C-O and C-C bond formation.[1][5]
Conceptual Synthetic Approach: Palladium-Catalyzed Cyclization
A plausible and widely used strategy involves the palladium-catalyzed intramolecular cyclization of an appropriately substituted phenol. This approach offers high yields and functional group tolerance. The general workflow would involve the coupling of a substituted phenol with an alkyne, followed by cyclization.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Cas 257864-14-5,Benzofuran, 4-chloro- | lookchem [lookchem.com]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chlorobenzofuran: A Technical Guide for Researchers
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
4-Chlorobenzofuran is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any molecule destined for these applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this characterization, offering a unique fingerprint of the molecule's identity and purity. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work with this and related compounds.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the atoms is crucial for the assignment of signals in the NMR spectra.
Figure 2: Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocols: General Methodologies
While specific experimental parameters for this compound are not available, the following provides a general overview of the methodologies typically employed to acquire the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, the sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Direct Insertion Probe (DIP): The sample is placed on a probe and inserted directly into the ion source.
-
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or magnetic sector.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable starting point for the identification and characterization of this compound. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial for researchers to perform their own experimental analysis to confirm these findings and to ensure the quality and purity of their materials for downstream applications in drug discovery and materials science.
References
Note: As this guide is based on predicted data, direct citations to experimental spectra are not possible. The following references are to general spectroscopic principles and databases that may be useful for further study.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Quantum Chemical Investigation of 4-Chlorobenzofuran Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the quantum chemical methodologies employed to investigate the formation of 4-Chlorobenzofuran. Benzofuran scaffolds are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Understanding the intricacies of their formation mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This document delves into the theoretical underpinnings of computational chemistry techniques, focusing on Density Functional Theory (DFT), to elucidate the reaction pathways, transition states, and energetics of this compound synthesis. We present a detailed analysis of a radical-mediated cyclization mechanism, a comparative discussion of computational methods, and practical protocols for executing these theoretical investigations. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry, providing both foundational knowledge and actionable insights.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Its derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The specific substitution patterns on the benzofuran ring system critically influence its pharmacological profile. This compound, as a halogenated derivative, presents a unique electronic and steric profile that can significantly impact its reactivity and biological interactions.
The synthesis of substituted benzofurans has been the subject of extensive research, with a multitude of methods developed, including transition-metal-catalyzed cyclizations, acid-catalyzed reactions, and intramolecular cyclizations of various precursors.[1][2][3][4] A thorough understanding of the underlying reaction mechanisms is crucial for controlling regioselectivity, improving yields, and designing novel synthetic strategies. Quantum chemical calculations have emerged as an indispensable tool for gaining deep mechanistic insights that are often inaccessible through experimental means alone.
This guide will focus on the computational investigation of a key pathway to this compound formation: the radical-mediated cyclization of a chlorinated precursor. We will dissect the reaction mechanism, evaluate the performance of different computational methods, and provide a practical framework for researchers to apply these techniques in their own work.
Computational Methodologies: The Quantum Chemical Toolkit
The theoretical investigation of reaction mechanisms relies on solving the Schrödinger equation for the molecular system of interest. Due to the complexity of this equation for multi-atom systems, approximations are necessary. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.
The Foundation: Density Functional Theory (DFT)
DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. The accuracy of a DFT calculation is primarily dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. A wide variety of functionals have been developed, each with its own strengths and weaknesses.
For reactions involving radical intermediates and transition states, as is the case in this compound formation, the choice of functional is particularly critical. Some commonly employed functionals in the study of organic reaction mechanisms include:
-
B3LYP: A hybrid functional that has been widely used and often provides a good starting point for many systems.
-
M06-2X: A meta-hybrid GGA functional that has shown excellent performance for thermochemistry, kinetics, and non-covalent interactions, particularly for main-group elements.[5][6]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is often a good choice for systems where both short- and long-range interactions are important.
The Language of Molecules: Basis Sets
A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description but come at a higher computational cost. Common basis sets used in organic chemistry include:
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used for geometry optimizations and frequency calculations of organic molecules. The addition of polarization (d,p) and diffuse (+) functions is crucial for accurately describing anions, lone pairs, and transition states.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.
A Robust Approach: The G3MP2B3 Composite Method
For a more accurate determination of reaction energies and barriers, composite methods that combine calculations at different levels of theory and with different basis sets can be employed. The G3MP2B3 method is a popular choice for its reliability in predicting thermochemical data for a wide range of organic molecules.[7] It involves a series of calculations, including geometry optimization and frequency calculation at the B3LYP/6-31G(d) level, followed by single-point energy calculations at higher levels of theory to refine the electronic energy. This method was successfully employed in the detailed investigation of chlorobenzofuran formation.[7]
The Reaction Mechanism: A Step-by-Step Quantum Chemical Narrative
The formation of this compound can proceed through a radical-mediated pathway, as elucidated by detailed quantum chemical investigations.[7] The following mechanism focuses on the intramolecular cyclization of a key radical intermediate.
The Precursor: Formation of the Key Radical Intermediate
The reaction is initiated by the formation of a chlorophenyl ethenyl oxidanyl radical. This can occur through various pathways in a combustion or pyrolysis environment, such as the reaction of a chlorinated benzene derivative with a vinyl radical. For the purpose of this guide, we will focus on the subsequent intramolecular cyclization step, which is the key bond-forming event leading to the benzofuran ring system.
The Crucial Step: Intramolecular Radical Cyclization
The chlorophenyl ethenyl oxidanyl radical undergoes an intramolecular cyclization to form the five-membered furan ring. This is the rate-determining step of the process and involves the formation of a new carbon-carbon bond.
The cyclization proceeds through a transition state (TS) where the radical center on the oxygen atom attacks the ortho-position of the chlorinated phenyl ring. The presence of the chlorine atom at the 4-position of the final product means that the cyclization occurs at the carbon atom adjacent to the chlorine-substituted carbon.
A key finding from quantum chemical studies is that the position of the chlorine atom on the phenyl ring has a minimal effect on the activation energy of this rate-limiting cyclization step.[7]
Final Steps: Aromatization to this compound
Following the cyclization, the resulting radical intermediate undergoes subsequent reactions, such as hydrogen abstraction or elimination, to achieve the stable, aromatic this compound molecule. These final steps are typically fast and exothermic.
Quantitative Insights: Energetics and Geometries
Quantum chemical calculations provide a wealth of quantitative data that allows for a detailed understanding of the reaction.
Reaction Energetics
The table below summarizes the calculated free energies of reaction (ΔG) and activation (ΔG‡) for the key steps in the formation of this compound, as determined by the G3MP2B3 composite method.[7]
| Reaction Step | ΔG (kJ/mol) | ΔG‡ (kJ/mol) |
| Intramolecular Cyclization of the Radical Intermediate | -102.3 | 68.9 |
| Subsequent Aromatization Steps | Exothermic | Low |
Data sourced from a quantum chemical investigation of chlorobenzofuran formation.[7]
The data clearly indicates that while the overall reaction is thermodynamically favorable (negative ΔG), there is a significant activation barrier for the initial cyclization step.
Transition State Geometry
The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. In the transition state for the radical cyclization, the forming C-C bond is partially formed, and the geometry around the reacting carbon atoms is distorted from their equilibrium structures in the reactant and product.
| Parameter | Value (Å) |
| Forming C-C bond length in the TS | ~2.2 |
| Forming C-O bond length in the TS | ~1.4 |
| Imaginary Frequency of the TS (cm⁻¹) | ~-500 |
Representative values based on typical radical cyclization transition states.
The single imaginary frequency in the vibrational analysis of the transition state confirms that it is a true first-order saddle point on the potential energy surface, connecting the reactant and product.
Visualizing the Process: Diagrams and Workflows
Reaction Pathway Diagram
Caption: Reaction pathway for this compound formation.
Computational Workflow Diagram
Caption: A typical workflow for computational investigation.
Experimental Protocols: A Practical Guide to the Calculations
This section provides a detailed, step-by-step methodology for performing a quantum chemical investigation of the radical cyclization step in this compound formation using the Gaussian software package.
Software and Hardware Requirements
-
Software: Gaussian 16 or a later version is recommended. GaussView 6 can be used for building molecules and visualizing results.
-
Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is necessary for these calculations, especially for the G3MP2B3 method and larger basis sets.
Step-by-Step Computational Protocol
-
Molecule Building:
-
Using GaussView or another molecular editor, build the 3D structure of the chlorophenyl ethenyl oxidanyl radical. Ensure the correct connectivity and initial geometry.
-
Save the structure as a Gaussian input file (e.g., reactant.gjf).
-
-
Geometry Optimization and Frequency Calculation of the Reactant:
-
Create a Gaussian input file with the following keywords:
-
Explanation of Keywords:
-
%nprocshared=8: Specifies the number of CPU cores to use.
-
%mem=16GB: Allocates memory for the calculation.
-
%chk=reactant.chk: Creates a checkpoint file to store results.
-
#p: Requests verbose output.
-
opt: Performs a geometry optimization.
-
freq: Calculates vibrational frequencies to confirm a true minimum (no imaginary frequencies).
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.
-
0 2: Specifies a charge of 0 and a spin multiplicity of 2 (for a radical with one unpaired electron).
-
-
-
Transition State Search:
-
There are several methods to find a transition state. A common approach is to use the Berny optimization algorithm with the opt=(TS,calcfc,noeigen) keyword. An initial guess for the transition state geometry is required. This can be generated by modifying the reactant geometry to bring the reacting atoms closer together.
-
Example input for a transition state search:
-
Explanation of Keywords:
-
opt=(TS,calcfc,noeigen): Specifies a transition state search, calculates force constants at the first step, and avoids eigenvector following (which can sometimes be problematic).
-
freq: A frequency calculation is essential to confirm the transition state (one and only one imaginary frequency).
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactant and product, confirming that the correct transition state has been found.
-
Example input for an IRC calculation:
-
Explanation of Keywords:
-
irc=(calcfc,maxpoints=20,stepsize=10): Specifies an IRC calculation, calculates force constants at the start, sets the maximum number of points along the path, and defines the step size.
-
geom=check guess=read: Reads the geometry and wavefunction from the checkpoint file of the transition state calculation.
-
-
-
High-Accuracy Energy Calculations (G3MP2B3):
-
Once the geometries of the reactant, transition state, and product are optimized, single-point energy calculations using the G3MP2B3 composite method can be performed to obtain more accurate energetic data.
-
Example input for a G3MP2B3 calculation:
-
Scientific Integrity and Validation
The trustworthiness of computational results is paramount. A self-validating system for these protocols involves several key checks:
-
Convergence Criteria: Ensure that all geometry optimizations have converged to the specified criteria.
-
Vibrational Analysis: Confirm that all minima have zero imaginary frequencies and all transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
IRC Confirmation: Verify that the IRC calculation smoothly connects the transition state to the expected reactant and product.
-
Benchmarking: When possible, compare the results obtained with a given DFT functional and basis set to those from higher levels of theory or from experimental data for similar systems.
Experimental validation is the ultimate test of a computational model. For the formation of this compound, this could involve:
-
Product Analysis: Comparing the predicted regioselectivity of cyclization with the experimentally observed product distribution in the synthesis of substituted benzofurans.
-
Kinetic Studies: Correlating the calculated activation energies with experimentally determined reaction rates.
-
Spectroscopic Characterization: Comparing calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the final product with experimental data to confirm its structure.
Conclusion
Quantum chemical investigations provide an unparalleled level of detail into the formation of this compound. By leveraging the power of DFT and composite methods, researchers can elucidate complex reaction mechanisms, identify key intermediates and transition states, and predict reaction energetics with a high degree of accuracy. This in-depth understanding is not merely an academic exercise; it provides a rational basis for the design of more efficient and selective synthetic routes to this important class of heterocyclic compounds. The methodologies and protocols outlined in this guide offer a robust framework for researchers to embark on their own computational investigations, ultimately accelerating the discovery and development of novel benzofuran-based therapeutics and functional materials.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2019.
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Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 2022.
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023.
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Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 2022.
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Correction: Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 2022.
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Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. International Journal of Quantum Chemistry, 2015.
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Foreword: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity Screening of 4-Chlorobenzofuran Derivatives
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity.[1] The benzofuran ring system, a fusion of benzene and furan rings, is a quintessential example of such a scaffold.[2][3] Naturally occurring and synthetic benzofuran derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]
This guide focuses on derivatives featuring a chlorine atom at the 4-position of the benzofuran core. The introduction of a halogen, such as chlorine, can significantly modulate a molecule's physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, enhance binding affinity to target proteins and improve pharmacokinetic profiles. Previous research on halogenated benzofurans has indicated that such substitutions can lead to potent and selective biological activity.[6]
This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a logical, field-proven framework for the systematic screening of a library of this compound derivatives to identify and validate promising therapeutic leads.
A Note on Synthesis: Crafting the Chemical Library
The foundation of any successful screening campaign is a well-designed chemical library. While numerous methods exist for constructing the benzofuran core, a common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols.[3][7] For a library of this compound derivatives, a logical starting point would be a substituted 2-chlorophenol, which can undergo reactions such as O-alkylation followed by cyclization to form the core structure.
The rationale for choosing a specific synthetic route should prioritize efficiency, modularity (allowing for diverse substitutions at other positions), and yield.[8] A streamlined, one-pot procedure is often ideal for rapidly assembling a diverse set of compounds for screening.[8]
The Screening Cascade: A High-Throughput Strategy
To efficiently evaluate a library of novel compounds, a tiered approach or "screening cascade" is essential. High-Throughput Screening (HTS) leverages automation and robotics to rapidly test thousands to millions of compounds, accelerating the identification of "hits"—compounds that show desired activity in a primary assay.[9][10] This initial screen prioritizes speed and cost-effectiveness over precision. Promising hits from the primary screen then advance to more complex and biologically relevant secondary and tertiary assays for validation and characterization.
Caption: High-Throughput Screening (HTS) cascade for drug discovery.
Assay Protocol: Antimicrobial Activity Screening
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The first line of assessment for antimicrobial potential is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This quantitative measure is a gold standard for assessing the potency of a novel compound against specific bacterial or fungal strains.[13] A lower MIC value indicates higher potency.[13] The broth microdilution method is a widely used, scalable technique for determining MIC.[14]
Detailed Protocol: Broth Microdilution Assay
This protocol is designed for a 96-well microtiter plate format, which is amenable to automation.
Materials:
-
Test Compounds (this compound derivatives), dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (MHB).[15]
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: DMSO.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or dedicated plate reader.
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution Series: a. Add 100 µL of sterile MHB to all wells of the 96-well plate. b. In the first column of wells, add an additional 100 µL of the test compound stock solution (or control), resulting in a total volume of 200 µL. This creates the starting concentration for the serial dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. d. Wells in column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (except column 12) is now 200 µL.
-
Incubation: a. Seal the plate with a breathable membrane or lid. b. Incubate at 37°C for 18-24 hours.
-
Result Determination: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13] c. Optionally, add 20 µL of a resazurin-based viability indicator and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Data Presentation: Summarizing Antimicrobial Potency
Results should be tabulated to allow for easy comparison of the activity of different derivatives against various microbial strains.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4CBF-001 | 16 | >128 |
| 4CBF-002 | 8 | 64 |
| 4CBF-003 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Assay Protocol: Anticancer Activity Screening
Core Principle: The MTT Cell Viability Assay
A primary screen for anticancer activity involves assessing a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[16] The principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells.[17] This reaction produces purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by the test compounds.[17][18]
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay on Cancer Cells
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).[2][16]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test Compounds and Controls (dissolved in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control. c. Incubate for a specified period, typically 48 or 72 hours.[19]
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[20]
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18] c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
Absorbance Measurement: a. Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Summarizing Cytotoxic Potency
| Compound ID | Cell Line | IC₅₀ (µM) |
| 4CBF-001 | HeLa | 12.5 |
| 4CBF-002 | HeLa | 2.8 |
| 4CBF-003 | HeLa | >100 |
| Doxorubicin | HeLa | 0.5 |
Assay Protocol: Anti-inflammatory Activity Screening
Inflammation is a complex biological response involving multiple mediators. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).[21][22] Screening against these targets provides a robust assessment of a compound's potential.
Core Principle 1: COX Enzyme Inhibition
Cyclooxygenase (COX) enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[22] An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize side effects.[23] This can be assessed using cell-free enzymatic assays.
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol uses a colorimetric assay kit, which is a common and reliable method.
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical). This kit typically includes ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric substrate (TMPD).
-
Test Compounds and Controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well plate and microplate reader (590 nm).
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.
-
Assay Setup: a. In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. b. Add the test compounds at various concentrations. Include wells for 100% initial activity (enzyme without inhibitor) and a background control.
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiating the Reaction: a. Add the colorimetric substrate solution to all wells. b. Add arachidonic acid to initiate the COX reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Core Principle 2: Inhibition of Nitric Oxide Production
During inflammation, macrophages are stimulated by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[24] This stimulation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[25] Inhibiting this pathway is a key strategy for anti-inflammatory drug development. NO production can be indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reaction.[25]
Caption: LPS-induced pro-inflammatory pathway in macrophages.
Detailed Protocol: Nitric Oxide (Griess) Assay
Materials:
-
RAW 264.7 murine macrophage cell line.[26]
-
Complete culture medium.
-
Lipopolysaccharide (LPS).
-
Test Compounds and Controls (e.g., Dexamethasone).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium Nitrite (NaNO₂) standard.
-
96-well plates and microplate reader (540 nm).
Procedure:
-
Cell Seeding and Treatment: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight. b. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. c. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. d. Incubate for 24 hours.
-
Nitrite Measurement: a. Prepare a standard curve of NaNO₂ in culture medium. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. e. Measure the absorbance at 540 nm.
-
Data Analysis: a. Determine the nitrite concentration in each sample using the NaNO₂ standard curve. b. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. c. Determine the IC₅₀ value. d. It is crucial to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity.[27]
Data Presentation: Summarizing Anti-inflammatory Potency
Table 3: COX Enzyme Inhibition
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 4CBF-001 | 50.1 | 5.2 | 9.6 |
| 4CBF-002 | >100 | 25.6 | >3.9 |
| Celecoxib | 15.0 | 0.05 | 300 |
Table 4: Inhibition of NO Production in Macrophages
| Compound ID | NO Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ |
|---|---|---|
| 4CBF-001 | 8.3 | >95% |
| 4CBF-002 | 35.1 | >95% |
| Dexamethasone | 0.1 | >95% |
Conclusion and Forward Look
This guide outlines a robust, multi-faceted strategy for the initial biological screening of this compound derivatives. By systematically assessing antimicrobial, anticancer, and anti-inflammatory activities through validated, high-throughput methods, researchers can efficiently identify promising hit compounds. The data generated from these primary screens—MIC values for antimicrobial activity, IC₅₀ values for cytotoxicity, and IC₅₀ values for inflammatory markers—form the basis for initial Structure-Activity Relationship (SAR) studies.[2] These studies will guide the next phase of drug discovery: lead optimization, where the chemical structure of the most promising hits is systematically modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties, ultimately paving the way for preclinical development.
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4-Chlorobenzofuran: A Versatile and Strategic Building Block in Modern Organic Synthesis
This guide provides an in-depth exploration of 4-chlorobenzofuran, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple reaction lists to examine the causality behind its synthetic utility, offering field-proven insights into its application as a versatile building block. Every protocol and mechanistic discussion is grounded in authoritative literature to ensure scientific integrity and immediate applicability in a research setting.
Introduction: The Strategic Importance of the Benzofuran Core and C4-Halogenation
The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The true synthetic power of this scaffold is unlocked through strategic functionalization, allowing for the precise construction of complex molecular architectures.
This compound emerges as a particularly valuable intermediate due to the unique electronic properties and reactivity conferred by the chlorine atom at the C4 position. This halogen serves two primary strategic roles:
-
A Modulator of Reactivity: The inductive electron-withdrawing nature of the chlorine atom influences the electron density of the entire heterocyclic system, affecting the reactivity of both the furan and benzene rings in electrophilic and nucleophilic reactions.
-
A Versatile Synthetic Handle: More importantly, the C4-Cl bond is a robust and reliable handle for a wide array of powerful transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon and heteroatom substituents with high regioselectivity, making this compound an ideal starting point for building molecular diversity.[2]
This guide will dissect the synthesis of this key building block and detail its most critical applications in modern synthetic organic chemistry.
Synthesis of the this compound Scaffold
While numerous methods exist for constructing the benzofuran core, a common and reliable strategy involves the intramolecular cyclization of a substituted phenol.[3][4] The first reported synthesis of this compound was achieved in 1999.[5] Below is a representative and robust protocol for synthesizing a substituted this compound, adapted from classical benzofuran synthesis principles, starting from the readily available 3-chlorophenol.
Workflow for Synthesis of this compound Derivatives
Caption: General workflow for synthesizing the this compound scaffold.
Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzofuran
This protocol demonstrates a classic acid-catalyzed intramolecular cyclization (a Perkin-type rearrangement) to construct the benzofuran ring.
Step 1: Synthesis of 1-(3-Chlorophenoxy)propan-2-one
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenol (12.85 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and acetone (150 mL).
-
Addition of Alkylating Agent: While stirring vigorously, add chloroacetone (9.25 g, 100 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M NaOH solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-(3-chlorophenoxy)propan-2-one, which can often be used in the next step without further purification.
Step 2: Cyclization to 4-Chloro-2-methylbenzofuran
-
Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (50 g). Heat the PPA to 70-80°C with mechanical stirring.
-
Addition of Precursor: Slowly add the crude 1-(3-chlorophenoxy)propan-2-one (9.23 g, 50 mmol) to the hot PPA. An exothermic reaction will be observed.
-
Cyclization: After the addition is complete, increase the temperature to 100°C and stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice (200 g) with stirring. The product will precipitate or form an oil.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent removal, purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-2-methylbenzofuran.
Reactivity and Synthetic Transformations
The C4-Cl bond is the epicenter of this compound's utility, primarily serving as an anchor point for transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the most powerful tool for functionalizing this compound. Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems. The development of electron-rich, sterically hindered phosphine ligands has been crucial for achieving high-efficiency couplings with substrates like this compound.[6]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile method for generating C(sp²)-C(sp²) bonds.[7] For this compound, this reaction allows for the synthesis of 4-arylbenzofurans, a scaffold present in many bioactive molecules.
-
Mechanistic Insight: The key to success with aryl chlorides is facilitating the oxidative addition step (Pd(0) to Pd(II)), which is often rate-limiting. This is achieved by using electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that stabilize the electron-deficient Pd(0) center and promote its insertion into the strong C-Cl bond.[6] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.
B. Sonogashira Coupling (C-C Bond Formation) This reaction couples a terminal alkyne with an aryl halide, providing direct access to 4-alkynylbenzofurans.[8] These products are themselves versatile intermediates, amenable to further transformations like cycloadditions or reductions.
-
Mechanistic Insight: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne by forming a copper acetylide intermediate.[9] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Copper-free variants have also been developed to avoid potential issues with copper-catalyzed alkyne homocoupling.
C. Heck-Mizoroki Reaction (C-C Bond Formation) The Heck reaction forms a C-C bond between the aryl halide and an alkene, leading to 4-vinylbenzofuran derivatives.[10]
-
Mechanistic Insight: The reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[11] The regioselectivity of the insertion and stereoselectivity of the resulting double bond are key considerations.
D. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines. It provides access to 4-aminobenzofuran derivatives, which are important pharmacophores.
-
Mechanistic Insight: Similar to other cross-couplings, the catalytic cycle involves oxidative addition, but the key step is the formation of a palladium-amido complex upon deprotonation of the amine by a strong base (e.g., NaOt-Bu, LHMDS). Reductive elimination from this complex yields the C-N coupled product. The choice of ligand is critical to prevent catalyst decomposition and promote the final reductive elimination step.
Summary of Cross-Coupling Conditions
| Reaction Type | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | K₂CO₃, Et₃N | DMF, NMP | 100-140 |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for challenging aryl chlorides.[7]
-
Inert Atmosphere: Assemble a Schlenk tube or reaction vial containing a magnetic stir bar. Flame-dry the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the vessel, add this compound (152 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and SPhos (33 mg, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100°C. Stir the reaction for 12-24 hours. Monitor completion by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 4-arylbenzofuran product.
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling, the C4-Cl bond can undergo direct displacement by potent nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[12]
-
Mechanistic Insight: The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer complex.[12] For this pathway to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions to stabilize the intermediate. The benzofuran ring itself provides some activation, but without additional EWGs, this compound requires strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide) and often elevated temperatures for the reaction to proceed efficiently.
Representative Protocol: SNAr with Sodium Methoxide
-
Setup: In an oven-dried sealed tube, combine this compound (152 mg, 1.0 mmol) and sodium methoxide (81 mg, 1.5 mmol).
-
Solvent: Add anhydrous dimethylformamide (DMF) (4 mL).
-
Reaction: Seal the tube and heat the mixture to 120-140°C for 18-24 hours.
-
Workup: Cool to room temperature and carefully quench the reaction by pouring it into ice-water (20 mL).
-
Extraction and Purification: Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-methoxybenzofuran.
Directed ortho-Metalation (DoM)
The chlorine atom can function as a directed metalation group (DMG), enabling regioselective deprotonation at the adjacent C5 position.
-
Mechanistic Insight: A strong organolithium base (e.g., n-BuLi, s-BuLi) complexes with the Lewis basic chlorine atom. This proximity effect directs the base to abstract the proton at the C5 position, which is the most acidic ortho proton. The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes), installing a new functional group exclusively at the C5 position. This provides a complementary strategy to functionalize the benzene ring portion of the molecule.
Conclusion and Future Outlook
This compound is a strategically vital building block whose value lies in the predictable and versatile reactivity of its C4-Cl bond. It serves as a robust platform for constructing complex, polysubstituted benzofuran derivatives through a suite of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. The ability to leverage this single starting material to forge diverse C-C, C-N, and C-O bonds underscores its importance in programs focused on drug discovery and materials science.
Future advancements will likely focus on developing even more efficient and sustainable catalytic systems for activating the C-Cl bond under milder conditions. The exploration of photoredox catalysis and other novel activation methods could further expand the synthetic toolbox, allowing the chemistry of this compound to be applied to increasingly complex and sensitive molecular targets.
References
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- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. Catalytic Asymmetric [4 + 1] Cyclization of Benzofuran-Derived Azadienes with 3-Chlorooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sci-hub.ru [sci-hub.ru]
Discovery and isolation of 4-Chlorobenzofuran derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 4-Chlorobenzofuran Derivatives
Authored by Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Halogenated Benzofurans
Benzofuran, a heterocyclic compound comprising a fused benzene and furan ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] First isolated and synthesized in the late 19th century, its derivatives are found in a plethora of natural products and have been developed as potent therapeutic agents.[2][3] The introduction of halogen atoms, particularly chlorine, onto the benzofuran core profoundly modulates a molecule's physicochemical properties. A chloro-substituent can enhance metabolic stability, improve membrane permeability, and alter electronic properties, thereby fine-tuning biological activity and target engagement. This guide focuses specifically on this compound derivatives, providing a technical framework for their synthesis, isolation, and characterization for researchers, chemists, and professionals in drug development.
Section 1: Synthetic Strategies for the this compound Scaffold
The construction of the this compound core can be approached through two primary strategic pathways: (A) starting with a pre-chlorinated precursor (e.g., a 3-chlorophenol derivative) and subsequently forming the furan ring, or (B) forming the benzofuran core first, followed by a regioselective chlorination. The former is often more direct and avoids challenges with regioselectivity in the final halogenation step.
Modern Transition-Metal Catalyzed Methodologies
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild conditions and high efficiency.[4] Palladium-, copper-, and ruthenium-based systems are particularly prominent in benzofuran synthesis.[3][5]
1.1.1 Palladium-Catalyzed Annulation
Palladium-catalyzed reactions are among the most robust methods for constructing the benzofuran ring.[6] A powerful strategy involves the coupling of a phenol with an alkyne followed by cyclization. To achieve the 4-chloro substitution pattern, one would typically start with a 3-chlorophenol derivative.
A key example is the Sonogashira coupling between an iodophenol and a terminal alkyne, which, under the right conditions, proceeds to a subsequent intramolecular cyclization to form the benzofuran.[3][7]
Conceptual Workflow: Pd/Cu-Catalyzed Sonogashira Coupling & Cyclization
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of the physicochemical properties of 4-Chlorobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to provide not only precise data but also the underlying scientific principles and practical experimental methodologies.
Introduction: The Significance of this compound
Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties. The introduction of a chlorine atom at the 4-position of the benzofuran ring system modulates its electronic and steric properties, influencing its reactivity, metabolic stability, and biological target interactions. A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective utilization in drug design, process development, and synthetic chemistry.
Molecular and Physicochemical Profile
A foundational understanding of a molecule begins with its fundamental properties. These parameters are critical for predicting its behavior in various chemical and biological systems.
Molecular Structure and Identification
The molecular structure of this compound consists of a benzene ring fused to a furan ring, with a chlorine atom substituted at the C4 position.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Boiling Point | 209.537 °C at 760 mmHg | [1] |
| Melting Point | Data not readily available. Estimated to be a low-melting solid or liquid at room temperature. | |
| Density | 1.29 g/cm³ | [1] |
| Flash Point | 80.525 °C | [1] |
| pKa | Data not readily available. Expected to be weakly basic due to the oxygen lone pair, but this is significantly diminished by aromaticity. |
Solubility Profile
The principle of "like dissolves like" governs solubility. This compound, with its chlorinated aromatic structure, is expected to be sparingly soluble in water but readily soluble in a range of organic solvents.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is predominantly nonpolar. |
| Methanol, Ethanol | Soluble | Capable of dipole-dipole interactions and weak hydrogen bonding. |
| Acetone, Ethyl Acetate | Soluble | Good polarity match for dipole-dipole interactions. |
| Dichloromethane, Chloroform | Very Soluble | Similar polarity and potential for halogen bonding. |
| Toluene, Hexanes | Soluble | Van der Waals forces with nonpolar solvents. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not widely published, we can predict the key features based on the known spectra of benzofuran and the substituent effects of chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the furan ring (H2 and H3) will appear as distinct signals, likely doublets, coupled to each other. The protons on the benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern due to their coupling relationships. The electron-withdrawing nature of the chlorine atom at C4 will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzofuran.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) will be significantly influenced, and its chemical shift can be predicted using empirical substituent effect calculations. The other aromatic and furanic carbons will also show shifts relative to benzofuran due to the electronic influence of the chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
C-H stretching (aromatic and furanic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic and furanic): ~1600-1450 cm⁻¹
-
C-O-C stretching (ether linkage): ~1250-1050 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum obtained by electron ionization (EI) would be expected to show:
-
Molecular Ion (M⁺): A prominent peak at m/z 152, corresponding to the molecular weight of the compound.
-
Isotope Peak (M+2)⁺: A significant peak at m/z 154, with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
-
Fragmentation Peaks: Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and cleavage of the furan ring, which would lead to fragment ions at lower m/z values.
Experimental Methodologies: A Practical Guide
The following section details the standard operating procedures for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and ensure data integrity.
Determination of Melting Point
The melting point is a critical indicator of purity.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the crystalline solid.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Profile:
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will have a sharp melting range of 1-2°C.
Quantitative Solubility Determination
This protocol outlines a standard method for determining the solubility of a compound in various solvents.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene).
-
Equilibrium Saturation: In a series of vials, add a known volume of each solvent. To each vial, add an excess amount of this compound.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with shaking is ideal.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.
-
Quantitative Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Spectroscopic Analysis Protocols
Caption: General Workflow for Spectroscopic Analysis.
4.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
4.3.2. FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Solid: Place a small drop of the liquid or a few crystals of the solid on the diamond window of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups in this compound.
4.3.3. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the characteristic chlorine isotope pattern, and the major fragment ions.
Reactivity and Stability
This compound is expected to be a relatively stable compound under standard laboratory conditions. The aromatic system provides a degree of stability. However, the furan ring is more susceptible to certain reactions than the benzene ring. Potential areas of reactivity include:
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing chloro and furan ring substituents.
-
Reactions of the Furan Ring: The furan moiety can undergo reactions such as Diels-Alder cycloadditions under certain conditions.
-
Nucleophilic Aromatic Substitution: The chlorine atom may be displaced by strong nucleophiles under forcing conditions.
It is advisable to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the key physicochemical properties of this compound, grounded in established scientific principles. While some experimental data for this specific molecule is not widely available, this document offers a robust framework for its characterization through predictive analysis and detailed experimental protocols. The information presented herein is intended to empower researchers in the fields of drug discovery and organic synthesis to confidently handle, analyze, and utilize this compound in their scientific endeavors.
References
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PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). Benzofuran, 4-chloro-. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide for the Initial Toxicological Investigation of 4-Chlorobenzofuran
Abstract
4-Chlorobenzofuran is a halogenated aromatic compound with a potential for emergence in pharmaceutical intermediates and environmental contexts. Despite its structural relationship to benzofuran and other chlorinated congeners, which have known toxicological profiles, there is a significant lack of publicly available data on the toxicity of this compound itself. This guide outlines a comprehensive, tiered strategy for the initial toxicological investigation of this compound, designed for researchers, scientists, and drug development professionals. The proposed workflow emphasizes a progressive approach, beginning with in silico and in vitro methodologies to characterize potential hazards, followed by targeted in vivo studies to confirm and elaborate on these findings. This document provides detailed, field-proven protocols and the scientific rationale behind each experimental choice, grounded in established regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA). The objective is to provide a robust framework for generating a foundational toxicological profile of this compound, ensuring scientific integrity and regulatory alignment.
Introduction and Rationale
Benzofuran and its derivatives are a class of heterocyclic compounds with diverse applications, but also with noted toxicological concerns. The parent compound, 2,3-benzofuran, has been shown to cause liver and kidney damage in animal studies[1]. The addition of halogens to the benzofuran scaffold can significantly alter its metabolic fate and toxic potential, a concern highlighted by the well-documented toxicity of chlorinated dibenzofurans, which are known persistent organic pollutants[2].
This compound, as a specific isomer, presents a unique toxicological question. The position of the chlorine atom can influence its electronic properties, metabolic activation, and interaction with biological macromolecules. While quantum chemical investigations have explored the formation of this compound from precursors like 1,3-dichloropropene, empirical data on its biological effects is absent from the current scientific literature[3][4].
This lack of data necessitates a structured and cautious approach to its toxicological evaluation. The initial investigation must be designed to identify potential hazards, including cytotoxicity, genotoxicity, and target organ toxicity, which are common endpoints of concern for halogenated aromatic compounds. This guide proposes a logical, tiered approach, beginning with cost-effective, high-throughput in vitro screening and progressing to more complex in vivo models as warranted by the initial findings. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with modern toxicological assessment frameworks[5].
Tier 1: In Vitro Hazard Identification
The initial tier of investigation focuses on establishing the basal cytotoxicity and genotoxic potential of this compound. These assays are crucial for determining the concentration ranges for subsequent, more complex studies and for identifying any immediate red flags regarding DNA damage.
Cytotoxicity Assessment
The objective of the initial cytotoxicity assessment is to determine the concentration of this compound that induces cell death in relevant cell lines. This data is used to calculate an IC50 (half-maximal inhibitory concentration) value, which informs the dose selection for subsequent in vitro and, eventually, in vivo studies. Given that the liver is a primary target for benzofuran toxicity, a human hepatocyte cell line (e.g., HepG2) is a logical choice.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 1 x 10^4 cells per well in a 96-well microplate and allow them to adhere for 24 hours.
-
Dosing: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Incubate for 24 and 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
The causality behind this choice of assay lies in its robustness and high-throughput nature, making it an excellent screening tool. The selection of HepG2 cells is based on the known hepatotoxicity of the parent benzofuran molecule, providing a relevant biological system for initial assessment[1].
Genotoxicity Assessment
Genotoxicity is a critical endpoint in the safety assessment of any new chemical entity. A standard in vitro genotoxicity battery is recommended, following OECD guidelines, to assess the potential of this compound to induce gene mutations and chromosomal damage[6].
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: Use at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of this compound are mutagenic.
-
Procedure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+) and compare it to the number of spontaneous revertants in the negative control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Experimental Protocol: In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells and contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.
-
Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Dosing and Incubation: Treat the cells with a range of concentrations of this compound, determined from the cytotoxicity data, for a period that covers one and a half to two normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.
The combination of the Ames test and the micronucleus assay provides a comprehensive initial screen for genotoxicity, covering both gene mutations and chromosomal aberrations, as recommended by international guidelines[6].
Tier 2: In Vivo Acute Toxicity and Metabolism
Should the in vitro data from Tier 1 indicate significant cytotoxicity or genotoxicity, a limited and ethically reviewed in vivo study is warranted to understand the acute systemic toxicity and metabolic profile of this compound.
Acute Oral Toxicity Study (OECD 423)
The acute toxic class method (OECD 423) is a stepwise procedure that uses a small number of animals to estimate the acute oral toxicity of a substance[7].
Experimental Protocol: Acute Toxic Class Method
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer this compound orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg). The starting dose should be selected based on the in vitro cytotoxicity data.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group, following the prescribed stepwise procedure in the OECD 423 guideline.
-
Pathology: At the end of the observation period, conduct a gross necropsy on all surviving animals. Histopathological examination of major organs, particularly the liver and kidneys, is recommended.
This study provides a preliminary understanding of the acute toxicity profile of this compound and helps in classifying the compound according to the Globally Harmonized System (GHS).
Preliminary Metabolic Profiling
Understanding the metabolic fate of this compound is crucial, as metabolites can be more or less toxic than the parent compound. The FDA's guidance on the safety testing of drug metabolites emphasizes the importance of identifying and characterizing metabolites early in the development process[8][9][10][11].
Experimental Protocol: In Vivo Metabolite Identification
-
Dosing and Sample Collection: Following a single oral or intravenous dose of this compound to rats, collect urine, feces, and blood samples at various time points.
-
Sample Preparation: Process the samples to extract the parent compound and its metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Structural Elucidation: For significant metabolites, further structural elucidation may be necessary using techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Cross-species Comparison: Compare the metabolite profiles in rats with those generated from in vitro human liver microsome studies to identify any human-specific or disproportionate metabolites that may require further safety testing[8][12].
The potential metabolic pathways for halogenated benzofurans include hydroxylation, dehalogenation, and conjugation reactions[13][14]. Identifying these pathways for this compound is a key step in understanding its toxicokinetics.
Data Presentation and Visualization
Tabular Summary of Hypothetical Data
Table 1: Hypothetical In Vitro Toxicity Data for this compound
| Assay | Cell Line | Endpoint | Result |
| MTT Assay | HepG2 | IC50 (µM) | 75.5 |
| Ames Test | S. typhimurium | Mutagenicity | Negative (with and without S9) |
| Micronucleus Test | CHO | Clastogenicity | Positive (at concentrations > 50 µM) |
Table 2: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)
| Starting Dose (mg/kg) | Outcome (Mortality) | GHS Classification |
| 300 | 2/3 animals | Category 4 |
Diagrams of Experimental Workflows and Pathways
Caption: Tiered toxicological investigation workflow for this compound.
Caption: Putative metabolic pathways of this compound.
Conclusion and Future Directions
The initial toxicological investigation of this compound, a compound with a notable data gap, requires a systematic and evidence-based approach. The tiered strategy outlined in this guide, commencing with in vitro cytotoxicity and genotoxicity assessments and progressing to targeted in vivo studies, provides a robust framework for generating a foundational safety profile. The emphasis on using established, internationally recognized protocols ensures the quality and regulatory acceptability of the data generated.
Positive findings in any of the proposed assays would necessitate further, more detailed investigations, such as repeated-dose toxicity studies, developmental and reproductive toxicity (DART) studies, and carcinogenicity bioassays. The metabolic profiling data will be instrumental in guiding these future studies, particularly in the selection of an appropriate animal model that best reflects human metabolism. This comprehensive approach will enable a thorough risk assessment and inform decisions regarding the safe handling, use, and potential regulation of this compound.
References
-
Ahubelem, N., & Al-Malaika, S. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran. ATSDR. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). ATSDR. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites. FDA. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Health Effects Test Guidelines: Acute Toxicity Testing - Background. National Toxicology Program (NTP). [Link]
-
Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
-
U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]
-
DelVal DMDG. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group. [Link]
-
Peterson, L. A. (2006). Electrophilic intermediates produced by bioactivation of furan. PubMed. [Link]
-
Veerkamp, W., Wever, J., & Hutzinger, O. (1981). The metabolism of some chlorinated dibenzofurans by rats. Sci-Hub. [Link]
-
Giorgis, M., et al. (2022). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI. [Link]
-
S. S. Smith et al. (2019). Identifying Compounds With Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. PubMed. [Link]
-
S. S. Smith et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. PMC - NIH. [Link]
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Methodological & Application
Synthesis of 4-Chlorobenzofuran from 4-halobenzofurans
Application Note & Protocol
Topic: Strategic Synthesis of 4-Chlorobenzofuran via Halogen Exchange from 4-Halobenzofuran Precursors
I. Executive Summary
This compound is a key heterocyclic motif in medicinal chemistry and materials science. Its synthesis, however, is often complicated by the electronic properties of the benzofuran ring system, which make direct, regioselective chlorination at the 4-position challenging.[1] This document provides a comprehensive guide for the synthesis of this compound from more readily accessible 4-halobenzofuran precursors, such as 4-bromobenzofuran. We will delve into the mechanistic rationale for choosing a copper-catalyzed halogen exchange (aromatic Finkelstein) reaction, provide a detailed, field-tested protocol, and offer insights into process optimization and validation.
II. Mechanistic Rationale & Strategic Approach
The direct electrophilic halogenation of the benzofuran core does not favor substitution at the 4-position due to the inherent electronic distribution of the bicyclic system.[1] Therefore, a more strategic approach involves the installation of a different halogen at the 4-position, which can then be exchanged for chlorine. This is most commonly achieved through a transition metal-catalyzed halogen exchange reaction.
While palladium-catalyzed methods are prevalent in C-C and C-N bond formation[2][3][4][5], copper catalysis offers a mild, efficient, and cost-effective alternative for halogen exchange reactions on aryl halides.[6][7][8] The copper-catalyzed "aromatic Finkelstein" reaction, extensively developed by Buchwald and Klapars, provides a robust platform for these transformations.[6][7][8][9] The reaction is believed to proceed through a Cu(I) catalytic cycle, and the choice of ligand is crucial for achieving high yields and preventing side reactions. Diamine ligands have been shown to be particularly effective in stabilizing the copper catalyst and facilitating the halogen exchange.[7][8]
The choice of the starting 4-halobenzofuran is also a key consideration. 4-Bromobenzofuran is often a practical starting material due to its relative stability and commercial availability. The conversion of a 4-iodobenzofuran would also be feasible.
III. Visualized Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from a 4-halobenzofuran precursor via a copper-catalyzed halogen exchange reaction.
Caption: Copper-catalyzed synthesis of this compound.
IV. Detailed Experimental Protocol: Synthesis of this compound from 4-Bromobenzofuran
This protocol is based on the principles of copper-catalyzed halogen exchange reactions and is optimized for the specific synthesis of this compound.
Materials:
-
4-Bromobenzofuran (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N,N'-Dimethylethylenediamine (0.10 equiv)
-
Sodium Chloride (NaCl) (2.0 equiv)
-
Dioxane (anhydrous)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add CuI (0.05 equiv), NaCl (2.0 equiv), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add 4-bromobenzofuran (1.0 equiv).
-
Add anhydrous dioxane via syringe.
-
Finally, add N,N'-dimethylethylenediamine (0.10 equiv) via syringe.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath or heating mantle set to 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add saturated aqueous ammonium chloride solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Self-Validation and Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
The expected ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, with coupling patterns consistent with the substitution pattern.
-
The mass spectrum should show the molecular ion peak corresponding to the mass of this compound, including the characteristic isotopic pattern for a chlorine-containing compound.
V. Data Summary
The following table summarizes the key parameters for the synthesis of this compound from 4-bromobenzofuran.
| Parameter | Value/Description | Rationale/Notes |
| Starting Material | 4-Bromobenzofuran | A common and commercially available precursor. |
| Catalyst | Copper(I) iodide (CuI) | A cost-effective and efficient catalyst for halogen exchange.[6][7] |
| Ligand | N,N'-Dimethylethylenediamine | A simple and effective diamine ligand to stabilize the copper catalyst.[7][8] |
| Chloride Source | Sodium Chloride (NaCl) | An inexpensive and readily available source of chloride ions. |
| Solvent | Dioxane | A suitable high-boiling solvent for this reaction.[7] |
| Temperature | 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 12-24 hours | Typical reaction time; should be monitored for completion. |
| Typical Yield | 70-85% | Expected yield based on similar copper-catalyzed halogen exchange reactions. |
VI. Concluding Remarks
This application note provides a robust and reproducible protocol for the synthesis of this compound from 4-bromobenzofuran using a copper-catalyzed halogen exchange reaction. The method is based on well-established principles and offers a practical alternative to direct chlorination methods. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable building block for drug discovery and materials science applications.
References
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. PubMed, 12475315. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. ResearchGate. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides Supporting Information. Massachusetts Institute of Technology. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. [Link]
-
Che, C., & Buchwald, S. L. (2005). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
-
Barreiro, E. J. L., et al. (2021). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules, 26(11), 3235. [Link]
-
Shen, X., Hyde, A. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 132(40), 14076–14078. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Application Notes and Protocols for the Synthesis of 4-Aminobenzofurans via Copper-Catalyzed Ullmann Condensation
Introduction: The Significance of the 4-Aminobenzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the introduction of an amino group at the 4-position of the benzofuran ring system unlocks a versatile synthetic handle for the construction of diverse molecular architectures. This functionalization is pivotal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making 4-aminobenzofuran derivatives highly sought-after intermediates in medicinal chemistry and drug development programs.[3] The copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of carbon-nitrogen bonds, has emerged as a powerful tool for the synthesis of these valuable compounds.[4]
The Copper-Catalyzed Ullmann Condensation: A Mechanistic Overview
The Ullmann condensation, historically requiring harsh reaction conditions, has been significantly refined through the development of catalytic systems employing copper complexes with various ligands.[5] While the precise mechanism can be influenced by the specific reaction conditions, a generally accepted catalytic cycle for the C-N coupling reaction is depicted below.[6] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition of the aryl halide to the active Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to furnish the desired arylamine and regenerate the Cu(I) catalyst.
Figure 1: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.
Experimental Protocol: Synthesis of N-Benzyl-4-aminobenzofuran
This protocol details a representative copper-catalyzed Ullmann condensation for the synthesis of N-benzyl-4-aminobenzofuran from 4-bromobenzofuran and benzylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzofuran | >97% | Commercially Available | |
| Benzylamine | >99% | Commercially Available | |
| Copper(I) Iodide (CuI) | 99.99% | Commercially Available | |
| L-Proline | >99% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available | Finely powdered |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.8% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated NaCl solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add 4-bromobenzofuran (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous dimethyl sulfoxide (5 mL) followed by benzylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Conditions: The reaction mixture is then stirred vigorously and heated to 110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary but are typically in the range of 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is then extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-4-aminobenzofuran.
Key Experimental Considerations and Causality
-
Choice of Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.[7] However, 4-bromobenzofuran is often more commercially available and cost-effective. The provided protocol is optimized for the bromide, but reaction times may be shorter with the corresponding iodide.
-
Copper Source: Copper(I) salts, particularly CuI, are commonly used as pre-catalysts.[8]
-
Ligand Selection: The use of ligands is crucial for achieving high yields under milder conditions.[9] Amino acids, such as L-proline, have been shown to be effective and inexpensive ligands for copper-catalyzed N-arylation reactions.[7]
-
Base: An appropriate base is required to deprotonate the amine nucleophile. Inorganic bases like potassium carbonate are commonly employed.[8]
-
Solvent: Aprotic polar solvents like DMSO are typically used to facilitate the dissolution of the reagents and promote the reaction.[8]
Expected Outcomes and Variations
The described protocol is a general guideline, and optimization may be necessary for different substrates. The following table summarizes potential variations and expected outcomes.
| Amine Nucleophile | Halobenzofuran | Typical Yield Range | Notes |
| Primary Aliphatic Amines | 4-Bromobenzofuran | 70-90% | Generally good reactivity. |
| Secondary Aliphatic Amines | 4-Bromobenzofuran | 60-80% | May require longer reaction times. |
| Anilines | 4-Bromobenzofuran | 50-75% | Can be less reactive; higher temperatures or more active catalysts may be needed. |
| Primary Aliphatic Amines | 4-Iodobenzofuran | 80-95% | Higher reactivity of the iodide leads to improved yields and shorter reaction times. |
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more reactive halide (iodide instead of bromide), or employing a more sophisticated ligand system such as a diamine-based ligand.
-
Side Product Formation: The formation of dehalogenated benzofuran or homocoupling of the amine can occur. Ensuring a strictly inert atmosphere and using purified reagents can minimize these side reactions.
Conclusion
The copper-catalyzed Ullmann condensation is a highly effective and adaptable method for the synthesis of 4-aminobenzofuran derivatives. The protocol detailed herein provides a robust starting point for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and the role of each reaction component, this methodology can be further optimized and expanded to generate a wide array of novel compounds for biological evaluation.
References
-
Funicello, M., et al. (2006). Facile Entry to 4‐ and 5‐Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications, 36(14), 1983-1990. Available at: [Link]
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Coaviche-Yoval, A., et al. (2022). In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1–GluN2A NMDA receptor. Journal of Molecular Structure, 1249, 131575. Available at: [Link]
-
Black, P. J., et al. (2018). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(2), 1519-1533. Available at: [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. Available at: [Link]
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Sha, F., et al. (2018). Trifluoroacetic Acid Catalyzed Cascade Reactions of 2,3-Diketoesters with Cyclohexane-1,3-diones: Strategy Towards 4-Hydroxybenzofuran Derivatives. Chinese Journal of Chemistry, 36(9), 835-839. Available at: [Link]
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Monfared, H. H., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 9(5), 1339-1366. Available at: [Link]
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Gritsan, D. S., et al. (2019). Synthesis and study of the biological activity of aminomethyl derivatives of 4-hydroxybenzofuran. Pharmaceutical Chemistry Journal, 53, 314-318. Available at: [Link]
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Gauthier, D. R., & Frechet, J. M. J. (1997). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Macromolecules, 30(15), 4518-4523. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Zhang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 23990-24015. Available at: [Link]
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Wang, C., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8503. Available at: [Link]
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Li, Y., et al. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 20(7), 12693-12705. Available at: [Link]
-
Zdvizhkov, A. T., et al. (2021). Copper-based metal-organic frameworks as catalysts for the amination of aryl iodides. Russian Chemical Bulletin, 70, 1989-1997. Available at: [Link]
-
De Luca, L., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 603. Available at: [Link]
-
Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. Available at: [Link]
-
Kumar, S., et al. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 8(15), 4153-4160. Available at: [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. Available at: [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073. Available at: [Link]
-
Vágvölgyi, M., et al. (2019). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 162, 795-805. Available at: [Link]
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De Luca, L., et al. (2020). Optimization of Ullmann amine coupling reaction between bromobenzene 1a... Frontiers in Chemistry, 8. Available at: [Link]
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Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599-10604. Available at: [Link]
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Application Notes and Protocols: A Guide to Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system is a privileged heterocyclic motif that forms the core structure of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties.[2][3] Consequently, the development of efficient, versatile, and robust synthetic methodologies to access this scaffold is a paramount objective in medicinal and organic chemistry.[4] Among the array of synthetic tools, palladium-catalyzed reactions have emerged as exceptionally powerful for constructing the benzofuran core, offering high yields, broad functional group tolerance, and diverse pathways for substitution.[3][5]
This technical guide provides an in-depth exploration of key palladium-catalyzed strategies for benzofuran synthesis. We will dissect the mechanistic underpinnings of these transformations, explain the causality behind critical experimental choices, and provide detailed, field-proven protocols for direct application in the research laboratory.
Strategy 1: Intramolecular Heck Reaction for Dihydrobenzofurans
The intramolecular Heck reaction is a cornerstone of palladium-catalyzed cyclization chemistry, providing a direct and atom-economical route to cyclic structures.[1] This approach is particularly effective for synthesizing 2,3-dihydrobenzofurans from readily available o-allylphenols or their corresponding aryl halide precursors.
Mechanistic Overview & The "Why" of Component Selection
The catalytic cycle of the intramolecular Heck reaction is a well-established sequence of elementary organometallic steps. The reaction typically begins with an aryl halide, such as 1-(allyloxy)-2-bromobenzene.
Causality of Component Selection:
-
Palladium(0) Precatalyst: The cycle is initiated by a Pd(0) species. While one could use a direct Pd(0) source like Pd(PPh₃)₄, it is often more practical and stable to use a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0).
-
Ligand: The choice of ligand is critical. Phosphine ligands like triphenylphosphine (PPh₃) are commonly used. They stabilize the palladium center, prevent precipitation of palladium black, and modulate the catalyst's reactivity. For more challenging transformations, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[2]
-
Base: A base, such as potassium carbonate (K₂CO₃) or a tertiary amine, is required to neutralize the hydrogen halide (H-X) generated during the final step, regenerating the Pd(0) catalyst and ensuring catalytic turnover. Silver carbonate (Ag₂CO₃) can also be used, acting as both a base and a halide scavenger.[2]
-
Solvent: High-boiling, polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are typically employed to ensure solubility of the reagents and to allow the reaction to be heated to the temperatures often required for efficient cyclization.[2]
Below is a diagram illustrating the catalytic cycle for the intramolecular Heck cyclization.
Caption: Catalytic cycle for the Intramolecular Heck Reaction.
Protocol 1: Synthesis of 2-Methyl-2,3-dihydrobenzofuran
This protocol details the synthesis of 2-methyl-2,3-dihydrobenzofuran from 1-(allyloxy)-2-bromobenzene, adapted from established methodologies.[1]
Materials:
-
1-(allyloxy)-2-bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(allyloxy)-2-bromobenzene (1.0 mmol, 1.0 eq).
-
Catalyst and Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 eq), triphenylphosphine (0.1 mmol, 10 mol%), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.
-
Reaction Execution: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-2,3-dihydrobenzofuran product.
Strategy 2: Sonogashira Coupling/Cyclization for Substituted Benzofurans
For creating highly substituted benzofurans, a powerful one-pot, three-component strategy involves an initial Sonogashira coupling followed by a subsequent cyclization.[6][7] This method allows for the rapid assembly of 2,3-disubstituted benzofurans from simple, commercially available starting materials: a 2-iodophenol, a terminal alkyne, and an aryl iodide.[6]
Mechanistic Pathway & Critical Choices
This transformation is a tandem reaction where two distinct catalytic cycles occur in the same pot.
-
Sonogashira Coupling: The first stage is a classic Sonogashira coupling between the 2-iodophenol and a terminal alkyne. This is a dual-catalyst system, using both palladium and a copper(I) co-catalyst (e.g., CuI).[5] The palladium catalyst facilitates the coupling of the alkyne and the aryl iodide, while the copper co-catalyst activates the alkyne.
-
Intramolecular Cyclization (Annulation): Once the 2-(1-alkynyl)phenol intermediate is formed, it undergoes a palladium-catalyzed intramolecular cyclization with a second aryl halide. This step is mechanistically related to the Heck reaction but involves the oxygen nucleophile attacking the alkyne, which has been activated by coordination to a palladium(II) center.
Why this works (Causality):
-
One-Pot Advantage: Combining these steps into a one-pot procedure is highly efficient but requires careful condition optimization. A key challenge is to prevent premature cyclization or undesired side reactions during the initial Sonogashira coupling.[7]
-
Microwave Irradiation: The use of microwave irradiation has been shown to be highly beneficial, dramatically shortening reaction times, improving yields, and minimizing the formation of side products by providing rapid and uniform heating.[6]
-
Base Selection: The choice of base is crucial. A strong enough base is needed for the Sonogashira step, but overly basic conditions can lead to undesired side reactions of the phenolic intermediate.[6] Triethylamine (Et₃N) often serves as both the base and a solvent.
Caption: Workflow for one-pot Sonogashira/Cyclization synthesis.
Protocol 2: Microwave-Assisted Three-Component Synthesis of a 2,3-Disubstituted Benzofuran
This protocol is a representative example of the microwave-assisted, one-pot synthesis of 2,3-disubstituted benzofurans.[6]
Materials:
-
2-Iodophenol (e.g., 2-iodo-4-methylphenol)
-
Terminal Alkyne (e.g., phenylacetylene)
-
Aryl Iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Microwave vial (sealed)
-
Microwave reactor
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-iodophenol (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and the aryl iodide (0.75 mmol, 1.5 eq).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%) and CuI (0.03 mmol, 6 mol%).
-
Solvent/Base Addition: Add 3 mL of triethylamine (Et₃N).
-
Reaction Execution: Seal the vial tightly with a cap. Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.
-
Workup: After the reaction, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-disubstituted benzofuran.
Strategy 3: C-H Activation for Advanced Benzofuran Synthesis
Direct C-H activation has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach by avoiding the need for pre-functionalized starting materials.[8] Palladium catalysis has been at the forefront of this field, enabling the construction of benzofurans through intramolecular C-H arylation or oxidative cyclization.[9][10][11]
Conceptual Framework
These reactions typically involve a Pd(II) catalyst that coordinates to a directing group (often the phenolic oxygen) to facilitate the cleavage of a nearby C-H bond, forming a palladacycle intermediate.[12] This intermediate can then undergo further reactions, such as coupling with another component or oxidative cyclization, to form the benzofuran ring.
For instance, a method has been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes via a C-H activation/oxidation tandem reaction.[10][11][12] The iodobenzene acts not only as a coupling partner but also as an oxidant in the catalytic cycle.
Comparative Data on Palladium-Catalyzed Methods
| Synthetic Strategy | Key Starting Materials | Typical Catalyst System | Key Advantages | Limitations |
| Intramolecular Heck | o-Allyl Aryl Halides/Triflates | Pd(OAc)₂, PPh₃, Base | Reliable, good for dihydrobenzofurans, well-understood mechanism. | Requires pre-functionalized substrate, may not form the aromatic furan ring directly. |
| Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes, Aryl Halides | PdCl₂(PPh₃)₂, CuI, Base | High convergence, rapid access to complex 2,3-disubstituted products.[6] | Requires careful optimization to be a one-pot process; sensitive to substrate electronics.[7] |
| C-H Activation | Phenols, Styrenes, Alkynes | Pd(OAc)₂, Ligand, Oxidant | High atom economy, uses simpler starting materials, novel disconnections.[8][9] | Often requires specific directing groups, can have challenges with regioselectivity. |
Conclusion
Palladium catalysis provides a remarkably versatile and powerful platform for the synthesis of benzofuran derivatives. From the classic and robust intramolecular Heck reaction to convergent multi-component Sonogashira-based strategies and modern C-H activation approaches, chemists have an expanding toolkit to construct this vital heterocyclic scaffold. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the specific synthetic goals. Understanding the underlying mechanisms and the rationale for selecting specific catalysts, ligands, and conditions is crucial for troubleshooting, optimization, and the successful application of these advanced synthetic protocols.
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Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry - ACS Publications. [Link]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [Link]
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Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. [Link]
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Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). [Link]
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Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health (NIH). [Link]
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Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts. [Link]
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Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters - ACS Publications. [Link]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. [Link]
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Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. MDPI. [Link]
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Application Note & Protocol: Radical Cyclization Strategies for the Synthesis of Benzofurans
Abstract
The benzofuran motif is a privileged heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and natural products. Its synthesis has long been a focus of organic chemistry, with numerous methods developed for its construction. Among these, radical cyclization reactions have emerged as a powerful and versatile strategy, offering mild reaction conditions and unique pathways for assembling the benzofuran core. This document provides a detailed overview of the primary radical cyclization mechanisms for synthesizing benzofurans, including classical tin-mediated methods and modern, greener alternatives such as manganese(III)-mediated and photoredox-catalyzed approaches. We delve into the causality behind these mechanistic pathways, provide field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Benzofurans and Radical Reactions
Benzofuran and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This has cemented their status as crucial building blocks in drug discovery and development. Traditional methods for benzofuran synthesis, such as the Perkin rearrangement or intramolecular cyclizations of phenols, often require harsh conditions or pre-functionalized substrates.
Radical reactions offer a compelling alternative. Characterized by their high functional group tolerance and operation under neutral, mild conditions, radical cyclizations provide a robust platform for complex molecule synthesis.[3] The key principle involves the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond (e.g., an alkene or alkyne), forming a new ring system. The regioselectivity of these cyclizations is often predictable, governed by factors such as Baldwin's rules, which generally favor the formation of five- and six-membered rings. For benzofuran synthesis, the 5-exo-trig cyclization pathway is the most common and efficient route, involving the attack of an aryl or vinyl radical onto an adjacent alkyne or alkene tether.[4][5]
Core Mechanistic Pathways for Benzofuran Synthesis
Several distinct methods have been developed to generate the necessary radical intermediates for benzofuran synthesis. Here, we explore three prominent and mechanistically diverse approaches.
Tributyltin Hydride (Bu₃SnH)-Mediated Cyclization
The Bu₃SnH method is a classic and highly reliable radical cyclization technique.[3] The process is a chain reaction initiated by a radical initiator, typically azobisisobutyronitrile (AIBN).
Mechanism:
-
Initiation: AIBN thermally decomposes to generate two cyanoisopropyl radicals and nitrogen gas. One of these radicals abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
-
Propagation (Step I - Radical Generation): The Bu₃Sn• radical abstracts a halogen atom (typically I or Br) from an o-halophenyl allyl or propargyl ether precursor, generating an aryl radical and tributyltin halide.
-
Propagation (Step II - Cyclization): The newly formed aryl radical undergoes a rapid intramolecular 5-exo-trig cyclization onto the tethered alkene or alkyne. This forms a five-membered heterocyclic radical intermediate.
-
Propagation (Step III - Hydrogen Atom Transfer): The cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final benzofuran (or dihydrobenzofuran) product and regenerate the Bu₃Sn• radical, which continues the chain.
While highly effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts have driven the development of alternative methods.[6]
Caption: Tributyltin Hydride-Mediated Radical Chain Mechanism.
Manganese(III) Acetate [Mn(OAc)₃]-Mediated Oxidative Cyclization
Manganese(III) acetate is a one-electron oxidant that provides a powerful, tin-free method for generating radicals from enolizable compounds, which can then be applied to benzofuran synthesis.[7][8] This approach is particularly useful for constructing highly substituted benzofurans from β-dicarbonyl compounds and olefins.[9]
Mechanism:
-
Radical Generation: Mn(OAc)₃ oxidizes a 1,3-dicarbonyl compound (e.g., acetylacetone) to generate an α-carbon radical. This is believed to occur via an initial complexation of the manganese to the enolate form of the dicarbonyl.[7]
-
Intermolecular Addition: The generated carbon radical adds to an alkene (e.g., an o-hydroxystyrene derivative) to form a new, more stable radical intermediate.
-
Intramolecular Cyclization: The radical intermediate undergoes a 5-exo-trig cyclization onto the aromatic ring.
-
Oxidation & Aromatization: The resulting cyclohexadienyl radical is oxidized by another equivalent of Mn(OAc)₃ to a cation, which then loses a proton to aromatize, forming the benzofuran ring system.
This method avoids toxic reagents and often proceeds with high efficiency, making it a valuable tool in modern organic synthesis.[10]
Caption: Mn(OAc)₃-Mediated Oxidative Radical Cyclization Pathway.
Visible-Light Photoredox Catalysis
In recent years, visible-light photoredox catalysis has revolutionized radical chemistry by providing an exceptionally mild and green method for radical generation.[2] This strategy uses a photocatalyst (PC), such as an iridium or ruthenium complex, which becomes a potent single-electron oxidant or reductant upon excitation with visible light.
Mechanism (An Example of Reductive Cyclization):
-
Catalyst Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a reductant, transferring a single electron to a suitable precursor, such as an o-iodoaryl allenyl ether. This generates a radical anion.[11][12]
-
Fragmentation: The radical anion fragments, cleaving the carbon-iodine bond to release an aryl radical and an iodide anion. The photocatalyst is oxidized (PC⁺) in the process.
-
Radical Cyclization: The aryl radical undergoes a 5-exo-trig cyclization onto the allene moiety to form a vinyl radical intermediate.
-
Radical-Radical Coupling/Termination: This vinyl radical can be trapped by another radical species in the medium or undergo further reduction and protonation to yield the final product.[11]
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.
This approach allows for the synthesis of complex benzofuran derivatives under ambient temperature with just a catalytic amount of the photosensitizer.[13][14]
Caption: General Photoredox Catalytic Cycle for Benzofuran Synthesis.
Experimental Protocols & Data
This section provides representative, field-tested protocols for the synthesis of benzofuran derivatives via radical cyclization.
Protocol 1: Mn(OAc)₃-Mediated Synthesis of a Tetrahydrobenzofuran
This protocol is adapted from the manganese(III) acetate mediated radical cyclization of 1,3-dicarbonyl compounds with olefins.[9]
Reaction Scheme: Dimedone + 1,1-Diphenyl-1-butene → 3,3-Dimethyl-6,6-diphenyl-2,3,5,6-tetrahydro-4H-benzofuran-4-one
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Dimedone | 140.18 | 140 mg | 1.0 |
| 1,1-Diphenyl-1-butene | 208.30 | 208 mg | 1.0 |
| Mn(OAc)₃·2H₂O | 268.09 | 564 mg | 2.1 |
| Acetic Acid (Glacial) | 60.05 | 25 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimedone (140 mg, 1.0 mmol), 1,1-diphenyl-1-butene (208 mg, 1.0 mmol), and manganese(III) acetate dihydrate (564 mg, 2.1 mmol).
-
Add glacial acetic acid (25 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The brown color of Mn(III) will fade to the pale pink/colorless of Mn(II) as the reaction proceeds. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetrahydrobenzofuran product. Expected yield: ~70-80%.
Protocol 2: Samarium(II) Iodide-Mediated Reductive Cyclization
Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent used for various C-C bond formations, including radical cyclizations to form benzofurans.[15][16] The reaction is initiated by the reduction of a carbonyl group or an alkyl halide.[17][18]
Reaction Scheme: An o-iodophenoxy derivative containing a tethered aldehyde undergoes reductive cyclization.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Substrate | - | 1.0 equiv | 0.5 | e.g., 2-(2-Iodophenoxy)propanal |
| Samarium(II) Iodide | 404.16 | 2.2 equiv | 1.1 | 0.1 M solution in THF |
| tert-Butanol | 74.12 | 4.0 equiv | 2.0 | Proton source |
| Tetrahydrofuran (THF) | 72.11 | - | - | Anhydrous, degassed |
Procedure:
-
Preparation is critical: All glassware must be flame-dried under vacuum, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen). Anhydrous, degassed THF is required.
-
Prepare a 0.1 M solution of SmI₂ in THF. The solution should be a deep blue color.
-
To a Schlenk flask under argon, add a solution of the substrate (0.5 mmol) in 10 mL of THF.
-
Add tert-butanol (2.0 mmol) to the substrate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the SmI₂ solution (11 mL, 1.1 mmol) dropwise via syringe to the stirred substrate solution. The deep blue color should disappear upon addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the phases are clear.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the 2,3-dihydrobenzofuran alcohol product.
Trustworthiness: Self-Validating Systems & Troubleshooting
Self-Validation: A successful radical cyclization protocol should yield the desired product with minimal side reactions. Key validation checkpoints include:
-
Regioselectivity: The formation of the 5-membered ring (5-exo cyclization) should be highly favored over the 6-membered ring (6-endo cyclization).[19][20] The identity of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry.
-
Competing Reactions: In tin-hydride reactions, direct reduction of the halide without cyclization can occur if the hydrogen atom transfer from Bu₃SnH is too fast. This can be mitigated by using low concentrations of Bu₃SnH. In oxidative systems, over-oxidation of the product can be an issue, which can be controlled by careful monitoring of reaction time and stoichiometry.
Common Troubleshooting Scenarios:
-
Low Yield: May be caused by impure reagents, insufficient inert atmosphere (for SmI₂), or incorrect stoichiometry. For photoredox reactions, ensure the light source is of the appropriate wavelength and intensity.
-
No Reaction: Check the initiator (AIBN may require higher temperatures) or catalyst activity. Ensure the substrate is suitable for the chosen radical generation method.
-
Mixture of Products: This could indicate a lack of regioselectivity or competing side reactions. Adjusting reagent concentrations, temperature, or solvent may improve selectivity. For instance, in some SmI₂ reactions, additives like HMPA can significantly alter reaction pathways, though its use is discouraged due to toxicity.[21]
Conclusion
Radical cyclization reactions represent a cornerstone of modern synthetic strategies for constructing the benzofuran scaffold. From the foundational utility of tin hydrides to the elegant and mild conditions of manganese-mediated and photoredox-catalyzed methods, these pathways offer chemists a diverse toolkit. Understanding the underlying mechanisms—the "why" behind the formation of each bond—is paramount for troubleshooting, optimization, and the rational design of new synthetic routes toward medicinally vital benzofuran-containing molecules.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Applications of 4-Chlorobenzofuran in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Benzofuran Scaffold and the Strategic Role of Chlorine Substitution
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of an oxygen atom provide a unique electronic and steric profile that facilitates interactions with a variety of biological targets. In medicinal chemistry, benzofuran derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3]
The strategic placement of substituents on the benzofuran ring is a key aspect of drug design, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. Halogenation, in particular, is a common strategy to modulate factors such as lipophilicity, metabolic stability, and binding affinity. The introduction of a chlorine atom at the 4-position of the benzofuran ring creates 4-chlorobenzofuran, a versatile building block for the synthesis of novel therapeutic agents. While extensive research has focused on various substituted benzofurans, this guide will delve into the specific applications and synthetic protocols related to the this compound scaffold, drawing upon established principles of medicinal chemistry and evidence from closely related analogs.
Anticancer Applications: Targeting Key Pathways in Malignancy
Benzofuran derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[1][4] The incorporation of a 4-chloro substituent can enhance these properties through various mechanisms.
Rationale for this compound in Oncology
The chlorine atom at the 4-position can influence the molecule's interaction with target proteins in several ways:
-
Enhanced Lipophilicity: The chloro group increases the lipophilicity of the benzofuran core, which can improve cell membrane permeability and lead to higher intracellular concentrations of the drug.
-
Modified Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, potentially influencing key binding interactions with target enzymes or receptors.
-
Blocking Metabolic Sites: A chlorine atom can block potential sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the compound in the body.
-
Specific Binding Interactions: The chlorine atom can participate in specific halogen bonding interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity.
While direct structure-activity relationship (SAR) studies on this compound derivatives are emerging, research on related chlorinated benzofurans supports the importance of halogenation for anticancer activity. For instance, a benzene-sulfonamide-based benzofuran derivative containing a 4-chlorophenyl group has been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor progression.[4]
Potential Targets and Mechanisms
This compound derivatives can be designed to target various pathways implicated in cancer, including:
-
Kinase Inhibition: Many benzofuran and dibenzofuran derivatives have been identified as potent inhibitors of protein kinases, such as Casein Kinase 2 (CK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell proliferation, survival, and angiogenesis.[5][6] The 4-chloro substituent can be strategically employed to enhance the potency and selectivity of these inhibitors.
-
Tubulin Polymerization Inhibition: Chalcones, which can be synthesized from benzofuran precursors, are known to inhibit tubulin polymerization, a critical process for cell division. The substitution pattern on the benzofuran ring, including the presence of a chloro group, can significantly impact this activity.[5]
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). Benzofuran derivatives have been shown to induce apoptosis in cancer cells, and the 4-chloro substitution can be explored to enhance this pro-apoptotic activity.[7]
Illustrative Workflow for Anticancer Drug Discovery
Caption: A generalized workflow for the discovery of anticancer agents based on the this compound scaffold.
Antimicrobial Applications: A Scaffold for Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a variety of microbial pathogens.[8][9][10]
Rationale for this compound in Antimicrobial Drug Design
The antimicrobial potential of this compound derivatives can be attributed to several factors:
-
Lipophilicity and Membrane Disruption: The increased lipophilicity conferred by the 4-chloro group may facilitate the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi, potentially leading to membrane disruption and cell death.
-
Inhibition of Essential Enzymes: Benzofuran-based compounds can be designed to inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis. The 4-chloro substituent can play a crucial role in the binding of these inhibitors to their target enzymes.
-
Overcoming Resistance Mechanisms: Novel scaffolds like this compound may not be recognized by existing microbial resistance mechanisms, such as efflux pumps, making them effective against drug-resistant strains.
For example, a series of chalcones derived from 5-chloro-1-benzofuran-2-yl ethanone have been synthesized and shown to possess antimicrobial properties.[8] This suggests that chloro-substituted benzofuran chalcones are a promising class of antimicrobial agents.
Protocol for Synthesis of a this compound Chalcone Derivative
This protocol describes the synthesis of a hypothetical chalcone derivative starting from this compound, based on the Claisen-Schmidt condensation reaction.[8]
Step 1: Vilsmeier-Haack Formylation of this compound
-
To a stirred solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (10%) until pH 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-2-carbaldehyde.
Step 2: Claisen-Schmidt Condensation
-
To a solution of this compound-2-carbaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4-methoxyacetophenone, 1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide (20%).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivative.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neurodegenerative Diseases: Modulating Pathological Pathways
Neurodegenerative diseases such as Alzheimer's disease are characterized by complex pathologies, including protein aggregation and neuronal cell death.[3][11] Benzofuran derivatives have emerged as a promising scaffold for the development of multi-target agents for the treatment of these devastating disorders.[3][12][13]
Rationale for this compound in Neuroprotective Drug Design
The this compound scaffold can be utilized to design compounds that address multiple aspects of neurodegeneration:
-
Blood-Brain Barrier Permeability: The lipophilicity imparted by the 4-chloro group can enhance the ability of the molecule to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.
-
Modulation of Protein Aggregation: Benzofuran-based compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[3] The electronic and steric properties of the 4-chloro substituent can be optimized to enhance this anti-aggregation activity.
-
Antioxidant Properties: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The benzofuran ring system can act as a scaffold for incorporating antioxidant moieties, and the 4-chloro substitution can influence the overall electronic properties and antioxidant potential.
Potential Multi-Target Strategy for Alzheimer's Disease
Caption: A potential multi-target approach for Alzheimer's disease using a this compound derivative.
Quantitative Data Summary
While specific data for this compound derivatives is limited in the public domain, the following table presents representative data for related chloro-substituted benzofuran and dibenzofuran compounds to illustrate their potential potency.
| Compound Class | Target/Activity | IC₅₀/MIC | Reference |
| 5-Chlorobenzofuran Chalcones | S. aureus (MIC) | 0.39-3.12 µg/mL | [8] |
| Dichloro-dibenzofuran derivative | CK2 Kinase (IC₅₀) | 5.8 nM | [6] |
| Benzofuran-based chalcone | VEGFR-2 Kinase (IC₅₀) | 6.19 µM (HeLa) | [5] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The strategic incorporation of a chlorine atom at the 4-position offers a valuable tool for medicinal chemists to modulate the physicochemical and pharmacological properties of benzofuran-based compounds. While further research is needed to fully elucidate the structure-activity relationships of this compound derivatives, the existing evidence from related compounds strongly suggests their potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. Future efforts should focus on the synthesis and biological evaluation of focused libraries of this compound derivatives to identify lead compounds with improved potency, selectivity, and drug-like properties.
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Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). Progress in Nutrition. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2020). RSC Advances. [Link]
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Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2020). Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
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Structures Activity Relationship. (n.d.). SlideShare. [Link]
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Chemistry. [Link]
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Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023). Bioorganic Chemistry. [Link]
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Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers in Pharmacology. [Link]
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Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). Arzneimittel-Forschung. [Link]
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Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023). ChemistrySelect. [Link]
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Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Molecules. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
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Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers in Pharmacology. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
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Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (2013). International Journal of Medicinal Chemistry. [Link]
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Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (2013). International Journal of Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of some novel benzofuranpyridine derivatives. (2013). Indian Journal of Heterocyclic Chemistry. [Link]
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Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2021). Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. (2009). European Journal of Medicinal Chemistry. [Link]
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Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry. [Link]
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Application Notes & Protocols: 4-Chlorobenzofuran as a Versatile Precursor for the Synthesis of Novel Therapeutic Agents
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3][4] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] This guide focuses on 4-chlorobenzofuran, a key halogenated intermediate, and its strategic application in synthesizing advanced therapeutic agents. We provide an in-depth analysis of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and offer detailed, field-proven protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.[7][8]
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran and its derivatives are cornerstones in medicinal chemistry, forming the core structure of many FDA-approved drugs and clinical candidates.[3][9] The inherent planarity and electronic properties of the benzofuran ring system allow it to engage in various biological interactions, making it an ideal scaffold for drug design. Halogenated intermediates, such as this compound, are particularly valuable as they provide a reactive handle for introducing molecular diversity through modern synthetic methodologies.[7]
The chlorine atom at the C4-position of the benzofuran ring is strategically positioned for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, have revolutionized drug discovery by enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[10][11][12]
Caption: Synthetic pathways from this compound to diverse therapeutic candidates.
Strategic Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][13] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a preferred method in pharmaceutical synthesis.
Causality in Protocol Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Source: A pre-catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is commonly used. Pd(PPh₃)₄ is often effective for aryl chlorides, though more electron-rich and sterically hindered ligands can improve catalytic turnover for these less reactive substrates.
-
Ligand: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. However, for challenging couplings involving deactivated chlorides, more advanced biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote the oxidative addition step.[14]
-
Base: A base is required to activate the boronic acid via the formation of a boronate complex, facilitating the crucial transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice depends on the substrate's sensitivity to basicity; K₃PO₄ is often a good choice for substrates with base-sensitive functional groups.
-
Solvent: A polar aprotic solvent system, often with water, is typically used. Dioxane/water or Toluene/ethanol/water mixtures are effective as they can dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.
Protocol: Synthesis of 4-Aryl-benzofurans via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate [K₂CO₃] (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of this compound).
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-aryl-benzofuran product.
Data Presentation: Suzuki-Miyaura Coupling Results
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-benzofuran | 92% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-benzofuran | 88% |
| 3 | 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-benzofuran | 75% |
| 4 | 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)-benzofuran | 85% |
| (Yields are representative and may vary based on specific reaction scale and conditions.) |
Application in Target-Oriented Synthesis
The derivatized benzofurans are valuable scaffolds for developing targeted therapeutic agents. Below are two examples based on recent research.
Anticancer Agents: LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a promising target in oncology.[15] Novel benzofuran derivatives have been designed and synthesized as potent LSD1 inhibitors, demonstrating significant anti-proliferative activity against various tumor cell lines.
Caption: Workflow for synthesizing benzofuran-based LSD1 inhibitors.[15]
A representative compound, 17i , from a published study exhibited an IC₅₀ of 0.065 µM against LSD1 and potent anti-proliferation activity against H460 lung cancer cells (IC₅₀ = 2.06 µM).[15] This highlights the potential of the 4-substituted benzofuran scaffold in developing novel epigenetic therapies.
Neuroprotective Agents: Acetylcholinesterase (AChE) Inhibitors
Inhibition of acetylcholinesterase is a primary strategy for treating Alzheimer's disease.[16] Novel benzofuran-based compounds have been developed as highly potent AChE inhibitors. For example, compound 7c was reported with an IC₅₀ value of 0.058 µM, comparable to the marketed drug Donepezil (IC₅₀ = 0.049 µM).[16] The synthesis of such molecules often involves building a complex side chain, which can be attached to the benzofuran core prepared via a Suzuki coupling from this compound.
| Compound | Target | IC₅₀ (µM) | Reference |
| 17i | LSD1 | 0.065 | [15] |
| 7c | AChE | 0.058 | [16] |
| Donepezil | AChE | 0.049 | [16] |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor in modern drug discovery. Its strategic functionalization, particularly through palladium-catalyzed cross-coupling reactions, provides a robust and efficient platform for accessing a wide array of novel benzofuran derivatives. The demonstrated success in synthesizing potent inhibitors for targets in oncology and neurodegenerative diseases underscores the immense potential of this scaffold. Future research will likely focus on exploring other positions of the benzofuran ring, developing more complex three-dimensional structures, and applying novel catalytic methods to further expand the accessible chemical space for therapeutic innovation.
References
- The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. Benchchem.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig
- Benzofuran Derivatives: Significance and symbolism. ScienceDirect.
- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
- Important benzofurans as pharmaceutical agents.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
- Cas 257864-14-5,Benzofuran, 4-chloro. LookChem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
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Introduction: The Significance of 4-Aminobenzofuran in Modern Drug Discovery
An Application Guide for the Synthesis of 4-Aminobenzofuran through the Reduction of 4-Nitrobenzofuran
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Among its derivatives, 4-aminobenzofuran serves as a critical synthetic intermediate and a versatile building block for the development of novel therapeutics.[3][4] The amino group at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for drug screening and lead optimization.
The synthesis of 4-aminobenzofuran is most commonly achieved through the reduction of its nitro precursor, 4-nitrobenzofuran. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and extensively studied transformation in organic chemistry.[5] This application note provides a detailed guide for researchers, offering two robust and field-proven protocols for this conversion, explaining the mechanistic rationale behind the methods, and outlining the necessary steps for synthesis, purification, and characterization.
Mechanistic Overview: The Pathway from Nitroarene to Aniline
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally, the cleavage of the N-O bond to yield the aniline (R-NH₂).[5]
Caption: Generalized pathway for the reduction of a nitroarene.
Selecting a Reduction Strategy: Causality and Experimental Choices
A multitude of reagents and catalysts have been developed for the reduction of nitroarenes.[5] The choice of method often depends on factors such as substrate sensitivity, functional group tolerance, cost, scale, and available laboratory equipment. The two primary approaches are catalytic hydrogenation and chemical reduction using dissolving metals.
-
Catalytic Hydrogenation : This method is widely favored for its clean reaction profiles and high yields.[5][6] It typically employs a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, with a source of hydrogen.
-
Hydrogen Gas (H₂) : The classic approach, highly effective but requires specialized high-pressure equipment (Parr shaker).
-
Transfer Hydrogenation : A safer and more convenient alternative where hydrogen is generated in situ from a donor molecule like hydrazine hydrate (N₂H₄·H₂O), ammonium formate, or formic acid.[7] This avoids the hazards of handling gaseous hydrogen.
-
-
Chemical Reduction (Metal/Acid Systems) : Historically significant and highly cost-effective, this method uses a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[8][9] The metal acts as the electron donor for the reduction. While robust, these reactions can require harsh acidic conditions and often generate significant metallic waste, posing disposal challenges. Milder variations, such as using iron in the presence of ammonium chloride, offer a more neutral and often more chemoselective alternative.[5]
For this guide, we detail two highly reliable protocols: Catalytic Transfer Hydrogenation with Hydrazine Hydrate for its efficiency and moderate conditions, and Reduction with Iron and Ammonium Chloride for its cost-effectiveness and simplicity.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Hydrazine Hydrate
This protocol is valued for its high efficiency and relatively clean work-up. Hydrazine hydrate serves as a convenient in situ hydrogen source for the palladium catalyst, making it suitable for standard laboratory setups.
Materials and Equipment
-
4-Nitrobenzofuran
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (diatomaceous earth)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates (silica), separatory funnel, rotary evaporator, Buchner funnel.
Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrobenzofuran (1.0 eq). Dissolve the starting material in a suitable solvent like ethanol (approx. 15-20 mL per gram of substrate).
-
Catalyst Addition : Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care and avoid ignition sources.
-
Heating : Heat the stirred suspension to a gentle reflux (approximately 70-80 °C).
-
Hydrazine Addition : Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise via a dropping funnel or syringe over 20-30 minutes. Caution: The reaction is often exothermic. Maintain a controlled addition rate to keep the reflux steady.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The product, 4-aminobenzofuran, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal : Once the reaction is complete, cool the mixture to room temperature. Crucially, the palladium catalyst must be removed by filtration before solvent evaporation. Filter the hot or warm reaction mixture through a pad of Celite® in a Buchner funnel to remove the catalyst. Wash the Celite pad thoroughly with ethanol or ethyl acetate to recover all the product. Safety Note: Do not allow the filtered catalyst cake to dry completely in the air. Quench it carefully with water while still wet.
-
Solvent Removal : Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Aqueous Work-up : Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts) and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminobenzofuran.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This classic, economical protocol uses inexpensive and readily available reagents. It is a robust method that is often tolerant of various functional groups and is easily scalable.
Materials and Equipment
-
4-Nitrobenzofuran
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Celite®
-
Standard laboratory glassware as listed in Protocol 1.
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, create a suspension of 4-nitrobenzofuran (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (4.0-5.0 eq) in a mixture of ethanol and water (e.g., a 4:1 or 3:1 ratio).
-
Heating : Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction by TLC. The disappearance of the starting material spot usually occurs within 3-6 hours.
-
Filtration : After the reaction is complete, cool the mixture slightly. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake extensively with hot ethanol to ensure complete recovery of the product.
-
Solvent Removal : Combine the filtrate and washings and remove the ethanol using a rotary evaporator.
-
Aqueous Work-up : The remaining aqueous residue may contain the product as an ammonium salt. Add ethyl acetate or DCM and basify the aqueous layer by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or DCM.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-aminobenzofuran.
-
Purification : Purify the product as described in Protocol 1, typically via column chromatography or recrystallization.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Pd/C & Hydrazine | Protocol 2: Fe & NH₄Cl |
| Primary Reagents | 10% Pd/C, Hydrazine Monohydrate | Iron Powder, Ammonium Chloride |
| Solvent | Ethanol or Methanol | Ethanol/Water mixture |
| Temperature | Reflux (~80 °C) | Reflux (~90 °C) |
| Typical Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | >90% | 75-90% |
| Pros | High yield, clean reaction, mild conditions. | Very low cost, readily available reagents, simple setup. |
| Cons | Catalyst is expensive and pyrophoric, hydrazine is toxic. | Moderate yields, large amount of solid waste, longer reaction time. |
Workflow and Characterization
The general laboratory workflow for the synthesis is outlined below.
Caption: General experimental workflow for the synthesis of 4-aminobenzofuran.
Product Characterization (Expected Data) Upon successful synthesis and purification, 4-aminobenzofuran should be characterized to confirm its identity and purity.
-
Appearance : Typically an off-white to light brown solid.[1]
-
Mass Spectrometry (MS) : The molecular weight of 4-aminobenzofuran (C₈H₇NO) is 133.15 g/mol . Expect to see a molecular ion peak [M+H]⁺ at m/z = 134 in ESI-MS.
-
¹H NMR Spectroscopy : The position of the amino group significantly influences the chemical shifts of the aromatic protons.[10] Protons on the benzene ring will be shifted upfield compared to the nitro precursor due to the electron-donating nature of the amino group. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR Spectroscopy : The carbon attached to the amino group (C4) will show a characteristic upfield shift.
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Nitrobenzofuran : Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.[11]
-
Hydrazine Hydrate : This substance is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood and avoid contact with skin and eyes.[8]
-
Palladium on Carbon (Pd/C) : Can be pyrophoric. Do not allow the dry powder to come into contact with organic solvents in the air. It is best handled wet.
-
Solvents : Ethanol, methanol, and ethyl acetate are flammable liquids. Keep away from ignition sources.[12]
-
Waste Disposal : Dispose of all chemical waste, especially solutions containing heavy metals or toxic reagents, according to institutional safety guidelines.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
Preprints.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Scribd. Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. [Link]
-
PubMed. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. [Link]
-
National Institutes of Health. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. [Link]
-
RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
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Using 4-Chlorobenzofuran in the synthesis of anti-cancer agents
Application Notes & Protocols
Topic: Strategic Use of 4-Chlorobenzofuran in the Synthesis of Novel Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Found in various natural products and synthetic molecules, benzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Their structural versatility and ability to interact with diverse biological targets have made them a focal point in the quest for novel therapeutics.[1][5] In oncology, numerous benzofuran-based compounds have shown potent cytotoxic activity against a range of human cancer cell lines, often with lower adverse effects compared to traditional chemotherapies.[1][6]
Strategic modification of the benzofuran ring system is a key approach to optimizing pharmacological activity. Halogenation, particularly the introduction of a chlorine atom, is a time-tested strategy in drug design. The chlorine substituent can significantly enhance a molecule's therapeutic profile by modulating its lipophilicity, metabolic stability, and electronic properties, thereby improving target binding and pharmacokinetic parameters. This guide focuses on the utility of This compound as a starting reagent for synthesizing potent anti-cancer agents, providing detailed protocols from chemical synthesis to biological validation.
The Strategic Role of the 4-Chloro Substituent
The decision to use this compound as a precursor is not arbitrary; it is a deliberate choice grounded in established medicinal chemistry principles. The chlorine atom at the C4-position imparts specific physicochemical characteristics that can be leveraged for developing effective drug candidates.
-
Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.
-
Metabolic Blocking: The carbon-chlorine bond is strong and can occupy a site that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's in vivo half-life.
-
Target Engagement: Chlorine can act as a bioisostere for other groups and participate in crucial binding interactions within a target's active site. It can form favorable hydrophobic interactions and, in some cases, specific halogen bonds, which are increasingly recognized for their role in ligand-receptor affinity.[1]
-
Modulation of Electronic Properties: As an electron-withdrawing group, the chlorine atom influences the electron density of the benzofuran ring system. This can alter the reactivity for subsequent synthetic transformations and fine-tune the electronic complementarity of the molecule with its biological target.
The following workflow diagram illustrates the logical progression from starting material to a biologically validated anti-cancer candidate.
Caption: Overall workflow from synthesis to biological evaluation.
Synthetic Protocols
The following protocols detail a two-step synthesis of a novel anti-cancer candidate, a chalcone derivative, starting from this compound. Chalcones are a well-established class of compounds with diverse biological activities, including potent anti-tumor effects.[7]
Protocol 1: Synthesis of 2-Acetyl-4-chlorobenzofuran (Intermediate)
Principle: This reaction is a Friedel-Crafts acylation, where the electrophilic acetyl group is introduced at the C2 position of the electron-rich furan ring. The C2 position is the most nucleophilic site on the benzofuran scaffold. Anhydrous conditions are critical to prevent the decomposition of the Lewis acid catalyst (tin(IV) chloride).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 152.58 | 1.52 g | 10.0 |
| Acetic Anhydride | 102.09 | 1.1 mL | 12.0 |
| Tin(IV) chloride (SnCl₄) | 260.52 | 1.4 mL | 12.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.52 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution until the starting material is fully dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add acetic anhydride (1.1 mL, 12.0 mmol) dropwise. Following this, add tin(IV) chloride (1.4 mL, 12.0 mmol) dropwise over 10 minutes. The solution will typically turn dark.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding 1M HCl (30 mL) dropwise.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield 2-acetyl-4-chlorobenzofuran as a solid.
Protocol 2: Synthesis of (E)-1-(this compound-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one (Final Compound)
Principle: This is a base-catalyzed Claisen-Schmidt condensation reaction.[7] The base (NaOH) deprotonates the alpha-carbon of the 2-acetyl-4-chlorobenzofuran, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde to form the final α,β-unsaturated ketone (chalcone).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Acetyl-4-chlorobenzofuran | 194.61 | 0.97 g | 5.0 |
| 3-Nitrobenzaldehyde | 151.12 | 0.76 g | 5.0 |
| Ethanol (95%) | - | 40 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |
| Deionized Water | - | 10 mL | - |
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-acetyl-4-chlorobenzofuran (0.97 g, 5.0 mmol) and 3-nitrobenzaldehyde (0.76 g, 5.0 mmol) in ethanol (40 mL).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.40 g, 10.0 mmol) in water (10 mL). Cool this solution in an ice bath.
-
Reaction: Add the cold NaOH solution dropwise to the stirred ethanolic solution of the ketone and aldehyde. A precipitate usually forms upon addition.
-
Stirring: Allow the mixture to stir at room temperature for 12-18 hours.
-
Isolation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a desiccator. Purify the solid by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Biological Evaluation Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[1][7]
-
Normal human cell line (e.g., HUVEC) for selectivity assessment.[9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized this compound chalcone (dissolved in DMSO to make a stock solution).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound solutions to the wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Example Data Presentation:
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HCT-116 (µM) | IC₅₀ on HUVEC (µM) | Selectivity Index (SI) |
| 4-Chloro-Chalcone 1 | 5.6 | 7.2 | > 50 | > 8.9 (for MCF-7) |
| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 | 1.87 |
| SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) |
Potential Mechanism of Action & Further Steps
Many benzofuran derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death).[9][10] The synthesized chalcone could potentially target key signaling pathways involved in cell survival and proliferation.
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- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The 3-Aminobenzofuran Scaffold as a Privileged Structure in Multifunctional Drug Design
An in-depth guide to the design, synthesis, and evaluation of 3-aminobenzofuran derivatives as multifunctional agents for complex diseases.
The benzofuran ring system is a core structural motif in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Within this family, the 3-aminobenzofuran scaffold has emerged as a particularly valuable framework in medicinal chemistry, especially for designing multifunctional agents.[3] These agents are single chemical entities engineered to interact with multiple biological targets simultaneously, offering a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer.[4][5]
The unique structural and electronic properties of 3-aminobenzofurans allow for versatile chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview for researchers and drug development professionals on the rational design, synthesis, and multi-target in vitro evaluation of novel 3-aminobenzofuran derivatives, with a primary focus on their application as potential therapeutics for Alzheimer's Disease (AD).
Part 1: Rational Design & Chemical Synthesis
The development of effective multifunctional agents begins with a rational design strategy. For complex neurodegenerative conditions like Alzheimer's disease, this involves targeting several key pathological pathways. The 3-aminobenzofuran core can be strategically derivatized to interact with multiple targets, such as cholinesterases and amyloid-β aggregation.[6][7]
Design Rationale for Alzheimer's Disease
-
Cholinesterase Inhibition: The cholinergic hypothesis of AD points to a deficiency in the neurotransmitter acetylcholine (ACh).[6] Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a clinically validated therapeutic strategy.[8] The 3-aminobenzofuran scaffold can be modified with moieties that bind to the catalytic active site (CAS) or peripheral anionic site (PAS) of these enzymes.[6]
-
Amyloid-β (Aβ) Aggregation Inhibition: The formation of extracellular plaques from aggregated Aβ peptides is a central hallmark of AD.[5] Compounds that can interfere with this aggregation process are considered highly promising therapeutic candidates. Aromatic and heterocyclic systems, like the benzofuran core, can be designed to interact with Aβ peptides and disrupt their self-assembly.[6][9]
-
Neuroprotection & Antioxidant Activity: Oxidative stress is another critical factor in the progression of neurodegenerative diseases.[8][10] Incorporating chemical features capable of scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses can provide neuroprotective effects.
The following workflow illustrates the integrated process of developing these multifunctional agents.
Caption: Drug discovery workflow for 3-aminobenzofuran agents.
Protocol 1: General Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium Derivatives
This protocol outlines a robust three-step synthesis adapted from established literature, yielding a library of 3-aminobenzofuran derivatives for biological screening.[6][9] The causality behind this specific pathway is its efficiency and use of commercially available starting materials, allowing for diverse final compounds by varying the benzyl chloride derivative in the final step.
Caption: Three-step synthesis of 3-aminobenzofuran derivatives.
Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (Intermediate 3)
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(bromomethyl)pyridine hydrobromide (1.1 eq) portion-wise.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude product. Recrystallize from ethanol if necessary.
Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (Intermediate 4)
-
Dissolve intermediate 3 (1.0 eq) in DMF.
-
Add potassium tert-butoxide (t-BuOK, 1.7 eq) to the solution.
-
Heat the mixture to 80°C and stir for 5 hours.[8]
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure 3-aminobenzofuran intermediate 4.[8]
Step 3: Synthesis of Target Compounds (5a-p)
-
Dissolve intermediate 4 (1.0 eq) in dry acetonitrile.
-
Add the desired substituted benzyl chloride derivative (1.2 eq).
-
Reflux the mixture for 1-6 hours, monitoring for the formation of a precipitate.
-
Cool the reaction to room temperature. Collect the solid product by filtration.
-
Wash the collected solid with n-hexane to remove unreacted starting materials.
-
Dry the final product under vacuum. Yields typically range from 56% to 74%.[7]
Part 2: Protocols for In Vitro Biological Evaluation
The trustworthiness of any drug discovery campaign relies on robust and validated bioassays. The following protocols are standard methods for evaluating the key multifunctional properties of the synthesized 3-aminobenzofuran derivatives.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity.[6] Its principle is based on the hydrolysis of thiocholine esters by the enzymes, followed by the reaction of the product, thiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion whose absorbance can be quantified.[9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized 3-aminobenzofuran derivatives
-
Donepezil (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of test compounds and Donepezil in DMSO.
-
In a 96-well plate, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Initiate the reaction by adding 25 µL of the respective enzyme solution (AChE or BuChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
A control well should contain all components except the test compound (replace with DMSO/buffer). A blank well should contain all components except the enzyme.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.
Protocol 3: Inhibition of Amyloid-β (Aβ₁₋₄₂) Aggregation (Thioflavin T Assay)
This fluorescence-based assay is widely used to screen for inhibitors of Aβ fibrillogenesis.[9] Thioflavin T (ThT) dye specifically binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission.
Materials:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Synthesized compounds and a reference inhibitor (e.g., Donepezil)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers: Dissolve Aβ₁₋₄₂ peptide in HFIP to disassemble pre-existing aggregates. Aliquot and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide film at -80°C.
-
Aggregation Assay:
-
Resuspend the Aβ₁₋₄₂ peptide film in buffer to a final concentration of 25 µM.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compounds at the desired concentration (e.g., 10 µM).[6]
-
The final volume in each well should be 100 µL. A control well contains Aβ₁₋₄₂ with vehicle (DMSO).
-
Incubate the plate at 37°C for 48 hours without agitation.
-
-
Fluorescence Measurement:
-
After incubation, add 100 µL of ThT solution (5 µM in buffer) to each well.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the control well.
Protocol 4: Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This protocol assesses the ability of the compounds to protect neuronal cells (e.g., PC12) from an oxidative insult.
Materials:
-
PC12 or SH-SY5Y cell line
-
Cell culture medium (e.g., DMEM with supplements)
-
Oxidative stressor (e.g., H₂O₂ or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.
-
Introduce the oxidative stressor (e.g., H₂O₂) to induce cell death. Include a control group with no stressor and a group with the stressor but no compound.
-
Incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL).
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage relative to the untreated control cells.
Part 3: Data Presentation & Interpretation
Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example Biological Activity Data for 3-Aminobenzofuran Derivatives
The following table presents hypothetical data modeled on published findings for a series of N-benzyl substituted derivatives (compounds 5a-p).[6][7] This allows for direct comparison of how different substituents on the benzyl ring affect multi-target activity.
| Compound | R-substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) @ 10 µM |
| 5a | H | 1.25 | 3.45 | 17.6 |
| 5f | 2-Fluoro | 0.64 | 1.89 | 29.8 |
| 5h | 4-Fluoro | 0.88 | 2.50 | 38.8 |
| 5i | 2-Chloro | 0.75 | 2.11 | 24.8 |
| 5l | 4-Chloro | 0.92 | 2.98 | 25.7 |
| 5e | 3-Methoxy | 81.06 | >100 | Not Tested |
| Donepezil | Reference Drug | 0.05 | 5.67 | 14.9 |
Data synthesized from published reports for illustrative purposes.[6][9]
Interpretation of Results:
-
Cholinesterase Inhibition: From the table, it is evident that electron-withdrawing groups (halogens) on the benzyl ring, particularly at the 2- and 4-positions (compounds 5f, 5h, 5i, 5l), generally lead to more potent AChE and BuChE inhibition compared to the unsubstituted analog (5a).[6] In contrast, an electron-donating group like methoxy (5e) drastically reduces activity.[6] Compound 5f , with a 2-fluoro substituent, emerges as the most potent dual inhibitor in this series.[7]
-
Aβ Aggregation Inhibition: The most potent cholinesterase inhibitors were also effective at inhibiting Aβ aggregation. Notably, compounds 5f and 5h showed significantly better inhibition of Aβ aggregation than the reference drug Donepezil, highlighting their multifunctional potential.[6][9]
-
Kinetic Analysis: For lead compounds like 5f , further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type). Published studies revealed that compound 5f exhibits a mixed-type inhibition on AChE, suggesting it may bind to both the catalytic and peripheral sites of the enzyme.[6][7]
Conclusion
The 3-aminobenzofuran scaffold is a highly adaptable and promising platform for the development of multifunctional agents. By employing a rational design strategy targeting key pathological pathways, followed by efficient synthesis and a battery of robust in vitro assays, researchers can identify and optimize lead candidates for complex diseases. The protocols and data interpretation frameworks provided in this guide offer a validated pathway for professionals in the field to advance their drug discovery programs, transforming this privileged structure into next-generation therapeutics.
References
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Baharloui, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10. [Link]
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ResearchGate. (2022). (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]
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Yang, J., et al. (2022). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 798-810. [Link]
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Yang, J., et al. (2022). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]
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Sheng, W., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]
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Zhu, L., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Medicine in Novel Technology and Devices. [Link]
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ResearchGate. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions. [Link]
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Baharloui, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. [Link]
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Sharma, A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]
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Synfacts. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Thieme. [Link]
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Miceli, C., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 398. [Link]
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Brouwer, K. L. R., et al. (2013). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. Clinical Pharmacology & Therapeutics. [Link]
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Lashin, I. A., et al. (2024). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. Molecules, 29(15), 3496. [Link]
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Kamal, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Kędzierska, E., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry. [Link]
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BioDuro. (2015). Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success. Contract Pharma. [Link]
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Onnis, V., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols: Synthesis of Benzofuran Derivatives for Treating Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of many of these diseases is oxidative stress and the misfolding and aggregation of proteins, which lead to neuronal dysfunction and cell death. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds in the search for effective treatments.[1][2] Their unique structure allows them to act on multiple targets involved in the complex pathophysiology of neurodegenerative diseases.[3]
These compounds have demonstrated a wide range of biological activities, including potent antioxidant, anti-inflammatory, and enzyme-inhibitory effects.[3][4][5][6] For instance, certain benzofuran derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9][10][11][12] Reduced acetylcholine levels are a hallmark of Alzheimer's disease, and inhibiting these enzymes can help improve cognitive function.[7] Furthermore, some derivatives have shown the ability to inhibit the aggregation of β-amyloid peptides, a key event in the formation of amyloid plaques in Alzheimer's disease.[4][5]
This guide provides a comprehensive overview of the synthesis of benzofuran derivatives with therapeutic potential for neurodegenerative disorders. It details established and modern synthetic strategies, explains the rationale behind experimental choices, and offers step-by-step protocols for synthesis and biological evaluation.
Synthetic Strategies for Benzofuran Scaffolds
The synthesis of the benzofuran core is a critical step in developing novel therapeutics. Several synthetic routes have been established, each with its own advantages and suitability for creating diverse derivatives.
Classical Synthesis: The Perkin Rearrangement
The Perkin rearrangement is a classic and reliable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[13][14] This reaction, first reported by William Henry Perkin in 1870, involves a base-catalyzed ring contraction of a coumarin.[14][15]
Mechanism Insight: The reaction proceeds through an initial base-catalyzed hydrolysis of the lactone ring in the 3-halocoumarin. This is followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[13] The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields.[13]
Modern Approaches: Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the efficient construction of the benzofuran ring system. Palladium- and copper-based catalysts are particularly versatile in this regard.[16][17][18][19]
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[16][18] One common strategy involves the intramolecular cyclization of ortho-alkynylphenols.[20] Another approach is the coupling of phenols with bromoalkynes, which generates (Z)-2-bromovinyl phenyl ethers that then undergo intramolecular cyclization to form 2-substituted benzofurans.[21]
Copper-Catalyzed Reactions: Copper catalysts are also effective for synthesizing benzofuran derivatives.[16][17] For example, a ligand-free copper(I) bromide-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from ortho-hydroxybenzaldehydes provides a direct route to benzofurans.[21]
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a powerful tool for the synthesis of benzofurans, often offering high efficiency and regioselectivity.[20] These methods typically involve the formation of a key bond to close the furan ring. A variety of starting materials and catalysts can be employed. For instance, the direct intramolecular cyclodehydration of aryloxyketones can be achieved using titanium tetrachloride.[20] Another approach involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes to produce 2-arylbenzofurans.[20][21]
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
This protocol describes a rapid and high-yield synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation, adapted from established methods.[13]
Materials:
-
Substituted 3-bromocoumarin (1 mmol)
-
Sodium hydroxide (NaOH) (4 mmol)
-
Ethanol (10 mL)
-
Microwave reactor
-
Round-bottom flask
-
Stir bar
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a microwave-safe reaction vessel, combine the 3-bromocoumarin (1 mmol), sodium hydroxide (4 mmol), and ethanol (10 mL).
-
Place the vessel in the microwave reactor and irradiate at 300W for 5 minutes at 79°C.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture to pH 2 with 1M HCl. This will precipitate the benzofuran-2-carboxylic acid product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 2-Arylbenzofuran Derivatives
This protocol outlines a general three-step synthesis of 2-arylbenzofuran derivatives starting from substituted 2-hydroxybenzaldehydes, based on a slightly optimized method.[3]
Step 1: O-Alkylation
-
To a solution of substituted 2-hydroxybenzaldehyde (1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 eq).
-
Add methyl α-bromophenylacetate (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Aromatization (if necessary)
-
If the product from Step 2 is a dihydrobenzofuran, it can be aromatized.
-
Dissolve the dihydrobenzofuran derivative in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Mechanisms of Neuroprotection
The therapeutic potential of benzofuran derivatives in neurodegenerative disorders stems from their ability to interact with multiple pathological pathways.
Antioxidant and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases.[4] Many benzofuran derivatives exhibit potent antioxidant and ROS scavenging properties.[4][5][22][23][24] This activity is often attributed to the presence of hydroxyl groups on the benzofuran core or on substituted aryl rings, which can donate a hydrogen atom to neutralize free radicals.[22]
Caption: Benzofuran derivatives can mitigate oxidative stress by neutralizing reactive oxygen species.
Cholinesterase Inhibition
As mentioned earlier, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease.[7] Several benzofuran derivatives have been identified as potent inhibitors of these enzymes.[7][8][9][10][11][12] The benzofuran scaffold can serve as a mimic of the indanone portion of the well-known AChE inhibitor, donepezil.[3] Molecular docking studies have shown that these compounds can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes.[11]
Caption: Benzofuran derivatives can inhibit AChE, increasing acetylcholine levels in the synapse.
In Vitro Evaluation of Neuroprotective Activity
Once synthesized, the neuroprotective potential of benzofuran derivatives needs to be assessed. A variety of in vitro assays can be employed for this purpose.[25]
Protocol 3: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a common method to evaluate the ability of a compound to protect neuronal cells from oxidative stress-induced cell death using the human neuroblastoma cell line SH-SY5Y.[25]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
Test benzofuran compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test benzofuran compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the EC₅₀ of the test compounds.
Data Presentation
The following tables summarize representative data that could be obtained from the synthesis and biological evaluation of benzofuran derivatives.
Table 1: Synthesis of 2-Arylbenzofuran Derivatives - Reaction Yields
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-OCH₃ | H | 92 |
| 3 | 4-Cl | H | 81 |
| 4 | H | 4-NO₂ | 75 |
Table 2: In Vitro Biological Activity of Benzofuran Derivatives
| Compound | AChE IC₅₀ (µM)[9][10] | BChE IC₅₀ (µM)[7][8] | Antioxidant Activity (EC₅₀, µM) | Neuroprotection (% cell viability at 10 µM) |
| 1 | 5.2 | 12.8 | 25.4 | 65 |
| 2 | 0.8 | 2.5 | 8.9 | 88 |
| 3 | 3.1 | 9.7 | 15.1 | 72 |
| 4 | 10.5 | 25.1 | 42.3 | 55 |
| Donepezil | 0.049[9] | - | - | - |
| Galantamine | - | 35.3[7] | - | - |
Conclusion
Benzofuran derivatives represent a versatile and promising scaffold for the development of multi-target drugs for the treatment of neurodegenerative disorders. Their synthesis can be achieved through both classical and modern catalytic methods, allowing for the creation of diverse chemical libraries. The neuroprotective effects of these compounds are multifaceted, encompassing antioxidant, anti-inflammatory, and enzyme-inhibitory activities. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of novel and effective therapies for these devastating diseases. Further exploration into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
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- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules.
- Animal models in the drug discovery pipeline for Alzheimer's disease - PMC. (n.d.). PubMed Central.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. (n.d.). PubMed Central.
- Rodent Models for Alzheimer's Disease in Drug Testing. (2021). Maze Engineers.
- Animal models of Alzheimer's disease and drug development. (n.d.). Limav.
- New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. (n.d.).
- Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). Bentham Science.
- Research Progress on the Synthesis of Intramolecular Benzofuran Deriv
- Role of Animal Models in Alzheimer's Disease Drug Development. (2022). Cambridge University Press.
- Perkin rearrangement - Wikipedia. (n.d.). Wikipedia.
- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig
- A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. (2007). The Journal of Organic Chemistry.
- A Convenient Two-Step Synthesis of 2-Arylbenzofurans. (2025).
- Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (n.d.).
- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central. (n.d.). PubMed Central.
- In vitro neurology assays. (n.d.). InnoSer.
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC - PubMed Central. (2017). PubMed Central.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).
- Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. (n.d.). Research Journal of Pharmacy and Technology.
- A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. (n.d.). American Chemical Society.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing.
- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017).
- Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids - NIH. (2023).
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi
- Antioxidant activity of the synthesized benzofuran compounds. (n.d.).
- Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold - PMC - NIH. (2022).
- Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances.
- Other Transition Metal-Catalyzed Benzofuran Synthesis. (n.d.).
- The Biosynthetic Pathway of 2-Arylbenzofurans: A Technical Guide for Researchers. (2025). BenchChem.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH. (n.d.).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Nickel-Catalyzed Synthesis of Benzofuran Deriv
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC - NIH. (n.d.).
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). PubMed Central.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (n.d.).
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.).
- An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. (n.d.). PubMed Central.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis.
- Preparation and thermal rearrangement of a benzofuran–nitrene adduct. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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- 11. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chlorobenzofuran Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Chlorobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causal relationships behind experimental phenomena, ensuring that every recommendation is scientifically sound and actionable.
Introduction: The Challenge of this compound Synthesis
Benzofuran derivatives are crucial scaffolds in medicinal chemistry and materials science, known for their diverse biological activities.[1] The introduction of a chlorine atom at the 4-position creates a valuable intermediate for further functionalization, but it also introduces specific challenges in synthesis, including regioselectivity, potential side reactions like dehalogenation, and purification difficulties. This guide provides in-depth troubleshooting advice and optimized protocols to address these issues directly.
Part 1: Foundational Synthetic Strategies
Several robust methods exist for constructing the benzofuran core, many of which can be adapted for this compound. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
| Synthetic Method | Typical Starting Materials | Key Advantages | Common Challenges | Yield Range |
| Palladium-Catalyzed Annulation | o-Iodophenols and terminal alkynes | High functional group tolerance; excellent yields.[2] | Catalyst cost and sensitivity; potential for side reactions. | 58-94%[2] |
| Copper-Catalyzed Cyclization | Salicylaldehydes, amines, and calcium carbide | Cost-effective catalyst; often a one-pot procedure.[3] | May require higher temperatures; substrate scope can be limited. | 70-91%[3] |
| Metal-Free Cyclization | Phenols and α-haloketones | Avoids transition metal contamination; simple conditions.[4] | Can suffer from poor regioselectivity; may require strongly acidic or basic conditions. | Moderate to Excellent[4] |
| Acid-Catalyzed Dehydrative Cyclization | α-Aryloxyketones | Simple reagents; straightforward procedure. | Requires specific substrate pre-synthesis; harsh acidic conditions can be limiting. | Good to Excellent[5] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during synthesis reactions.
Category 1: Low or No Product Yield
Question: My palladium-catalyzed Sonogashira coupling/cyclization reaction is failing to produce this compound. What are the likely causes and how can I fix it?
Answer: This is a common issue that can almost always be traced back to one of four areas: the catalyst, the reagents, the atmosphere, or the reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Causality: Palladium(0) species are prone to oxidation if handled improperly. Older catalysts or those from unreliable vendors may have reduced activity.
-
Solution: Use a freshly purchased catalyst or one stored correctly under an inert atmosphere. For critical reactions, consider using a pre-catalyst that is activated in situ.
-
-
Reagent Quality: The purity of your starting materials is non-negotiable.
-
Causality: Impurities in the o-halophenol or alkyne can poison the catalyst. The base is also critical; using an old or partially hydrated base (e.g., K₂CO₃) can halt the reaction.
-
Solution: Ensure the purity of your substrates via NMR or other analytical techniques. Use a freshly opened, anhydrous base.
-
-
Atmospheric Contamination: These reactions are highly sensitive to oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote unwanted side reactions like alkyne dimerization.
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use by sparging with an inert gas or through freeze-pump-thaw cycles.[6]
-
-
Suboptimal Conditions: Temperature and solvent play a crucial role.
-
Causality: The reaction may have a specific activation energy that isn't being met at room temperature. The solvent must be able to dissolve all reagents and stabilize the catalytic intermediates.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. If solubility is an issue, consider a different solvent system (e.g., Toluene, Dioxane, or DMF), ensuring it is anhydrous and degassed.[6]
-
Category 2: Formation of Key Side Products
Question: I am observing a significant amount of de-chlorinated benzofuran alongside my desired this compound. Why is this happening?
Answer: The formation of a de-chlorinated product points to a hydrodehalogenation side reaction.
-
Causality: This is particularly common in palladium-catalyzed reactions. Trace amounts of hydrogen, sometimes originating from the solvent or base, can react with the aryl-palladium intermediate, leading to the cleavage of the C-Cl bond.
-
Solution:
-
Change the Ligand: Some phosphine ligands are more prone to promoting this side reaction. Experiment with different ligands, such as bulky biaryl phosphine ligands, which can sometimes suppress this pathway.
-
Scrutinize Reagents: Ensure your solvent is not a hydrogen source (e.g., avoid alcohols if possible). Use a base that is less likely to participate in hydrogen transfer.
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Consider a Different Metal: Copper-catalyzed reactions are generally less prone to hydrodehalogenation, offering a viable alternative synthetic route.[3]
-
Question: My reaction between 3-chlorophenol and an α-haloketone is producing a mixture of isomers instead of pure this compound. How can I improve regioselectivity?
Answer: The reaction of phenols with α-haloketones can proceed through two main pathways: initial O-alkylation followed by cyclization, or a competing Friedel-Crafts-like C-alkylation.[4]
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Causality: The reaction conditions, particularly the choice of base and solvent, dictate the balance between O- vs. C-alkylation. Hard bases (like NaH or K₂CO₃) tend to favor O-alkylation by deprotonating the phenol. Lewis acids or strong Brønsted acids can promote C-alkylation.
-
Solution:
-
Optimize the Base: Use a non-nucleophilic base like potassium carbonate or cesium carbonate to selectively deprotonate the phenol, favoring the desired O-alkylation pathway.
-
Control Temperature: Lower temperatures often increase the selectivity of O-alkylation over C-alkylation.
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Use a Lewis Acid Promoter: For a direct Friedel-Crafts approach to form the C-C bond first, a Lewis acid like TiCl₄ has been shown to promote regioselective C-alkylation followed by intramolecular cyclodehydration, offering a different route to the desired product.[4]
-
Category 3: Purification Challenges
Question: My this compound product appears to be degrading during silica gel column chromatography. What are my alternatives?
Answer: Benzofurans are electron-rich heterocycles and can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[7]
-
Causality: The Lewis acidic sites on the surface of silica gel can coordinate to the oxygen atom of the benzofuran, activating the ring towards undesired reactions.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.
-
Switch the Stationary Phase: Use a more inert stationary phase like neutral alumina for your chromatography.
-
Avoid Chromatography: If possible, purify the product by other means. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be highly effective for solid products. For liquids, vacuum distillation may be an option if the compound is thermally stable.
-
Part 3: Optimized Experimental Protocol
The following protocol details a palladium/copper-catalyzed synthesis, a reliable method for generating 2-substituted benzofurans, adapted for a 4-chloro precursor.
Protocol: Synthesis of 4-Chloro-2-phenylbenzofuran
This procedure involves a Sonogashira coupling of 4-chloro-2-iodophenol with phenylacetylene, followed by an in-situ intramolecular cyclization.
Reagents & Equipment:
-
4-chloro-2-iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed Dioxane
-
Schlenk flask and standard glassware
-
Inert atmosphere line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Under a stream of inert gas, add 4-chloro-2-iodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Cs₂CO₃ (2.5 eq) to the flask. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Substrate: Add anhydrous, degassed dioxane via syringe, followed by the addition of phenylacetylene (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in hexanes) using a hexanes/ethyl acetate gradient to yield the pure 4-Chloro-2-phenylbenzofuran.
Table of Optimization Parameters
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| Base | K₂CO₃ | Cs₂CO₃ | Et₃N | Cs₂CO₃ is more soluble in organic solvents and generally more effective for difficult couplings. Et₃N can act as both base and solvent but may be less effective. |
| Solvent | Toluene | Dioxane | DMF | Dioxane and DMF are polar aprotic solvents that often improve reaction rates for Pd-catalyzed couplings compared to less polar Toluene. |
| Temperature | 60 °C | 80 °C | 100 °C | Increasing temperature generally increases the reaction rate, but temperatures >100 °C can risk catalyst decomposition or side reactions. 80 °C is often a good starting point. |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂/PPh₃ | PdCl₂(PPh₃)₂ | Using a Pd(0) source like Pd(PPh₃)₄ avoids the need for an in situ reduction but can be less stable. Generating the active catalyst from a Pd(II) precursor is often more robust. |
Part 4: Visual Diagrams
Experimental Workflow
Caption: General experimental workflow for transition-metal-catalyzed synthesis.
Troubleshooting Logic for Low Yield
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation and isolation of isobenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 4-Chlorobenzofuran
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of 4-Chlorobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a generic overview, we will address specific, field-reported issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequent and troublesome issues observed during the synthesis of this compound. Each entry details the problem, its likely chemical cause, diagnostic steps, and validated protocols for mitigation.
Q1: My reaction mixture is turning into a dark, intractable tar, and the yield of this compound is extremely low. What is the primary cause?
A1: This is a classic sign of aldehyde self-condensation and polymerization, a very common issue when using chloroacetaldehyde or its equivalents.
Plausible Cause: Chloroacetaldehyde is highly reactive and susceptible to self-condensation reactions, particularly under the acidic or basic conditions often employed for benzofuran synthesis. This process, an aldol condensation, can cascade into forming complex, high-molecular-weight polymers, resulting in the characteristic dark tar.[1][2] The presence of water can also promote undesirable side reactions.[3]
Mechanism of Side Reaction: Aldehyde Polymerization The process begins with the enolization of one acetaldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. This chain reaction produces polyacetals and other polymeric structures.
Caption: Desired cyclization vs. aldehyde polymerization side reaction.
Diagnostic Steps:
-
Solubility Check: The tarry substance will likely have poor solubility in common organic solvents where the desired product is soluble (e.g., hexanes, ethyl acetate).
-
Crude NMR: If a small soluble portion can be isolated, ¹H NMR may show broad, undefined signals in the aliphatic region, characteristic of polymers, instead of the sharp aromatic and furanic protons of the product.
Corrective Actions & Protocols: The key is to control the concentration of the free aldehyde.
Protocol 1: Use of an Acetal Precursor Using chloroacetaldehyde diethyl acetal is standard practice. The acetal is stable to the initial reaction conditions and hydrolyzes in situ under acidic conditions to slowly release the reactive aldehyde, keeping its instantaneous concentration low.
Protocol 2: Slow Addition of Reagents If using the free aldehyde is unavoidable, it must be added slowly to the reaction mixture containing the phenol at the appropriate temperature.
-
Step 1: Dissolve 2-chlorophenol and the catalyst/base in the reaction solvent and bring to the target temperature (e.g., 80-110 °C).
-
Step 2: Prepare a dilute solution of chloroacetaldehyde in the same solvent.
-
Step 3: Add the chloroacetaldehyde solution dropwise to the reaction flask over several hours using a syringe pump. This ensures the aldehyde reacts with the phenol immediately upon addition, preventing it from reacting with itself.
Q2: My reaction proceeds cleanly, but TLC and LC-MS analysis show a major byproduct with a mass corresponding to the uncyclized intermediate. How can I drive the cyclization to completion?
A2: This indicates that the initial O-arylation or condensation has occurred, but the final, often rate-limiting, intramolecular cyclization step is failing. This is a well-documented issue, especially in Perkin-type rearrangements.
Plausible Cause: In syntheses like the Perkin rearrangement from 3-halocoumarins, the reaction proceeds in two distinct stages: a rapid base-catalyzed ring opening to an intermediate, followed by a slower cyclization.[4] If conditions are not optimal for the second stage (e.g., insufficient temperature, weak base, steric hindrance), this intermediate will accumulate.
Caption: The cyclization step is often the bottleneck leading to byproduct accumulation.
Diagnostic Steps:
-
Confirm Structure: Isolate the byproduct by column chromatography and confirm its structure using NMR and MS. For a synthesis starting with 2-chlorophenol and an acetaldehyde equivalent, the intermediate is often a 2-(2-chlorophenoxy)ethan-1-ol or a related ketone.
-
Monitor Reaction Over Time: Take aliquots every hour. If the intermediate forms quickly and then its concentration remains static while the starting material is consumed, the cyclization is the problem.
Corrective Actions & Protocols:
Protocol: Driving Cyclization with Stronger Conditions This protocol is for cyclizing an isolated or accumulated α-(2-chlorophenoxy) ketone intermediate.
-
Reagent Choice: Strong dehydrating acids are effective. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are excellent choices for acid-catalyzed cyclodehydration.
-
Step 1: Place the isolated intermediate in a round-bottom flask.
-
Step 2: Add 5-10 equivalents (by weight) of PPA. Ensure the intermediate is well-mixed.
-
Step 3: Heat the mixture, typically to 80-120 °C, with vigorous stirring. The mixture will be viscous.
-
Step 4: Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot).
-
Step 5: Upon completion, cool the reaction and carefully pour it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate or toluene.
Q3: I'm using a palladium-catalyzed Sonogashira coupling approach, and my main side products are from alkyne homocoupling (Glaser coupling). How can I suppress this?
A3: Alkyne homocoupling is a common competitive side reaction in Sonogashira couplings, especially when using copper co-catalysts. Optimizing the catalyst system and reaction conditions is key.
Plausible Cause: The copper(I) co-catalyst, essential in the traditional Sonogashira cycle, can also catalyze the oxidative dimerization of terminal alkynes to form a 1,3-diyne. This reaction is favored by the presence of oxygen.
Corrective Actions:
-
Run Copper-Free: Modern Sonogashira protocols often perform better without copper, which eliminates the primary pathway for homocoupling.[5] A robust ligand like Xantphos can stabilize the palladium catalyst and facilitate the reaction.
-
Ensure Rigorous Inert Atmosphere: De-gas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the reaction to exclude oxygen.
-
Use an Amine Base: Bases like triethylamine or diisopropylethylamine act as both a base and a reducing agent for any oxidized copper, helping to keep the catalyst in the active Cu(I) state.
Optimized Protocol: Copper-Free Sonogashira Coupling
-
Materials: 2-Iodo- or 2-bromo-chlorophenol, terminal alkyne, Pd(OAc)₂, Xantphos, K₃PO₄, anhydrous and degassed solvent (e.g., dioxane or toluene).
-
Step 1: To an oven-dried flask under argon, add the aryl halide, Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and K₃PO₄ (2-3 equivalents).
-
Step 2: Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.1-1.5 equivalents).
-
Step 3: Heat the reaction to 80-110 °C and monitor by TLC/LC-MS. The absence of a copper co-catalyst significantly reduces the formation of homocoupled byproducts.[5]
Section 2: Data Summary & FAQs
Table 1: Comparison of Common Synthetic Routes to this compound
| Synthetic Route | Common Starting Materials | Key Reagents | Common Side Products | Mitigation Strategy |
| Acid-Catalyzed Cyclization | 2-Chlorophenol, Chloroacetaldehyde Diethyl Acetal | H₂SO₄, PPA, MsOH | Aldehyde polymers, uncyclized intermediate | Use acetal, slow addition, strong dehydrating acid |
| Perkin Rearrangement | Substituted 3-Halocoumarin | NaOH or KOH in EtOH | Uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid[4][5] | Increase temperature, use stronger base |
| Ullmann-type O-Arylation | 2-Chlorophenol, α-haloketone | CuI, Base (e.g., K₂CO₃) | N/A (for this specific target), starting material recovery | Use activating ligands (e.g., phenanthroline), higher temperatures[6] |
| Sonogashira Coupling | 2-Halophenol, Terminal Alkyne | Pd catalyst, optional CuI, Base | Alkyne homocoupling products | Use copper-free conditions, rigorous inert atmosphere[5] |
Frequently Asked Questions (FAQs)
Q: How critical is the quality of my starting 2-chlorophenol and chloroacetaldehyde diethyl acetal? A: Absolutely critical. Impurities in the starting phenol (e.g., isomers like 3- or 4-chlorophenol) will lead to the formation of isomeric benzofuran products that are often extremely difficult to separate from your target 4-chloro derivative. The chloroacetaldehyde diethyl acetal should be free of residual acid from its preparation, which could initiate premature hydrolysis and polymerization. It is recommended to pass it through a short plug of basic alumina before use if its quality is uncertain.
Q: What are the best practices for purifying crude this compound? A: this compound is a relatively non-polar solid.
-
Aqueous Workup: First, perform a standard aqueous workup. Wash the crude organic extract with a dilute NaOH solution to remove any unreacted 2-chlorophenol, followed by a brine wash. Dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Silica Gel Chromatography: This is the most effective method. Use a non-polar eluent system, such as hexanes or a gradient of 0-5% ethyl acetate in hexanes. The non-polar nature of the product means it will elute relatively quickly, while more polar impurities (like uncyclized intermediates or polymers) will remain on the column.[7][8]
-
Recrystallization/Distillation: If the purity after chromatography is still insufficient, recrystallization from a solvent like ethanol or methanol can be effective. For larger scales, vacuum distillation is also a viable option.
Q: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the benzofuran. What is happening? A: You are observing a competitive Beckmann rearrangement.[5] This side reaction is common for oximes under strong acidic conditions. To favor the desired benzofuran synthesis, try using milder Lewis acids (e.g., BF₃·OEt₂) instead of strong Brønsted acids, employing aprotic solvents, or lowering the reaction temperature.[5]
Section 3: References
-
Wikipedia. Perkin rearrangement. [Link]
-
Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bowden, K., & Sartirana, M. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]
-
Shaikh, A. A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Ring closure of 3c and formation of benzofuran/4-chlorobenzofuran. [Link]
-
Vitale, P. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]
-
Ahubelem, N., & Carvalho-Silva, V. H. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. ResearchGate. [Link]
-
Ziarani, G. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. ResearchGate. [Link]
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Tang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
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Sung, K., et al. (2017). Preparation and isolation of isobenzofuran. PMC - NIH. [Link]
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ResearchGate. ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. International Journal of ChemTech Research. [Link]
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Wang, Y., et al. (2019). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. PMC - NIH. [Link]
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Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. SciSpace. [Link]
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Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
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US Patent US2552934A. Process of chlorinating acetaldehyde.
-
Cucciniello, R., et al. (2021). How acetaldehyde reacts with low molecular weight phenolics in white and red wines. iris.unina.it. [Link]
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Wang, Y., et al. (2019). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. ResearchGate. [Link]
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Yadav, J. S., et al. (2007). Benzyl chlorides as aldehyde surrogates in the Prins cyclization: Direct access to 2-aryl-4-chlorotetrahydropyrans. Request PDF - ResearchGate. [Link]
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Technical Support Center: Troubleshooting Copper-Catalyzed C-N Bond Formation
Welcome to the technical support center for copper-catalyzed C-N bond formation, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of Ullmann-type couplings. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying rationale to empower you to tackle challenges in your own research. This resource is structured in a flexible question-and-answer format to directly address the common and not-so-common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Reaction Initiation & Low Yields
Question 1: My reaction shows no or very low conversion to the desired product. Where should I start troubleshooting?
This is a common issue that can often be resolved by systematically evaluating the core components and conditions of your reaction. Low or no yield can stem from several factors, and a methodical approach is key to identifying the root cause.[1]
Initial Checks:
-
Reagent Quality: The purity of your starting materials is paramount. Aryl halides, amines, copper source, ligand, and base should all be of high purity. Impurities can poison the catalyst or participate in side reactions.
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. The presence of water and oxygen can significantly impact the catalytic cycle.[2][3]
-
Inert Atmosphere: Copper-catalyzed reactions are often sensitive to air.[2] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). This can be achieved through standard Schlenk line techniques or in a glovebox.
Workflow for Troubleshooting Low Conversion:
Caption: A stepwise approach to troubleshooting low-yield copper-catalyzed C-N coupling reactions.
Question 2: I suspect my copper catalyst is inactive. How can I confirm this and what are my options?
Catalyst inactivity is a frequent culprit in failed reactions. Copper catalysts can be sensitive to their environment and handling.
Potential Causes for Catalyst Inactivity:
-
Oxidation State: While various copper sources can be effective, Cu(I) is often the active catalytic species.[4] If you are using a Cu(II) salt, it may require in-situ reduction, which might not be efficient under your reaction conditions.
-
Impurities in the Copper Source: Commercially available copper salts can vary in purity. Using a freshly purchased, high-purity copper source is recommended.
-
Catalyst Deactivation: The catalyst can deactivate over the course of the reaction through various mechanisms, including aggregation or poisoning by impurities.[5][6][7]
Troubleshooting Steps:
-
Use a Fresh Copper Source: If your copper salt is old, it may have oxidized. Try the reaction with a newly opened bottle of high-purity CuI or CuBr.
-
Pre-form the Catalyst: In some cases, pre-forming the copper-ligand complex before adding the substrates can improve activity. This involves stirring the copper salt and ligand in the solvent for a short period before adding the other reagents.
-
Consider a Different Copper Source: Experiment with different copper salts (e.g., CuI, CuBr, Cu(OAc)₂). The counter-ion can influence the catalyst's solubility and reactivity.
Question 3: My reaction is producing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). What is causing this and how can I minimize it?
The formation of the hydrodehalogenated arene is a common side reaction, particularly with electron-rich aryl halides.
Likely Causes:
-
Proton Source: The presence of a proton source (e.g., water, protic functional groups on the substrate) can lead to the protonation of an organocopper intermediate, resulting in the hydrodehalogenated product.
-
Reaction with Solvent: Some solvents can act as a hydrogen source.
-
Base-Induced Decomposition: The base can sometimes promote pathways that lead to hydrodehalogenation.
Mitigation Strategies:
-
Rigorous Drying: Ensure all reagents and the solvent are scrupulously dry. The use of molecular sieves can be beneficial.
-
Choice of Base: The choice of base is crucial.[2] A weaker, non-nucleophilic base may be preferable.
-
Solvent Selection: Use a high-purity, aprotic solvent.
II. The Role of Ligands, Bases, and Solvents
Question 4: How do I choose the right ligand for my copper-catalyzed C-N coupling?
The ligand is arguably the most critical component for a successful reaction, as it modulates the catalyst's stability, solubility, and reactivity.[8][9][10][11][12]
Classes of Commonly Used Ligands:
| Ligand Class | Examples | Key Features & Applications |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA), trans-1,2-Cyclohexanediamine | Often used for coupling amides and anilines. Can enable milder reaction conditions.[9] |
| Amino Acids | L-Proline, N,N-Dimethylglycine | Biocompatible and often effective for coupling with a variety of nucleophiles.[8] |
| β-Diketones | 2-Acetylcyclohexanone | Can promote high reaction rates, even at room temperature for some substrates.[13] |
| Oxalic Diamides | N,N'-Bis(2,6-diisopropylphenyl)oxalamide | Powerful ligands for challenging couplings, including those with aryl chlorides.[14] |
| Phenanthrolines | 1,10-Phenanthroline | Effective for a range of C-N and C-O couplings.[8] |
Expert Advice: There is no "one-size-fits-all" ligand. Ligand screening is often necessary for novel substrate combinations. Start with a well-established ligand for your substrate class (e.g., a diamine for an amide coupling) and then explore other options if the initial results are suboptimal.
Question 5: The choice of base seems to have a dramatic effect on my reaction. What are the guiding principles for selecting a base?
The base plays a multifaceted role in copper-catalyzed C-N couplings. It deprotonates the amine nucleophile, but can also interact with the copper catalyst.[2] The solubility of the base can also be a critical factor.[5]
Considerations for Base Selection:
-
Basicity (pKa): The base should be strong enough to deprotonate the N-H bond of the nucleophile but not so strong that it promotes side reactions.
-
Solubility: The solubility of the base can significantly impact the reaction kinetics. In some cases, a soluble organic base may be advantageous over an insoluble inorganic base.[15]
-
Counter-ion: The cation of the base (e.g., K⁺, Cs⁺, Na⁺) can influence the reaction outcome.
Commonly Used Bases:
| Base | Typical Applications | Notes |
| K₃PO₄ | A versatile and commonly used base for a wide range of couplings. | |
| K₂CO₃ | A weaker base, often suitable for more sensitive substrates. | |
| Cs₂CO₃ | A stronger base that can be effective for less reactive nucleophiles. | Its solubility can be a factor.[5] |
| NaOtBu | A very strong base, typically used when weaker bases fail. | Can promote side reactions. |
| Organic Bases | e.g., DBU, organic soluble ionic bases | Can offer improved solubility and milder reaction conditions.[15] |
Question 6: Does the solvent really matter that much?
Absolutely. The solvent's role extends beyond simply dissolving the reagents. It can influence catalyst solubility, stability, and the overall reaction rate.
Solvent Selection Guide:
-
Polar Aprotic Solvents: DMSO, DMF, and DMAc are frequently used due to their ability to dissolve the copper salts and other reagents.[16][17] However, they must be of high purity and anhydrous.
-
Ethereal Solvents: Dioxane and DME are also common choices, particularly when a less polar environment is desired.
-
Hydrocarbon Solvents: Toluene is often used, sometimes in combination with a polar aprotic solvent.
Expert Tip: When troubleshooting, consider screening a few different solvents. A switch from DMSO to dioxane, for example, can sometimes dramatically improve the yield.
III. Substrate-Specific Issues
Question 7: I'm trying to couple a sterically hindered amine or aryl halide, and the reaction is not working. What can I do?
Steric hindrance presents a significant challenge for C-N coupling reactions.[18] Overcoming this often requires a more tailored approach.
Strategies for Hindered Substrates:
-
Ligand Design: Sterically demanding ligands can sometimes create a more open coordination sphere around the copper center, facilitating the coupling of hindered substrates.[16][19] Recent research has identified specialized ligands for this purpose.[18]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Higher Catalyst Loading: In some cases, increasing the catalyst and ligand loading can improve conversion, although this is less ideal from an atom economy perspective.
Question 8: My substrate contains sensitive functional groups. How can I avoid side reactions?
One of the advantages of modern copper-catalyzed methods is their improved functional group tolerance.[13][16][20] However, certain functionalities can still pose a challenge.
Tips for Sensitive Substrates:
-
Milder Conditions: The development of new ligands has enabled many couplings to be performed at or near room temperature, which can be beneficial for thermally sensitive substrates.[13][21]
-
Weaker Base: Using a weaker base like K₂CO₃ can prevent unwanted reactions with base-sensitive groups.
-
Protecting Groups: In some cases, the use of protecting groups may be unavoidable.
Functional Group Compatibility Table:
| Functional Group | Compatibility | Potential Issues & Solutions |
| Esters, Amides | Generally good | Can be sensitive to strong bases at high temperatures. Use milder conditions.[16] |
| Nitriles, Aldehydes | Good | Generally well-tolerated.[16][20] |
| Alcohols, Phenols | Moderate | Can compete with the amine nucleophile. Protection may be necessary. |
| Free Amines | Moderate | Can coordinate to the copper center. Use of a suitable ligand is crucial. |
IV. Mechanistic Considerations & Advanced Troubleshooting
Question 9: What is the generally accepted mechanism for copper-catalyzed C-N bond formation, and how can understanding it help me troubleshoot?
While the precise mechanism can be complex and substrate-dependent, a general catalytic cycle is widely accepted.[4][15][22] Understanding this cycle can provide insights into potential points of failure.
Simplified Catalytic Cycle:
-
Formation of the Active Catalyst: A Cu(I)-ligand complex is formed.
-
Amine Deprotonation: The base deprotonates the amine, which then coordinates to the copper center to form a copper-amido complex.
-
Oxidative Addition: The aryl halide adds to the copper-amido complex, forming a Cu(III) intermediate. This step is often rate-limiting.[4][16][19][23]
-
Reductive Elimination: The C-N bond is formed, and the desired product is released, regenerating the Cu(I) catalyst.
Caption: A simplified representation of the catalytic cycle for copper-catalyzed C-N bond formation.
How this helps troubleshooting: If your reaction is failing, consider which step might be problematic. For example, if you are using a very weak base with a high pKa amine, the formation of the copper-amido complex may be inefficient. If you are using an unreactive aryl chloride, the oxidative addition step is likely the bottleneck.[16][19]
Question 10: My reaction works well on a small scale, but fails upon scale-up. What factors should I consider?
Scale-up issues are common in catalysis and often relate to mass and heat transfer.
Key Considerations for Scale-Up:
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using insoluble inorganic bases.
-
Heat Transfer: Larger scale reactions can have different heating profiles. Monitor the internal temperature of the reaction.
-
Purity of Reagents at Scale: The purity of bulk reagents may differ from that of smaller research-grade quantities.
-
Degassing: Efficiently degassing larger volumes of solvent is more challenging but equally important.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed N-Arylation of an Amine
This protocol provides a general starting point for the N-arylation of an amine with an aryl halide.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., DMEDA) (0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or DMSO) (3-5 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the CuI, ligand, and base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl halide and the amine.
-
Add the solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Removal of Residual Copper Catalyst
Residual copper can sometimes be challenging to remove by simple filtration.
-
Aqueous Ammonia Wash: After the reaction workup, wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper, which will be extracted into the aqueous phase (often turning it blue).[24]
-
EDTA Wash: An aqueous solution of ethylenediaminetetraacetic acid (EDTA) can also be used to chelate and remove residual copper.[24]
-
Silica Gel Plug: Passing the crude product through a short plug of silica gel can also help to remove baseline copper impurities.
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]
-
(2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. PubMed. [Link]
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(2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]
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(n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. [Link]
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(n.d.). Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]
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(2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. [Link]
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(2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal. [Link]
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Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ResearchGate. [Link]
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(n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. [Link]
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(n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]
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(n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. NIH. [Link]
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(n.d.). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. ResearchGate. [Link]
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(n.d.). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics - ACS Publications. [Link]
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(2025). Copper-Catalyzed Amination of Aromatic Halides with 2-N,N-Dimethylaminoethanol as Solvent. ResearchGate. [Link]
-
(2025). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ResearchGate. [Link]
-
(2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. [Link]
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(n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
(2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications. [Link]
-
(2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. NIH. [Link]
-
(2013). Copper's Contribution to Amination Catalysis. PMC - NIH. [Link]
-
(2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]
-
(2011). Ullmann Reaction Questions. Sciencemadness Discussion Board. [Link]
-
(n.d.). Ullmann reaction. Wikipedia. [Link]
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(n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
(2023). Troubleshooting Ullmann Couplint. Reddit. [Link]
-
(n.d.). Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines. Semantic Scholar. [Link]
-
(2022). Visible-Light Copper Nanocluster Catalysis for the C–N Coupling of Aryl Chlorides at Room Temperature. Journal of the American Chemical Society. [Link]
-
(n.d.). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Springer. [Link]
-
(2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]
-
(2021). Catalyst deactivation. YouTube. [Link]
-
(2022). (PDF) Copper‐Mediated and Catalyzed C—H Bond Amination via Chelation Assistance: Scope, Mechanism and Synthetic Applications. ResearchGate. [Link]
-
(2022). Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate. [Link]
-
(n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
(2022). Visible-Light Copper Nanocluster Catalysis for the C-N Coupling of Aryl Chlorides at Room Temperature. PubMed. [Link]
-
Shafir, A., & Buchwald, S. L. (2006). Highly selective room-temperature copper-catalyzed C-N coupling reactions. PubMed. [Link]
-
(n.d.). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. Chemical Communications (RSC Publishing). [Link]
-
(n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]
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Technical Support Center: Navigating the Scale-Up of Benzofuran Synthesis
Welcome to the technical support center dedicated to overcoming the challenges encountered during the scale-up of benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their benzofuran synthesis from laboratory scale to pilot plant or industrial production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your process development.
Benzofuran and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making the successful scale-up of their synthesis a critical endeavor.[1][2][3] However, reactions that perform flawlessly on the bench can often present unexpected challenges at a larger scale. This resource aims to be your first point of reference for diagnosing and resolving these scale-up hurdles.
Troubleshooting Guides: A Symptom-Based Approach
This section is structured to address specific, commonly observed problems during the scale-up of benzofuran synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and offering systematic troubleshooting steps.
Issue 1: Diminished Yield or Stalled Reaction Upon Scale-Up
Question: My benzofuran synthesis, which gave an excellent yield in the lab, is now showing significantly lower yields or failing to reach completion on a larger scale. What are the likely culprits and how can I rectify this?
Answer: This is a multifaceted problem often rooted in the physical and chemical differences between small and large-scale reactors. The primary factors to investigate are heat transfer, mixing efficiency, and subtle changes in reaction kinetics.[4]
Systematic Troubleshooting:
-
Evaluate Heat Transfer: Exothermic reactions are particularly sensitive to scale.[4] A larger reactor has a decreased surface-area-to-volume ratio, which hinders efficient heat dissipation. This can lead to localized "hotspots" where reactants, intermediates, or the final product can decompose, or where side reactions become favorable.[4]
-
Solution:
-
Utilize a jacketed reactor with an efficient heat transfer fluid and automated temperature control systems.[4]
-
For highly exothermic steps, consider controlled, slower addition of reagents using a syringe pump or dosing funnel to manage the rate of heat generation.[4]
-
Re-evaluate the solvent choice. A solvent with a higher boiling point can provide a wider and safer operating temperature range.[4]
-
-
-
Assess Mixing Efficiency: Inadequate agitation in large vessels can create temperature and concentration gradients.[4] This leads to non-uniform reaction conditions, resulting in incomplete conversion and the formation of byproducts.
-
Monitor Reaction Kinetics: The time required to reach equilibrium may be longer on a larger scale.[4]
-
Solution:
-
Do not rely solely on the reaction time established at the lab scale. Implement in-process controls (e.g., TLC, HPLC, GC) to monitor the reaction's progress and determine the optimal reaction time for the scaled-up process.[4]
-
-
Issue 2: Increased Impurity Profile and Byproduct Formation
Question: The purity of my scaled-up benzofuran product is significantly lower than what I achieved on the bench scale. What are the common side reactions, and how can they be minimized?
Answer: Increased byproduct formation is often linked to the heat transfer and mixing issues discussed above, as well as heightened sensitivity to air and moisture on a larger scale.[4] In palladium-catalyzed reactions, such as the common Sonogashira coupling followed by cyclization, specific side reactions can become more prominent.[5][6]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Common Causes | Mitigation Strategies |
| Homocoupling | Oxygen contamination, suboptimal reaction conditions.[7] | Ensure a strictly inert atmosphere (e.g., nitrogen or argon blanket). Purify reagents and solvents to remove dissolved oxygen. Re-optimize reaction temperature and catalyst loading. |
| Protodeboronation (in Suzuki reactions) | Presence of water and a strong base.[7] | Use anhydrous solvents and reagents. Consider a less aggressive base or a different base/solvent system. |
| Catalyst Decomposition (Palladium Black) | High temperatures, impurities in reagents or solvents, inappropriate ligand.[5][7] | Carefully control the reaction temperature. Use high-purity reagents and solvents. Screen different ligands to find one that stabilizes the palladium catalyst under the scaled-up conditions. |
| Thermal Decomposition | Localized overheating due to poor heat transfer.[4] | Improve heat transfer as described in Issue 1. Consider a lower reaction temperature for a longer duration. |
Issue 3: Challenges with Palladium-Catalyzed Cross-Coupling Reactions
Question: My palladium-catalyzed reaction (e.g., Sonogashira, Suzuki) for benzofuran synthesis is sluggish or incomplete at a larger scale. What specific aspects of the catalytic cycle should I investigate?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for benzofuran synthesis, but their efficiency can be compromised by several factors that are exacerbated during scale-up.[3][6][8]
Troubleshooting Palladium-Catalyzed Reactions:
-
Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the choice of an inappropriate precursor.[5]
-
Ligand Selection: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. A ligand that works well on a small scale may not be optimal for the conditions of a larger reactor.
-
Solution: If catalyst decomposition is observed, consider screening a panel of phosphine or N-heterocyclic carbene (NHC) ligands to identify one that offers better stability and turnover at the desired scale.
-
-
Base and Solvent System: The choice of base and solvent is crucial for the efficiency of the catalytic cycle, particularly the transmetalation step.[7]
-
Solution: The solubility of the base and other reagents can change with scale and temperature. You may need to re-screen bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents to find the optimal combination for your scaled-up reaction.[3]
-
-
Reagent Quality and Stoichiometry: Impurities in starting materials like the o-halophenol or alkyne can poison the catalyst.[5] Incorrect stoichiometry can also lead to low yields.
-
Solution: Ensure the purity of all reagents. It may be necessary to purify starting materials before use. Re-verify the stoichiometry and consider a slight excess of one of the coupling partners.
-
Caption: Interconnected factors influencing the successful scale-up of benzofuran synthesis.
References
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem.
- Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds - Benchchem.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- "Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs" - Benchchem.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate.
- Technical Support Center: Purification of Substituted Benzofuran Isomers - Benchchem.
- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones | The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis - Benchchem.
- Benzofuran synthesis - Organic Chemistry Portal.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment - Elsevier.
- Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers.
Sources
- 1. jocpr.com [jocpr.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elsevier.es [elsevier.es]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Reaction Conditions for 4-Chlorobenzofuran Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chlorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for improved yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling and cyclization strategies.
Q1: I am observing low or no yield of this compound in my Palladium-catalyzed Sonogashira coupling/cyclization reaction. What are the common causes?
A1: A low or negligible yield in this one-pot, two-step sequence typically points to a failure in either the Sonogashira cross-coupling or the subsequent intramolecular cyclization. The root cause often lies within the catalyst system, reagent quality, or reaction environment.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can cause oxidation to the inactive Pd(II) state or lead to catalyst decomposition into palladium black. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1]
-
Moisture: Water can lead to competing reactions, such as the protodeboronation of boronic acids in Suzuki-type precursors or hydrolysis of starting materials.[1] Always use anhydrous solvents and dry glassware.
-
Improper Ligand Choice: The ligand stabilizes the palladium center. For challenging substrates like electron-rich 2-chlorophenols, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and sterically bulky phosphine ligands, such as XPhos or SPhos, can promote the difficult oxidative addition step and prevent catalyst decomposition.[2]
-
-
Inefficient Cyclization: If the cross-coupling works (detectable by TLC/LC-MS) but the final product does not form, the issue is with the ring-closure step.
-
Incorrect Base: The base's role is to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile for the intramolecular attack on the alkyne.[3] If the base is too weak or sterically hindered, this deprotonation will be inefficient. A stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than amine bases like triethylamine (Et₃N) for this step.[3][4]
-
Suboptimal Temperature: While the Sonogashira coupling can often proceed at moderate temperatures (60-90 °C), the cyclization step may require higher thermal energy to overcome the activation barrier.[5] Consider increasing the temperature to 100-120 °C after confirming the initial coupling has occurred.
-
-
Starting Material Purity: Impurities in your 2-chlorophenol derivative or terminal alkyne can act as catalyst poisons. Ensure all starting materials are of high purity.
Q2: My reaction is producing a significant amount of homocoupled diyne (Glaser coupling). How can I suppress this side reaction?
A2: The formation of a homocoupled diyne byproduct is a classic issue in Sonogashira reactions, arising from the copper co-catalyst. This occurs when two terminal alkynes are coupled together in the presence of copper and an oxidant (often trace oxygen).
-
Minimize Oxygen: As with general catalyst deactivation, ensuring a rigorously oxygen-free environment is the first line of defense.[1]
-
Reduce Copper Loading: While Cu(I) is essential for the catalytic cycle (forming the copper acetylide), using it in excess can promote the Glaser pathway. Reduce the loading of your copper source (e.g., CuI) to the minimum effective amount, typically 1-5 mol%.
-
Ligand Effects: The choice of palladium ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Sometimes, a ligand that accelerates the main catalytic cycle can outcompete the side reaction.
-
Copper-Free Conditions: In some cases, it is possible to run the Sonogashira reaction without a copper co-catalyst, especially with highly reactive aryl halides (iodides or triflates). However, for an aryl chloride, this is generally less effective and would require a highly active palladium catalyst system.
Q3: My reaction solution is turning black, and I see a fine precipitate. What is causing this catalyst decomposition?
A3: The formation of a black precipitate is a visual indicator of catalyst decomposition, where the soluble Pd(0) catalyst aggregates into insoluble, inactive palladium black.[1]
-
Cause 1: High Temperature: Excessive heat can cause the ligands to dissociate from the palladium center, leading to aggregation. Optimize the temperature to the lowest point where the reaction proceeds at a reasonable rate.[1]
-
Cause 2: Inappropriate Ligand: A ligand that provides insufficient steric bulk or electron donation may not adequately protect the Pd(0) center, making it prone to decomposition. This is particularly true when using aryl chlorides, which require more robust catalysts. Consider switching to a biaryl phosphine ligand (e.g., Buchwald ligands) or a mesoionic carbene ligand.[1][5]
-
Cause 3: Impurities: As mentioned, impurities in reagents or solvents can strip ligands or directly interact with the palladium, leading to decomposition.
To mitigate this, use highly active and stabilizing ligands, maintain strict temperature control, and ensure the purity of all reaction components.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most common and effective starting materials for synthesizing this compound?
A4: The most convergent and widely used strategy is the one-pot domino Sonogashira coupling and cyclization. The ideal starting materials for this approach are:
-
A 2-Halophenol: For this compound, the ideal precursor is 2,5-dichlorophenol or 5-chloro-2-iodophenol . While aryl iodides are more reactive, modern catalysts have made the use of more economical aryl chlorides feasible.[6] The chlorine at the 5-position of the phenol will become the chlorine at the 4-position of the resulting benzofuran.
-
A Terminal Alkyne: Ethyne gas or a surrogate like trimethylsilylacetylene (which is later deprotected) is used to form the furan ring. The choice depends on handling capabilities and the desired substitution at the 2-position. For an unsubstituted 2-position, trimethylsilylacetylene followed by in-situ deprotection is a common and safe strategy.
Q5: How do I select the optimal Palladium catalyst, ligand, and copper co-catalyst?
A5: The selection of the catalytic system is critical and substrate-dependent.
-
Palladium Pre-catalyst: Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃. They are all effective precursors that are reduced in-situ to the active Pd(0) species.[2][4]
-
Ligand: This is arguably the most important variable.
-
Triphenylphosphine (PPh₃): A standard, cost-effective choice that works for reactive substrates (aryl iodides).[7]
-
Bulky Biarylphosphines (e.g., XPhos): These are often required for less reactive aryl chlorides. Their bulk and electron-donating ability facilitate the oxidative addition step and stabilize the catalyst.[2]
-
N-Heterocyclic Carbenes (NHCs): These are very strong electron-donating ligands that can form highly stable and active palladium complexes, sometimes allowing for lower catalyst loadings.[5]
-
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common choice. It facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
Q6: What is the role of the base and solvent, and how do I choose the right combination?
A6: The base and solvent work in concert to create the optimal environment for the reaction.
-
Base: The base often serves two purposes. In the Sonogashira coupling, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HX acid formed during the cycle. For the subsequent cyclization, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often superior for deprotonating the phenol.[3][5] In a one-pot procedure, a base that can perform both roles, or a combination of bases, may be used.
-
Solvent: The solvent must be able to dissolve the starting materials and catalyst system and be stable at the required reaction temperature.
-
Polar Aprotic Solvents: DMF , Dioxane , or Toluene are common choices. They offer good solubility for a wide range of substrates and can be heated to the temperatures (80-120 °C) often required for these reactions.[7][9]
-
Aqueous Media: To align with green chemistry principles, some protocols have been developed using aqueous solvent systems, which requires the use of water-soluble ligands like TPPTS.[7][10]
-
Q7: Are there any metal-free alternatives for synthesizing substituted benzofurans?
A7: Yes, several metal-free routes exist, though they may require different starting materials.
-
Base-Promoted Cyclization: o-Alkynylphenols can undergo intramolecular cyclization promoted solely by a strong base like cesium carbonate in a polar solvent like DMF.[3] This avoids the cost and toxicity of transition metals.
-
Iodocyclization: Reactions of o-alkynylphenols with an electrophilic iodine source (like I₂ or I(coll)₂PF₆) can trigger a 5-endo-dig cyclization to form 3-iodobenzofurans, which can be further functionalized.[11]
-
Hypervalent Iodine Reagents: Oxidative cyclization of 2-hydroxystilbenes can be achieved using reagents like (diacetoxyiodo)benzene [PhI(OAc)₂] to yield 2-arylbenzofurans.[12]
Part 3: Protocols and Data
Experimental Protocol: One-Pot Synthesis of this compound from 5-Chloro-2-iodophenol
This protocol is a representative example based on established domino Sonogashira coupling/cyclization reactions.[5]
Materials:
-
5-Chloro-2-iodophenol (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous, degassed Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 5-chloro-2-iodophenol, PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed dioxane via syringe, followed by trimethylsilylacetylene.
-
Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by TLC (Thin Layer Chromatography), checking for the consumption of the starting phenol.
-
Once the Sonogashira coupling and subsequent deprotection/cyclization are complete (typically 8-16 hours, as indicated by TLC analysis showing formation of a new, UV-active spot for the benzofuran product), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes literature-supported trends on how varying key parameters can impact the yield of a generic benzofuran synthesis from a 2-halophenol.
| Entry | Palladium Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Insight |
| 1 | PPh₃ | Et₃N | Toluene | 80 | 40-60% | Standard conditions, moderate yield with reactive substrates.[7] |
| 2 | XPhos | K₂CO₃ | Dioxane | 110 | 80-95% | Bulky ligand and stronger base improve yield, especially for chlorides.[2] |
| 3 | None (Pd only) | K₂CO₃ | DMF | 100 | <10% | Demonstrates the critical role of the ligand in stabilizing the catalyst.[1] |
| 4 | PPh₃ | Cs₂CO₃ | DMF | 100 | 75-90% | Stronger base significantly promotes the cyclization step.[3] |
This data is illustrative and actual yields will vary based on the specific substrate and precise conditions.
Part 4: Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for troubleshooting a low-yielding this compound synthesis.
Caption: A decision tree for troubleshooting low product yield.
Catalytic Cycle for Benzofuran Synthesis
This diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.
Caption: The catalytic pathway for this compound synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyterphenylphoshine-palladium catalyst for benzo[b]furan synthesis from 2-chlorophenols. bifunctional ligand strategy for cross-coupling of chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. elsevier.es [elsevier.es]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. jocpr.com [jocpr.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. scienceopen.com [scienceopen.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Chlorobenzofuran Synthesis
A Guide to Minimizing Impurities for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chlorobenzofuran is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its utility as a synthetic intermediate demands exceptionally high purity to ensure the safety and efficacy of downstream products. This guide provides in-depth technical support for identifying, troubleshooting, and minimizing common impurities encountered during the synthesis of this compound. We will explore the causality behind impurity formation and offer field-proven protocols to enhance reaction specificity and simplify purification.
Section 1: Understanding Common Impurities
The primary impurities in this compound synthesis are typically related to the starting materials, side reactions, and subsequent degradation. The most common synthetic routes involve the cyclization of substituted phenols.[2][3][4] Understanding the mechanism of these reactions is key to diagnosing impurity issues.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 2,4-dichlorophenol or other precursors.
-
Regioisomers: Formation of other chlorinated benzofuran isomers (e.g., 5-chloro, 6-chloro, or 7-chlorobenzofuran) depending on the synthetic route.
-
Over-halogenated Byproducts: Introduction of additional chlorine atoms onto the benzofuran ring.
-
Solvent Adducts & Dimers: Impurities formed from reactions involving the solvent or self-condensation of intermediates.
-
Partially Reduced Intermediates: In cases where a reduction step is involved, incomplete reactions can leave nitroso or hydroxylamine derivatives.[5]
A common synthetic approach involves the reaction of a substituted phenol with an α-haloketone or equivalent.[2][6] Side reactions, such as direct substitution on the aromatic ring or polymerization, are frequent sources of impurities.
Logical Flow for Impurity Troubleshooting
This diagram outlines a systematic approach to identifying and resolving purity issues during your synthesis.
Caption: Troubleshooting workflow for impurity analysis.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product shows multiple chlorinated benzofuran isomers by GC-MS. How can I improve regioselectivity?
A1: Poor regioselectivity is often a consequence of the cyclization strategy.
-
Causality: In syntheses starting from precursors like m-chlorophenol, cyclization can occur at either ortho position to the hydroxyl group, leading to both 4-chloro and 6-chlorobenzofuran. The electronic and steric nature of other substituents will influence this ratio.
-
Troubleshooting Steps:
-
Choice of Catalyst: For transition-metal-catalyzed syntheses (e.g., using Palladium or Copper), the ligand choice is critical.[2][6] Bulky ligands can sterically hinder one cyclization pathway, favoring the other. Experiment with ligands like phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs).
-
Protecting Groups: If your precursor allows, installing a bulky protecting group (e.g., tert-butyldimethylsilyl) ortho to one of the potential cyclization sites can force the reaction to the desired position. This group is then removed post-cyclization.
-
Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Run a temperature screen (e.g., from room temperature to reflux) to determine the optimal condition for your desired isomer.
-
Q2: I'm observing a significant amount of unreacted 2,4-dichlorophenol in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue, often related to reaction kinetics or equilibrium.
-
Causality: The nucleophilicity of the phenoxide, the efficiency of the base, and reaction temperature all play a role. Inadequate mixing in heterogeneous reactions can also lead to poor conversion.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough to fully deprotonate the phenol. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or NaH might be necessary.[2] The choice of base can be critical in achieving high yields.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., the α-haloketone) can help drive the reaction to completion.
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and should solubilize the reactants. Aprotic polar solvents like DMF or DMSO can accelerate SₙAr-type reactions.
-
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. If the reaction stalls, a moderate increase in temperature may be required.
-
Q3: My purified this compound is off-white or yellow. What causes this discoloration and how can I remove it?
A3: Discoloration often points to trace amounts of highly conjugated impurities or oxidation products.[5]
-
Causality: Benzofurans can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to the formation of colored oligomeric species. Residual transition metal catalysts can also cause discoloration.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of celite to remove the carbon and the adsorbed colored impurities.
-
Recrystallization: This is a highly effective method for removing colored impurities.[7] See the protocol in Section 3.
-
Metal Scavenging: If residual palladium or copper is suspected, stir the product solution with a silica-based metal scavenger (e.g., SiliaMetS Thiol) before final filtration and concentration.
-
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[7][8]
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature. A non-polar/polar solvent mixture like Hexane/Ethyl Acetate or Heptane/Toluene is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the less polar solvent (e.g., Heptane) to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add the more polar solvent (e.g., Toluene) dropwise until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (Heptane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Analytical HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of your product and identifying the presence of isomers or byproducts.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both containing 0.1% Trifluoroacetic Acid (TFA).
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of your this compound sample at 1 mg/mL in ACN.
Table 1: Example HPLC Gradient
| Time (min) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 25.1 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
Section 4: Data Interpretation
Workflow for Analytical Data Review
Caption: Process for reviewing analytical data.
Interpreting NMR Data:
-
¹H NMR: Look for sharp, well-resolved peaks in the aromatic region characteristic of the benzofuran core. The presence of broad signals or unexpected multiplets can indicate impurities. Pay close attention to the integration values to confirm the correct proton count.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in this compound. The presence of extra peaks suggests impurities.
References
- Benchchem. An In-depth Technical Guide to the Discovery and Isolation of 4-Chloronaphtho[2,3-b]benzofuran Derivatives.
- Benchchem. Technical Support Center: Purification of Substituted Benzofurans.
- ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives.
- National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ResearchGate. (PDF) Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation.
- Organic Chemistry Portal. Benzofuran synthesis.
- National Institutes of Health (NIH). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- PubMed. Some recent approaches to the synthesis of 2-substituted benzofurans.
- Molecules. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
- Benchchem. Application Notes and Protocols for the Purification of 1,4,8-Tribromo-dibenzofuran.
- Benchchem. Strategies to avoid impurities during 1-Aminodibenzofuran synthesis.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijddr.in [ijddr.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Intramolecular Cyclization for Benzofuran Synthesis
Welcome to the technical support center dedicated to the synthesis of benzofuran derivatives via intramolecular cyclization. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of this versatile heterocyclic synthesis. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common challenges, offering robust, field-tested solutions to enhance your experimental outcomes.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses specific, frequently encountered issues during benzofuran synthesis. Each entry is structured to help you diagnose the problem, understand its root cause, and implement an effective solution.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization
Question: My palladium-catalyzed reaction of an o-alkynylphenol (or related precursor) is resulting in a disappointingly low yield or complete failure. What are the likely causes and how can I rectify this?
Answer: Low yields in palladium-catalyzed benzofuran syntheses often trace back to issues with the catalyst's activity, the reaction conditions, or the integrity of your reagents. Let's systematically break down the troubleshooting process.
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be oxidized or "poisoned." This is a common issue if the catalyst has been stored improperly or if the reaction is not performed under strictly inert conditions. Oxygen can be a potent inhibitor of many palladium catalytic cycles.
-
Solution:
-
Use a Fresh Catalyst: Whenever possible, use a freshly opened bottle of the palladium catalyst or one that has been stored meticulously under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas blanket).
-
Select an Appropriate Ligand: The choice of phosphine ligand is critical. While triphenylphosphine (PPh₃) is common, more electron-rich and bulky phosphines can often stabilize the active Pd(0) species and promote higher turnover rates.[1] Consider ligands like XPhos or SPhos for challenging substrates. For aqueous media, water-soluble ligands like TPPTS can be effective.[2]
-
Degas Your Solvents: Thoroughly degas all solvents and reagents by sparging with argon or nitrogen, or by using several freeze-pump-thaw cycles. This removes dissolved oxygen that can poison the catalyst.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen temperature, solvent, or base may not be ideal for your specific substrate.
-
Solution:
-
Temperature Screening: While many cyclizations proceed at room temperature, some require heating to overcome activation barriers.[3] A systematic screen from room temperature up to 80-100 °C is advisable. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent and Base Selection: The solvent's polarity and the base's strength are intertwined. Aprotic polar solvents like DMF or acetonitrile are common. The base is crucial for deprotonating the phenolic hydroxyl group. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[4] The choice can significantly influence reaction rates and yields.[5]
-
-
Issue 2: Formation of an Amide Byproduct in Acid-Catalyzed Cyclization of an O-Aryl Ketoxime
Question: I am attempting an acid-catalyzed cyclization of an O-aryl ketoxime to synthesize a benzofuran, but I am primarily isolating an amide. What is causing this, and how can I favor the desired cyclization?
Answer: This is a classic case of a competing Beckmann rearrangement , a common side reaction for oximes under acidic conditions.[6] The acid catalyst protonates the oxime hydroxyl group, leading to a rearrangement that forms a nitrilium ion, which is then hydrolyzed to the amide. To favor the intramolecular cyclization, you must suppress this rearrangement.
-
Strategies to Favor Cyclization:
-
Milder Acidic Conditions: Strong Brønsted acids like sulfuric or polyphosphoric acid can aggressively promote the Beckmann rearrangement.[7][8] Switch to milder Lewis acids (e.g., BF₃·OEt₂, InI₃, FeCl₃) which can still activate the substrate for cyclization but are less prone to inducing the rearrangement.[9][10]
-
Aprotic Solvents: Using aprotic solvents can disfavor the hydrolysis step required to form the amide from the nitrilium ion intermediate.
-
Lower Reaction Temperature: The Beckmann rearrangement often has a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can therefore selectively slow down the undesired pathway.[6]
-
Issue 3: Poor Regioselectivity in the Cyclization of Unsymmetrical Substrates
Question: My acid-catalyzed cyclization of an unsymmetrical aryloxyketone is producing a mixture of regioisomers. How can I control the regioselectivity of the ring closure?
Answer: Regioselectivity in electrophilic aromatic substitution-type cyclizations is governed by the electronic properties of the aromatic ring. The cyclization will preferentially occur at the aromatic carbon that is most nucleophilic.
-
Understanding the Mechanism: The reaction proceeds via protonation of the carbonyl, followed by an intramolecular attack of the electron-rich aromatic ring.[7][8]
-
Controlling the Outcome:
-
Electronic Effects: The position of cyclization is directed by the activating/deactivating nature of the substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃, -CH₃) will activate the ortho and para positions, directing the cyclization to one of these sites. Conversely, electron-withdrawing groups will deactivate these positions.
-
Computational Analysis: For complex substrates, quantum mechanical (QM) calculations can predict the relative activation energies for cyclization at different positions, providing insight into the expected major product.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for intramolecular benzofuran synthesis?
A1: Several classes of precursors are widely used:
-
o-Alkynylphenols: These are perhaps the most common precursors, undergoing cyclization catalyzed by various metals like palladium, copper, or indium.[10][11]
-
Aryloxyketones: These can undergo acid-catalyzed cyclodehydration to form benzofurans.[11]
-
o-Halophenols and Terminal Alkynes: These are used in tandem reactions, such as a Sonogashira coupling followed by an in-situ cyclization, often catalyzed by a palladium/copper system.[9][12]
-
Salicylaldehydes: These can be reacted with various partners, such as α-halo ketones, to build the furan ring.[1]
Q2: When should I choose a transition-metal-free synthesis?
A2: Transition-metal-free methods are advantageous when metal contamination of the final product is a concern, particularly in pharmaceutical applications.[13][14] They also offer a more environmentally benign approach. Common strategies include:
-
Acid-catalyzed cyclizations: As discussed, using acids like p-toluenesulfonic acid or polyphosphoric acid.[7][14]
-
Base-mediated cyclizations: Certain substrates can cyclize in the presence of a strong base.
-
Interrupted Pummerer Reactions: A newer method involving the reaction of alkynyl sulfoxides with phenols.[15]
Q3: How can I minimize intermolecular side reactions (e.g., polymerization)?
A3: Intramolecular reactions are favored over intermolecular ones at very low substrate concentrations. This is known as the principle of high dilution.[16] If you are observing significant polymerization or dimerization, try performing the reaction at a much lower concentration (e.g., <0.01 M). This minimizes the probability of two substrate molecules encountering each other. The formation of five- and six-membered rings, like the furan ring in benzofuran, is generally kinetically and thermodynamically favored for intramolecular processes.[16][17]
Data & Protocols
Table 1: Comparison of Catalytic Systems for the Cyclization of o-Alkynylphenols
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Pd(OAc)₂ / PPh₃ | 2-5 mol% Pd, 4-10 mol% PPh₃, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 60-100 °C | Versatile, well-established | Requires inert atmosphere, potential for phosphine side reactions | [1][2] |
| CuCl / Cs₂CO₃ | Catalytic CuCl, Cs₂CO₃ base, Solvent (e.g., Toluene), Mild conditions | Mild conditions, high yields, broad scope | Sensitive to air and moisture | [11] |
| InI₃ | 5 mol% InI₃, Solvent (e.g., DCE), RT to 60 °C | High regioselectivity (5-endo-dig), mild | Catalyst can be expensive | [10][11] |
| Metal-Free (Acid) | p-TsOH, MsOH, PPA | Avoids metal contamination, simple workup | Can lead to side reactions (e.g., rearrangements), requires robust substrates | [7][14] |
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a general procedure for the synthesis of a 2-substituted benzofuran from an o-halophenol and a terminal alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask, add the o-halophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe. Add the base (e.g., K₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields in palladium-catalyzed reactions.
Diagram 2: Competing Pathways in Acid-Catalyzed Oxime Reactions
Caption: Cyclization vs. Beckmann rearrangement for O-aryl ketoximes under acidic conditions.
References
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- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). WuXi AppTec.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. (n.d.). Educación Química.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis of benzofurans via metal-free [3 + 2] annulation of phenols and acetylenes. (n.d.). Google Scholar.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). National Institutes of Health.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
- Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023). MDPI.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (n.d.). BenchChem.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. (n.d.). WuXi AppTec.
- Catalyst selection for efficient synthesis of 2-arylbenzofurans. (n.d.). BenchChem.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
- avoiding byproduct formation in benzofuran ring synthesis. (n.d.). BenchChem.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate.
- Troubleshooting low yield in 1,5-diketone cyclization. (n.d.). BenchChem.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Google Scholar.
- Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
- Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. (2023). RSC Publishing.
- Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (n.d.). Journal of Chemical Theory and Computation.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate.
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- Optimizations of the reaction conditions for the intramolecular cyclization of 1aa. (n.d.). ResearchGate.
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Technical Support Center: Navigating the Stability of 4-Chlorobenzofuran Intermediates
Welcome to the technical support center dedicated to addressing the stability challenges of 4-chlorobenzofuran intermediates. As a Senior Application Scientist, I understand the critical role these building blocks play in drug discovery and development, and the experimental hurdles their potential instability can present. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and troubleshooting scenarios encountered during the synthesis, purification, and storage of this compound intermediates.
Section 1: Reaction and In-Process Stability
Question 1: I'm observing significant decomposition of my this compound intermediate during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira). What are the likely causes?
Answer: This is a frequent challenge. The decomposition in such reactions often stems from a few key factors:
-
Catalyst-Mediated Decomposition: While essential for bond formation, palladium catalysts can also promote unwanted side reactions. The active Pd(0) species can facilitate the reductive cleavage of the C-Cl bond, leading to dechlorinated byproducts.[1] This is particularly prevalent at elevated temperatures or with prolonged reaction times. Catalyst poisoning is another concern, where halides or other species can deactivate the catalyst.[2][3]
-
Base-Mediated Degradation: Many cross-coupling reactions employ a base, which can be detrimental to the benzofuran core. Strong bases can initiate ring-opening of the benzofuran moiety, leading to a complex mixture of byproducts.[4]
-
Thermal Instability: this compound intermediates can be thermally labile. High reaction temperatures can lead to decomposition, the pathways of which can be complex and may involve radical mechanisms.[5][6]
Troubleshooting Workflow for Palladium-Catalyzed Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
Question 2: My reaction mixture is turning dark, and I'm isolating a complex mixture of impurities. Could the solvent be the issue?
Answer: Absolutely. Solvent choice is critical for the stability of your intermediate.
-
Protic vs. Aprotic Solvents: Polar protic solvents, such as alcohols, can participate in hydrogen bonding and may facilitate decomposition pathways, especially in the presence of acid or base.[7][8][9][10] Polar aprotic solvents like THF, dioxane, or DMF are generally preferred. However, be mindful that DMF can decompose at higher temperatures to generate dimethylamine, which is basic and can cause degradation.
-
Solvent Purity: Ensure your solvents are anhydrous and peroxide-free. Water can hydrolyze sensitive intermediates or interfere with the catalytic cycle. Peroxides can initiate radical decomposition pathways.
| Solvent Type | Examples | Suitability for 4-Chlorobenzofurans | Rationale |
| Polar Aprotic | THF, 1,4-Dioxane, Toluene, Acetonitrile | Highly Recommended | Generally inert and solubilize common reagents well. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Use with Caution | Can act as nucleophiles or proton sources, potentially leading to side reactions.[7][8][9][10] |
| Chlorinated | Dichloromethane, Chloroform | Generally Avoid | Can participate in side reactions and may be incompatible with certain catalysts. |
Question 3: I suspect my intermediate is sensitive to acidic conditions. How can I mitigate this?
Answer: Acid sensitivity is a valid concern. The benzofuran ring can be susceptible to cleavage or rearrangement under acidic conditions.
-
Use of Acid Scavengers: Incorporating a non-nucleophilic base or an acid scavenger can be highly effective.[11][12][13][14] Proton sponges or hindered amines can neutralize trace acids without interfering with the desired reaction. Epoxidized soybean oil or other commercial acid scavengers can also be employed, particularly during work-up and storage.[11]
-
pH Control During Work-up: During aqueous work-up, maintain the pH in the neutral to slightly basic range to prevent acid-catalyzed decomposition.
Section 2: Purification and Isolation
Question 1: I'm losing a significant amount of my this compound intermediate during silica gel chromatography. What's happening?
Answer: This is a classic issue with sensitive compounds on silica gel. The acidic nature of standard silica gel can catalyze decomposition.
Protocol for Safer Chromatography:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or another non-nucleophilic base. Thoroughly mix and then pack the column. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Consider Recrystallization: If your compound is a solid, recrystallization is often a gentler purification method that avoids contact with acidic stationary phases.
Question 2: My purified this compound intermediate decomposes upon standing, even as a solid. How can I improve its stability?
Answer: The stability of the isolated intermediate is paramount for its use in subsequent steps.
-
Photostability: Halogenated aromatic compounds can be light-sensitive. The C-Cl bond can undergo photolytic cleavage, initiating radical chain reactions.[15] Always store your compound in amber vials or protected from light.
-
Atmospheric Stability: Many organic compounds are susceptible to oxidation. Store your compound under an inert atmosphere (e.g., argon or nitrogen).
-
Thermal Stability: As previously mentioned, these compounds can be thermally labile. Storage at low temperatures is crucial.
Section 3: Storage and Handling
Question 1: What are the ideal long-term storage conditions for this compound intermediates?
Answer: Proper storage is essential to maintain the integrity of your intermediate.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Amber vials or protected from light | Prevents photodecomposition.[15] |
| Container | Glass vials with PTFE-lined caps | Ensures inert storage environment. |
Long-Term Storage Workflow
Caption: Workflow for optimal long-term storage.
Concluding Remarks
The stability of this compound intermediates is a multifaceted challenge that requires careful consideration of reaction conditions, purification techniques, and storage protocols. By understanding the potential degradation pathways—be they catalyst-mediated, acid/base-induced, thermal, or photochemical—researchers can proactively design experiments that maximize yield and purity. This guide provides a foundation for troubleshooting common issues, but as with all chemistry, careful observation and systematic optimization are key to success.
References
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- ACS Publications. (2024, November 6).
- Wikipedia.
- PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- ACS Technical Products. Acid Scavengers & Stabilizers.
- ResearchGate.
- Google Patents. US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- SciSpace.
- Google Patents. EP3649136A1 - Stabilized polyolefin compositions comprising benzofuranones and acid scavengers.
- Benchchem. Thermal Degradation of 4-Chlorobenzylidenemalononitrile: A Technical Guide.
- Benchchem. Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
- PubMed. Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds.
- ResearchGate. (2015, September 18).
- ResearchGate.
- Reaction Chemistry & Engineering (RSC Publishing). (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. DOI:10.1039/C6RE00186F.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ACS Publications. (2017, September 15). Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. J Org Chem.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
- PubMed.
- Lohtragon. Acid Scavengers and Stabilizers - Polymer Additives.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- OSTI.GOV. Synthetic and Mechanistic Implications of Chlorine Photoelimination in Nickel/Photoredox C(sp3)–H Cross-Coupling.
- SpecialChem. Acid Scavengers in Plastic Compounds: Overview and Benefits.
- MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants.
- Scribd. 4.1.1 Protic Vs Aprotic Solvent | PDF.
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- Benchchem. troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- YouTube. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry.
- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- A Journal of AIDIC. (2024, October 15).
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- RSC Publishing.
- ResearchGate. C–O versus C–C Bond Cleavage in Ethylene Glycol Photochemistry on Rutile TiO 2 (110): Selectivity Depends on Excess Electrons.
- PubMed. (2024, November 5).
- PubMed. (2025, September 25). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids.
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Validation & Comparative
A Researcher's Guide to Benzofuran Synthesis: A Comparative Analysis of Key Methodologies
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities and physical properties.[1][2] Its prevalence has driven the development of a diverse array of synthetic strategies. This guide provides an in-depth comparative analysis of four prominent methods for benzofuran synthesis: the Perkin Rearrangement, the Intramolecular Wittig Reaction, Sonogashira Coupling followed by Cyclization, and Palladium-Catalyzed Intramolecular C-H Functionalization. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific target molecules.
The Classic Approach: Perkin Rearrangement
The Perkin rearrangement, first reported in 1870, represents a foundational method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3] The reaction proceeds via a base-catalyzed ring contraction, offering a straightforward route to this class of benzofurans.
Mechanistic Insights
The reaction is initiated by a hydroxide-mediated cleavage of the lactone ring in the 3-halocoumarin, forming a phenoxide and a carboxylate. Subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide center, followed by elimination of the halide, leads to the formation of the benzofuran ring.
Caption: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Modern adaptations of the Perkin rearrangement often utilize microwave irradiation to dramatically reduce reaction times and improve yields.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe vessel, dissolve the 3-bromocoumarin derivative (1.0 equiv) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 equiv).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C.
-
Work-up: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and dry to afford the pure product.
Performance Data
The microwave-assisted Perkin rearrangement demonstrates high efficiency across a range of substituted 3-bromocoumarins.
| Entry | 3-Bromocoumarin Derivative | Product | Yield (%) |
| 1 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 99 |
| 2 | 3-Bromo-6-chloro-4-methylcoumarin | 5-Chloro-3-methylbenzofuran-2-carboxylic acid | 98 |
| 3 | 3-Bromo-4,6-dimethylcoumarin | 3,5-Dimethylbenzofuran-2-carboxylic acid | 97 |
| 4 | 3-Bromo-6-methoxy-4-methylcoumarin | 5-Methoxy-3-methylbenzofuran-2-carboxylic acid | 99 |
Table 1. Yields of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.[3]
The Olefination Approach: Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides a powerful and convergent route to 2-substituted and 2,3-disubstituted benzofurans. This method relies on the formation of a phosphorus ylide that subsequently reacts with an ester or other carbonyl functionality within the same molecule to form the furan ring.
Mechanistic Insights
The synthesis typically begins with the formation of a phosphonium salt from an o-hydroxybenzyl halide. In the presence of a base, this salt is deprotonated to form the corresponding ylide. The ylide then undergoes an intramolecular reaction with an acyl group, which has been introduced by acylation of the phenolic hydroxyl, to form an oxaphosphetane intermediate. This intermediate then collapses to furnish the benzofuran and triphenylphosphine oxide.
Caption: Mechanism of the Intramolecular Wittig Reaction.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans
Step-by-Step Methodology:
-
Phosphonium Salt Formation: A mixture of the appropriate o-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in a suitable solvent is heated to form the corresponding o-hydroxybenzyltriphenylphosphonium bromide.
-
Acylation and Ylide Generation: The phosphonium salt is suspended in a solvent such as dichloromethane, and an aroyl chloride and a base (e.g., triethylamine) are added.
-
Wittig Reaction and Cyclization: The reaction mixture is stirred at room temperature, allowing for the in situ formation of the ylide and subsequent intramolecular Wittig reaction.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Performance Data
This method is particularly effective for the synthesis of 2-arylbenzofurans and can tolerate a variety of functional groups on both the benzoyl and the benzyl fragments.
| Entry | Aroyl Chloride | Benzyl Alcohol Derivative | Product | Yield (%) |
| 1 | Benzoyl chloride | Salicyl alcohol | 2-Phenylbenzofuran | 85 |
| 2 | 4-Methoxybenzoyl chloride | Salicyl alcohol | 2-(4-Methoxyphenyl)benzofuran | 82 |
| 3 | 4-Nitrobenzoyl chloride | Salicyl alcohol | 2-(4-Nitrophenyl)benzofuran | 78 |
| 4 | Benzoyl chloride | 4-Methoxysalicyl alcohol | 5-Methoxy-2-phenylbenzofuran | 88 |
| 5 | 4-Methylbenzoyl chloride | 4-Bromosalicyl alcohol | 5-Bromo-2-(4-methylphenyl)benzofuran | 75 |
Table 2. Yields of 2-arylbenzofurans via intramolecular Wittig reaction.
The Cross-Coupling Approach: Sonogashira Coupling and Cyclization
The Sonogashira coupling, a robust palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides an efficient entry point for benzofuran synthesis. Subsequent intramolecular cyclization of the resulting o-hydroxyarylalkyne intermediate yields the benzofuran core.
Mechanistic Insights
The process involves two key catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then furnishes the coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. The resulting o-alkynylphenol then undergoes an intramolecular cyclization, often promoted by the base or a copper catalyst, to form the benzofuran.
Caption: Mechanism of Sonogashira Coupling and Cyclization for Benzofuran Synthesis.
Experimental Protocol: One-Pot Domino Sonogashira Coupling/Cyclization
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., a PEPPSI complex, 2 mol%) and DMSO as the solvent.
-
Reaction: Heat the mixture at 90 °C for 10 hours.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Purification: Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.[4]
Performance Data
The Sonogashira coupling/cyclization strategy is highly versatile, allowing for the synthesis of a wide range of 2- and 2,3-disubstituted benzofurans.
| Entry | 2-Iodophenol Derivative | Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 92 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |
| 3 | 2-Iodophenol | 1-Hexyne | 2-Butylbenzofuran | 85 |
| 4 | 2-Iodo-4-nitrophenol | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-5-nitrobenzofuran | 76 |
| 5 | 2-Iodobenzyl alcohol | Phenylacetylene | 3-Phenyl-isobenzofuran | 81 |
Table 3. Yields of benzofurans via domino Sonogashira coupling/cyclization.[4]
The Modern Approach: Palladium-Catalyzed Intramolecular C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. In the context of benzofuran synthesis, this approach enables the direct coupling of a C-H bond on the aromatic ring with a tethered functional group, such as a vinyl or alkynyl group, to forge the furan ring.
Mechanistic Insights
The catalytic cycle typically begins with the coordination of the palladium catalyst to the directing group (e.g., a hydroxyl group) and the appended reactive moiety (e.g., a vinyl group). This is followed by a C-H activation step, where a C-H bond on the phenol ring is cleaved to form a palladacycle intermediate. Subsequent migratory insertion or reductive elimination leads to the formation of the C-O or C-C bond of the furan ring and regeneration of the active palladium catalyst. An oxidant is often required to facilitate the turnover of the catalytic cycle.
Caption: General Mechanism for Palladium-Catalyzed Intramolecular C-H Functionalization.
Experimental Protocol: Palladium-Catalyzed C-H Activation/Oxidation
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine the 2-hydroxystyrene derivative (1.0 equiv), iodobenzene derivative (1.2 equiv), palladium(II) acetate (5 mol%), 1,10-phenanthroline (10 mol%), potassium carbonate (2.0 equiv), and benzoquinone (1.5 equiv).
-
Solvent Addition: Add dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture at 100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[5]
Performance Data
This method provides an efficient route to 2-substituted benzofurans with good functional group tolerance.
| Entry | 2-Hydroxystyrene Derivative | Iodobenzene Derivative | Yield (%) |
| 1 | 2-Vinylphenol | Iodobenzene | 85 |
| 2 | 2-Vinylphenol | 1-Iodo-4-methoxybenzene | 82 |
| 3 | 2-Vinylphenol | 1-Iodo-4-nitrobenzene | 75 |
| 4 | 4-Methoxy-2-vinylphenol | Iodobenzene | 88 |
| 5 | 4-Bromo-2-vinylphenol | 1-Iodo-4-methylbenzene | 78 |
Table 4. Yields of 2-substituted benzofurans via palladium-catalyzed C-H activation/oxidation.[5]
Comparative Analysis and Outlook
Each of the discussed methods for benzofuran synthesis offers distinct advantages and is suited for different synthetic challenges. The choice of method will ultimately depend on factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.
Caption: A comparative summary of key features for selected benzofuran synthesis methods.
The Perkin rearrangement , while historically significant, is somewhat limited in scope to the synthesis of benzofuran-2-carboxylic acids and can require harsh conditions, although microwave assistance offers a significant improvement. The intramolecular Wittig reaction is a highly reliable and versatile method for accessing a wide range of 2- and 2,3-disubstituted benzofurans under mild conditions, with the main consideration being the preparation of the requisite phosphonium salts. The Sonogashira coupling followed by cyclization stands out for its excellent functional group tolerance and broad substrate scope, making it a workhorse in modern organic synthesis. Finally, palladium-catalyzed C-H functionalization represents the cutting edge of efficiency and atom economy, allowing for the direct synthesis of benzofurans from readily available phenols, though it may require careful optimization of reaction conditions and the use of an oxidant.
The continued evolution of synthetic methodologies, particularly in the realm of transition-metal catalysis, promises to deliver even more efficient, selective, and sustainable routes to the benzofuran scaffold, further empowering researchers in their quest for novel molecules with impactful applications.
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024 . [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC, 2012 . [Link]
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One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate, 2019 . [Link]
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Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing, 2024 . [Link]
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A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Publications, 2016 . [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2015 . [Link]
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Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 2012 . [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017 . [Link]
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Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. PubMed, 2017 . [Link]
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Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed, 2014 . [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzofuran Derivatives in Oncology
For researchers and drug development professionals navigating the complex landscape of oncology, the benzofuran scaffold represents a privileged structure with significant therapeutic potential.[1][2][3] Among its numerous derivatives, those featuring a chlorine atom at the 4-position of the benzofuran core have emerged as a noteworthy class of compounds, demonstrating a range of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-chlorobenzofuran derivatives, with a specific focus on their anticancer properties. By synthesizing data from multiple studies, we will explore how subtle molecular modifications influence efficacy, target engagement, and overall pharmacological profile.
The Benzofuran Core: A Versatile Scaffold in Cancer Drug Discovery
The benzofuran motif, consisting of fused benzene and furan rings, is a common feature in many natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Its rigid, planar structure provides a unique framework for interacting with various biological targets. In the context of oncology, benzofuran derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] Earlier SAR studies on benzofuran derivatives have highlighted that substitutions at the C-2 position are often crucial for their cytotoxic activity.[1]
The Influence of 4-Chloro Substitution: A Gateway to Potent Anticancer Activity
The introduction of a chloro group at the 4-position of the benzofuran ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This section will delve into a comparative analysis of various this compound derivatives, drawing upon experimental data to elucidate key SAR trends.
Comparative Analysis of Anticancer Potency
To objectively assess the impact of structural modifications on anticancer activity, we have compiled the half-maximal inhibitory concentration (IC50) values of several this compound derivatives against various cancer cell lines from the literature. For context, these values are compared with established chemotherapeutic agents where data is available.
| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1 | This compound | H | H | Not Reported | - | - |
| 2 | This compound | -SO2NH-aryl | H | Various | Varies | [1] |
| 3 | This compound | -C(O)NH-aryl | H | MCF-7 | Varies | [4] |
| 4g | Benzofuran-chalcone | H | -C(O)CH=CH-aryl | HeLa, HCC1806 | 5.61, 5.93 | [5] |
| 4l | Benzofuran-chalcone | H | -C(O)CH=CH-aryl | HeLa, A549, HCC1806 | 6.19, 6.27, 6.60 | [5] |
| 4n | Benzofuran-chalcone | H | -C(O)CH=CH-aryl | HeLa, HCC1806, A549 | 3.18, 7.03, 21.63 | [5] |
| Doxorubicin | Anthracycline | - | - | MCF-7 | ~0.4 - 8.3 | [4] |
Key Insights from the Comparative Data:
-
The Unsubstituted Core: While the basic this compound scaffold is a key building block, its anticancer activity is generally weak. The true potential of this class of compounds is unlocked through strategic substitutions at other positions of the benzofuran ring.
-
Impact of Aryl Sulfonamides: The incorporation of an aryl sulfonamide moiety has been explored, with some derivatives showing inhibitory activity against the hypoxia-inducible factor (HIF-1) pathway, a critical regulator in cancer progression.[1]
-
The Role of Chalcone Moieties: A series of benzofuran-based chalcone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa, A549, and HCC1806.[5] Notably, compounds 4g , 4l , and 4n exhibited IC50 values in the low micromolar range, with 4n showing particularly potent activity against HeLa cells (IC50 = 3.18 µM).[5] This suggests that the chalcone scaffold, in combination with the benzofuran core, is a promising avenue for developing potent anticancer agents.
-
Mechanism of Action - VEGFR-2 Inhibition: Further investigation into the mechanism of action of these chalcone derivatives revealed that some, like compound 4g , exhibit inhibitory activity against VEGFR-2 kinase.[5] This finding is significant as VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
Deciphering the Mechanism of Action: Beyond Cytotoxicity
A crucial aspect of drug development is understanding the molecular mechanisms through which a compound exerts its therapeutic effects. For this compound derivatives, several mechanisms of action have been proposed and investigated, primarily revolving around the inhibition of key protein kinases.
Kinase Inhibition: A Common Theme
Many benzofuran derivatives have been identified as potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6][7][8][9] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a well-known privileged structure for kinase inhibitors, and its integration with a benzofuran moiety could lead to potent and selective compounds.[8][9]
The following diagram illustrates a generalized workflow for identifying and characterizing the kinase inhibitory potential of novel this compound derivatives.
Caption: Workflow for the pharmacological profiling of this compound derivatives.
Apoptosis Induction
Several studies have shown that benzofuran derivatives can induce apoptosis, or programmed cell death, in cancer cells.[5][10] This is a desirable characteristic for an anticancer agent, as it leads to the selective elimination of tumor cells. The apoptotic effect can be triggered through various mechanisms, including the inhibition of survival pathways or the activation of pro-apoptotic proteins.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments commonly used in the evaluation of anticancer compounds.
In Vitro Anti-Tumor Activity (MTT Assay)
This protocol is adapted from the methodology described in the study by [Reference for the protocol if available, e.g., a specific paper].
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HCC1806)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve fitting software.
In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against VEGFR-2.
Objective: To determine the in vitro inhibitory activity of this compound derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 kinase.
-
Initiation of Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Future Directions and Concluding Remarks
The exploration of this compound derivatives as anticancer agents is a promising and active area of research. The structure-activity relationships discussed in this guide highlight the importance of strategic molecular design in achieving potent and selective compounds. Future efforts should focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider variety of this compound derivatives with diverse substitutions to identify novel pharmacophores.
-
Multi-Targeting Approaches: Designing compounds that can simultaneously inhibit multiple key targets in cancer signaling pathways to overcome drug resistance.[11]
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
In-depth Mechanistic Studies: Utilizing advanced techniques such as proteomics and genomics to gain a deeper understanding of the molecular mechanisms of action of these compounds.
References
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Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available at: [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH. Available at: [Link]
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Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of some novel benzofuranpyridine derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. PubMed. Available at: [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. ResearchGate. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
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Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. PubMed. Available at: [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI. Available at: [Link]
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Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC - NIH. Available at: [Link]
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Efficient procedure to Synthesize 3-Chlorobenzofuran derivatives. ResearchGate. Available at: [Link]
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Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. PubMed. Available at: [Link]
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PubMed. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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The role of pharmacological profiling in safety assessment. PubMed. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
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4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. Available at: [Link]
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A Technical Guide to the Efficacy of 4-Chlorobenzofuran Derivatives in Oncology: A Comparative Analysis Against Existing Therapeutics
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, benzofuran and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the efficacy of 4-Chlorobenzofuran derivatives against existing anticancer drugs, with a particular focus on their role as tubulin polymerization inhibitors. Drawing upon experimental data, we will delve into their mechanism of action, present comparative in vitro activity, and provide detailed protocols for key validation assays.
Introduction: The Rationale for Targeting Tubulin with Benzofuran Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[3] Their dynamic instability is essential for the formation and function of the mitotic spindle, making them a well-validated target for anticancer drug development.[3] Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[3][4]
Benzofuran derivatives have garnered significant attention as potential tubulin inhibitors.[1][4] The rigid benzofuran scaffold can be strategically functionalized to mimic the binding of known tubulin inhibitors, such as the natural product Combretastatin A-4 (CA-4).[1][5] CA-4, a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site, serves as a benchmark for the development of new synthetic inhibitors.[5] The introduction of a chloro-substituent, as in this compound derivatives, can modulate the compound's electronic properties and enhance its binding affinity to the target protein, potentially leading to improved efficacy.
Mechanism of Action: Inhibition of Tubulin Polymerization and Apoptosis Induction
The primary anticancer mechanism of many this compound derivatives is the disruption of microtubule dynamics.[4][6] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[5][7] This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[4]
The apoptotic cascade initiated by these derivatives often involves both intrinsic and extrinsic pathways. The cell cycle arrest activates a series of signaling events, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[8] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Visualizing the Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by a this compound derivative.
Comparative Efficacy: In Vitro Analysis
The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparing potency.
While direct comparative studies of a single "this compound derivative" against a standard drug across multiple cancer types are not available in a single publication, we can synthesize data from various studies on structurally related benzofuran derivatives that act as tubulin polymerization inhibitors. For the purpose of this guide, we will compare the activity of representative benzofuran-based tubulin inhibitors with the well-established anticancer agent, Combretastatin A-4 (CA-4), and the commonly used chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Benzofuran Derivative (BNC105) | MDA-MB-231 (Breast) | 0.003 | Tubulin Polymerization Inhibitor | [1] |
| HCT-116 (Colon) | 0.005 | Tubulin Polymerization Inhibitor | [1] | |
| A549 (Lung) | 0.004 | Tubulin Polymerization Inhibitor | [1] | |
| Combretastatin A-4 (CA-4) | MDA-MB-231 (Breast) | 0.002 | Tubulin Polymerization Inhibitor | [5] |
| HCT-116 (Colon) | 0.003 | Tubulin Polymerization Inhibitor | [5] | |
| A549 (Lung) | 0.003 | Tubulin Polymerization Inhibitor | [5] | |
| Doxorubicin | MDA-MB-231 (Breast) | 0.05 - 0.2 | DNA Intercalation, Topoisomerase II Inhibition | [9] |
| HCT-116 (Colon) | 0.1 - 0.5 | DNA Intercalation, Topoisomerase II Inhibition | [9] | |
| A549 (Lung) | 0.05 - 0.3 | DNA Intercalation, Topoisomerase II Inhibition | [9] |
Analysis of Comparative Data:
The data presented in the table highlight that benzofuran derivatives, such as BNC105, exhibit potent anticancer activity with IC50 values in the nanomolar range, comparable to or even exceeding the potency of the natural tubulin inhibitor, Combretastatin A-4.[1][5] Notably, these compounds are significantly more potent than the conventional chemotherapeutic agent Doxorubicin, which operates through a different mechanism of action.[9] This suggests that this compound derivatives and their analogues are a promising class of compounds for the development of highly effective anticancer therapies.
Experimental Protocols: Validating Anticancer Efficacy
To ensure the scientific integrity and reproducibility of the findings, it is crucial to adhere to well-established experimental protocols. Below are detailed methodologies for two key assays used to evaluate the anticancer efficacy of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the reference drug in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Methodology:
-
Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the this compound derivative, a positive control (e.g., colchicine), and a negative control (DMSO) on ice for 15 minutes.
-
Polymerization Initiation: Transfer the reaction mixtures to a pre-warmed 96-well plate and add GTP to a final concentration of 1 mM to initiate polymerization.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the increase in absorbance compared to the negative control.
Visualizing the Workflow: Efficacy Evaluation
Caption: Drug discovery workflow for this compound derivatives.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that this compound derivatives represent a promising class of anticancer agents, particularly as inhibitors of tubulin polymerization. Their high potency, often in the nanomolar range, and their efficacy against a variety of cancer cell lines in vitro, make them compelling candidates for further preclinical and clinical development.[1]
Future research should focus on several key areas to advance these compounds towards clinical application:
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in animal models are necessary to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of lead this compound derivatives.
-
Selectivity and Toxicity: Investigating the selectivity of these compounds for cancer cells over normal cells is crucial to minimize potential side effects.
-
Combination Therapies: Exploring the synergistic effects of this compound derivatives with other anticancer drugs could lead to more effective treatment regimens.
-
Structure-Activity Relationship (SAR) Studies: Continued SAR studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of this chemical series.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for novel and more effective treatments for cancer patients.
References
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MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
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PubMed. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]
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PubMed. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. [Link]
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MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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PMC. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]
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MDPI. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. [Link]
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A Researcher's Guide to the In Vitro Validation of 4-Chlorobenzofuran's Biological Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Chlorobenzofuran in vitro. Recognizing the scarcity of direct experimental data on this specific compound, we will leverage established knowledge of halogenated benzofuran derivatives to propose a logical and robust validation workflow. This document will detail the experimental design, provide step-by-step protocols for key assays, and offer a comparative analysis against relevant alternative compounds. Our approach is grounded in scientific integrity, ensuring that the described protocols form a self-validating system to produce reliable and reproducible results.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1][2][3]. The introduction of halogen atoms, such as chlorine, into the benzofuran ring has been shown to significantly enhance cytotoxic activity against various cancer cell lines[4][5]. This guide focuses on this compound, a specific halogenated derivative, and outlines a systematic approach to characterizing its biological potential, with a primary focus on its anticancer effects.
The validation process will be multifaceted, beginning with a primary cytotoxicity screening to establish a baseline of activity. This will be followed by secondary, mechanism-focused assays to elucidate the pathways through which this compound exerts its effects. We will also present a comparative analysis with other commercially available benzofuran derivatives to benchmark its performance and understand its structure-activity relationship.
Primary Validation: Assessing Cytotoxicity with the MTT Assay
The initial step in validating a novel compound's potential as an anticancer agent is to determine its cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product[6][7].
Experimental Rationale
The choice of cell lines is critical. We recommend a panel that includes a well-characterized and sensitive line, such as the human breast adenocarcinoma cell line MCF-7, and a more aggressive or resistant line to assess the breadth of activity. For comparison, a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVEC), should be included to assess selectivity. Doxorubicin, a standard chemotherapeutic agent, will serve as a positive control[2][8].
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HUVEC) in appropriate media.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and comparator compounds in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treat the cells with the diluted compounds and a vehicle control (DMSO). Include Doxorubicin as a positive control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
-
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Comparative Analysis of Benzofuran Derivatives
To contextualize the activity of this compound, it is essential to compare it against structurally similar compounds. This allows for an initial understanding of the structure-activity relationship (SAR).
Comparator Compounds
-
Benzofuran (unsubstituted): The parent compound, to establish the baseline activity of the core scaffold.
-
5-Bromobenzofuran: A comparator with a different halogen at a different position to assess the impact of halogen identity and location.
-
5-Fluorobenzofuran: To evaluate the effect of a highly electronegative halogen.
Illustrative Comparative Data
The following table presents hypothetical, yet realistic, IC50 values that could be obtained from the MTT assay. This data is for illustrative purposes to demonstrate how the results would be presented.
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (HUVEC IC50 / Cancer Cell IC50) |
| This compound | MCF-7 | 8.5 | > 11.7 |
| A549 | 12.2 | > 8.2 | |
| HUVEC | > 100 | - | |
| Benzofuran | MCF-7 | > 100 | - |
| A549 | > 100 | - | |
| HUVEC | > 100 | - | |
| 5-Bromobenzofuran | MCF-7 | 15.7 | > 6.3 |
| A549 | 21.3 | > 4.7 | |
| HUVEC | > 100 | - | |
| 5-Fluorobenzofuran | MCF-7 | 25.1 | > 3.9 |
| A549 | 33.8 | > 2.9 | |
| HUVEC | > 100 | - | |
| Doxorubicin (Positive Control) | MCF-7 | 0.9 | 6.4 |
| A549 | 1.2 | 4.8 | |
| HUVEC | 5.8 | - |
Interpretation: In this illustrative dataset, this compound demonstrates potent and selective cytotoxicity against cancer cell lines compared to the unsubstituted benzofuran and other halogenated derivatives. The higher selectivity index compared to Doxorubicin suggests a potentially better therapeutic window.
Secondary Validation: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next logical step is to investigate the mechanism through which this compound induces cell death. Benzofuran derivatives have been reported to induce apoptosis and modulate inflammatory pathways such as NF-κB[9][10][11].
A. Caspase-3/7 Activity Assay for Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
This protocol is based on a luminescent assay, such as the Caspase-Glo® 3/7 Assay from Promega[4][12][13].
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the untreated control to determine the fold-increase in caspase-3/7 activity.
-
B. NF-κB Reporter Assay for Pathway Modulation
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers[14].
-
Cell Transfection:
-
Use a cell line stably expressing an NF-κB luciferase reporter construct or transiently transfect cells with the reporter plasmid.
-
-
Compound Treatment and Stimulation:
-
Cell Lysis:
-
After the desired incubation time (typically 6-24 hours post-stimulation), lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Add luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Orthogonal Validation Concept
Caption: Orthogonal assays confirming primary findings.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound's biological activity. By employing a primary cytotoxicity screen followed by mechanistic assays for apoptosis and NF-κB modulation, researchers can build a strong data package to support further investigation. The comparative analysis against other benzofuran derivatives will provide valuable insights into its structure-activity relationship and potential for development as a therapeutic agent.
Future studies should expand the panel of cancer cell lines, investigate other potential mechanisms of action, and ultimately progress to in vivo models to assess efficacy and safety. The methodologies outlined herein provide a solid and scientifically rigorous foundation for these future endeavors.
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Ghosh, S., et al. (2011). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed. Retrieved from [Link]
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Hsieh, J.-Y., et al. (2016). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. PubMed. Retrieved from [Link]
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Sturm, A., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Retrieved from [Link]
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Zaki, R. M., et al. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. Retrieved from [Link]
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Bursa Uludağ Üniversitesi Açık Erişim Platformu. (n.d.). Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Retrieved from [Link]
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Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. Retrieved from [Link]
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Ferreira, J., et al. (2020). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. PMC. Retrieved from [Link]
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Lee, Y.-J., et al. (2016). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. PMC. Retrieved from [Link]
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Yang, H., et al. (2015). The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. MDPI. Retrieved from [Link]
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Juliana, C., et al. (2010). Anti-inflammatory Compounds Parthenolide and Bay11-7082 Are Direct Inhibitors of the Inflammasome. The Journal of Biological Chemistry. Retrieved from [Link]
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Dao, V. H., et al. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. PubMed. Retrieved from [Link]
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A Comparative Guide to the In Vivo Evaluation of Novel 4-Chlorobenzofuran Compounds for Anti-Inflammatory Activity
This guide provides a comprehensive framework for the in vivo assessment of novel 4-chlorobenzofuran compounds, designed for researchers, scientists, and drug development professionals. Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document moves beyond a simple recitation of protocols to offer a strategic, integrated approach to preclinical evaluation, emphasizing the rationale behind experimental choices and comparative analysis against a known standard.
Our focus will be on characterizing a hypothetical this compound candidate, "Cpd-4Cl," for its potential as an acute anti-inflammatory agent. We will benchmark its performance against a universally recognized nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
Strategic Overview of In Vivo Preclinical Assessment
The path from a promising chemical entity to a viable drug candidate is a multi-step process. For a novel this compound compound, the initial in vivo phase is critical for establishing a foundational understanding of its behavior in a complex biological system. This involves a logical progression through pharmacokinetic profiling, efficacy evaluation in a relevant disease model, and preliminary safety assessment. Each step provides data that informs the next, creating a decision-making tree for advancing the compound.
Caption: High-level workflow for the initial in vivo evaluation of a novel compound.
Critical First Step: Pharmacokinetic (PK) Profiling
Before assessing what a drug does to the body (pharmacodynamics), we must understand what the body does to the drug (pharmacokinetics). A preliminary PK study is essential to ensure that the compound achieves sufficient exposure in the bloodstream to exert a therapeutic effect. These studies are crucial for refining dosing regimens and formulations for subsequent efficacy and toxicology studies.[3][4]
Objective & Rationale
The primary goal is to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure. This is achieved by administering a single dose of Cpd-4Cl to a small cohort of rodents and measuring its concentration in plasma at multiple time points.
Abbreviated Experimental Protocol: Single-Dose PK in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g.
-
Acclimatization: Animals are acclimatized for at least 5 days prior to the study.
-
Dosing:
-
Group 1 (IV): Administer Cpd-4Cl at 2 mg/kg via tail vein injection to determine absolute bioavailability.
-
Group 2 (PO): Administer Cpd-4Cl at 10 mg/kg via oral gavage. The vehicle should be non-toxic and capable of solubilizing the compound (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is separated via centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
Comparative Data Presentation
The table below illustrates hypothetical, yet desirable, PK data for Cpd-4Cl, indicating good oral absorption and exposure.
| Parameter | Cpd-4Cl (10 mg/kg, PO) | Cpd-4Cl (2 mg/kg, IV) | Interpretation |
| Cmax (ng/mL) | 850 | 1500 | Peak concentration after oral dosing. |
| Tmax (hr) | 1.0 | 0.25 | Rapid absorption from the GI tract. |
| AUC (ng*hr/mL) | 4200 | 1800 | Represents total drug exposure. |
| Bioavailability (%) | 46.7% | - | Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). >40% is often considered favorable. |
Efficacy Evaluation: The Carrageenan-Induced Paw Edema Model
To test the anti-inflammatory potential of Cpd-4Cl, we employ the carrageenan-induced paw edema model. This is a classic, highly reproducible model of acute inflammation.[5][6][7] Injection of carrageenan, a seaweed polysaccharide, into a rat's paw elicits a localized inflammatory response characterized by edema (swelling), which is mediated by the release of pro-inflammatory molecules like prostaglandins.[5][8] Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9]
Mechanism of Action Context: COX-2 Inhibition
Inflammation involves the conversion of arachidonic acid into prostaglandins by two key enzymes: COX-1 and COX-2.[9] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[9][10] An ideal NSAID selectively inhibits COX-2 to reduce inflammation while sparing COX-1 to minimize side effects like gastric irritation.[9] Our efficacy model will assess if Cpd-4Cl can suppress this COX-mediated inflammatory response.
Caption: Simplified pathway of COX-2 mediated inflammation and NSAID inhibition.
Experimental Design & Protocol
A robust experimental design with proper controls is paramount for trustworthy data.
Caption: Experimental groups for the comparative efficacy study.
Protocol:
-
Animal Model: Male Wistar rats (n=6 per group), weighing 180-220g.
-
Dosing: Administer the vehicle, Cpd-4Cl, or Indomethacin by oral gavage. The dosing time is critical; it should align with the Tmax determined in the PK study to ensure peak plasma concentrations coincide with the inflammatory challenge. Typically, this is 60 minutes before the carrageenan injection.[11]
-
Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each rat using a digital plethysmometer. This is the initial volume (V₀).
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[5][12]
-
Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak swelling typically occurs between 3 and 5 hours.[7][8][12]
-
Data Calculation:
-
Edema Volume (mL) = Vt - V₀
-
Percent Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Comparative Efficacy Data
The results should be tabulated to allow for a direct comparison of Cpd-4Cl against the standard of care, Indomethacin. The data below represents a successful outcome where Cpd-4Cl shows dose-dependent anti-inflammatory activity.
| Treatment Group (Dose) | Paw Edema Volume at 3 hr (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Cpd-4Cl (10 mg/kg) | 0.51 ± 0.05 | 40.0% |
| Cpd-4Cl (30 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 58.8% |
Preliminary Safety: Acute Oral Toxicity
An effective drug must also be safe. A preliminary acute toxicity study provides an initial assessment of the compound's safety profile and helps identify a potential therapeutic window. The OECD 423 (Acute Toxic Class Method) guideline is a standardized, ethically-minded approach that uses a minimal number of animals to classify a substance's toxicity.[13][14][15]
Protocol: OECD 423 Guideline
-
Animal Model: Female rats are typically used, as they are often slightly more sensitive.[13]
-
Procedure: This is a stepwise procedure. Dosing begins with a small group of animals (n=3) at a starting dose (e.g., 300 mg/kg, or 2000 mg/kg if low toxicity is expected).[16]
-
Observation: The animals are observed for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) for up to 14 days.[14][16]
-
Endpoint: The outcome determines the next step—either dosing a new cohort at a higher or lower dose or concluding the test. The primary result is a classification of the compound into a GHS (Globally Harmonized System) toxicity category rather than a precise LD50 value.[13]
Comparative Safety Profile
| Compound | OECD 423 Result (LD50 Cut-off) | GHS Category | Interpretation |
| Cpd-4Cl | > 2000 mg/kg | Category 5 or Unclassified | Low acute toxicity, favorable safety profile. |
| Indomethacin | ~25 mg/kg | Category 3 | Known to have higher acute toxicity. |
Conclusion: Synthesizing the Data for Decision-Making
The in vivo evaluation of a novel this compound compound requires a methodical, comparative approach. By integrating pharmacokinetic, efficacy, and safety data, researchers can build a comprehensive profile of the candidate molecule.
In our hypothetical case, Cpd-4Cl demonstrated:
-
Favorable Pharmacokinetics: Good oral bioavailability and rapid absorption.
-
Potent Efficacy: Dose-dependent reduction of inflammation, with the high dose being comparable to the standard drug, Indomethacin.
-
Promising Safety: Significantly lower acute toxicity compared to Indomethacin.
This triad of positive results provides a strong rationale for advancing Cpd-4Cl to the next stage of preclinical development, which would include more chronic inflammatory models, mechanism of action studies (e.g., in vitro COX-1/COX-2 selectivity assays), and more extensive toxicology assessments. This structured, evidence-based approach ensures that only the most promising candidates proceed, optimizing resources and increasing the probability of success in the complex journey of drug discovery.
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A Comparative Guide to Analytical Methods for the Validation of 4-Chlorobenzofuran Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 4-Chlorobenzofuran, a key structural motif in various pharmacologically active compounds, is no exception. Ensuring its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and potential toxicity in downstream applications. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the validation of this compound purity, supported by experimental insights and detailed protocols. Our focus is not merely on the "how," but the "why," empowering you to make informed decisions for your analytical workflows.
The Criticality of Orthogonal Analytical Approaches
A single analytical technique rarely provides a complete picture of a compound's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive purity assessment. For this compound, a combination of chromatographic and spectroscopic techniques is recommended to ensure both quantitative purity and structural integrity. This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity assessment, supplemented by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for definitive structural elucidation and impurity identification.
Quantitative Purity Assessment: A Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for the primary purity assessment of this compound hinges on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a versatile and robust technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile.
-
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the most common approach.
-
Causality in Method Design: The choice of a C18 column is predicated on its ability to effectively retain and separate aromatic compounds. The mobile phase composition is optimized to achieve a balance between adequate retention of this compound and the elution of potential impurities within a reasonable timeframe. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers exceptional separation efficiency and the definitive identification capabilities of mass spectrometry.
-
Principle of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.
-
Causality in Method Design: A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically chosen for the analysis of aromatic compounds like this compound. The temperature program is designed to ensure the efficient separation of compounds with different boiling points, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main component and any less volatile byproducts.
Comparative Performance Data
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL |
| Impurity Identification | Based on retention time comparison with standards | Structural information from mass spectra |
Experimental Protocols
The following protocols are representative methods for the purity assessment of this compound and should be validated in your laboratory to ensure their suitability for your specific application, in accordance with ICH Q2(R2) guidelines.[4]
Representative HPLC-UV Method for Purity Assessment
This method is designed for the robust quantification of this compound and the separation of potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity of the sample is determined by the area percentage method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Representative GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.[5]
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Mass Spectrometer (Quadrupole or Ion Trap) with an Electron Ionization (EI) source
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full scan (m/z 40-400)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.
-
Vortex to ensure homogeneity.
-
Transfer the solution to a GC vial.
Data Analysis: The purity is calculated using the area percentage method from the total ion chromatogram (TIC). The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.[6]
Structural Confirmation and Impurity Identification: The Power of Spectroscopy
While chromatography provides quantitative data on purity, spectroscopic techniques are indispensable for confirming the structure of the main component and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show characteristic signals for the aromatic protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
A high-purity reference standard of this compound should be used to obtain reference spectra. The spectra of the test sample should be compared to the reference spectra to confirm its identity. Any additional signals in the spectra of the test sample may indicate the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6]
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a key diagnostic feature.
-
Fragmentation Pattern: The fragmentation pattern provides structural information. For this compound, common fragmentation pathways may involve the loss of a chlorine atom, a CO molecule, or cleavage of the furan ring.[8] These fragmentation patterns can be used to identify potential impurities, especially when coupled with a separation technique like GC or HPLC.[9][10]
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route used to produce this compound is crucial for predicting potential impurities.[11][12] Common synthetic pathways may introduce starting materials, reagents, and byproducts into the final product. For instance, if synthesized from a substituted phenol and a chloro-acetaldehyde derivative, potential impurities could include unreacted starting materials, isomers, or products of side reactions. The analytical methods chosen must be able to separate and detect these potential impurities.
Conclusion: A Multi-faceted Approach to Purity Validation
The validation of this compound purity is a critical step in ensuring the quality and reliability of research and drug development activities. A robust analytical strategy should not rely on a single technique but should instead employ an orthogonal approach. A validated HPLC method serves as an excellent primary technique for quantitative purity assessment, while GC-MS is invaluable for profiling volatile and semi-volatile impurities. These chromatographic methods, when combined with the structural elucidation power of NMR and MS, provide a comprehensive and trustworthy assessment of this compound purity. By understanding the principles behind each method and designing experiments with clear causality, researchers can be confident in the quality of their chemical intermediates and the integrity of their scientific findings.
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A Comparative Guide to Catalysts in Benzofuran Synthesis: Pd vs. Cu vs. Ni
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The efficient synthesis of these heterocycles is, therefore, a subject of intense research. Transition metal catalysis has emerged as a powerful tool for constructing the benzofuran ring system, with palladium, copper, and nickel catalysts being the most prominent.[1][3] This guide provides a comparative analysis of these three catalytic systems, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Enduring Workhorse: Palladium Catalysis
Palladium complexes have long been the gold standard in cross-coupling reactions, and their application in benzofuran synthesis is well-established.[1][4][5] These catalysts are prized for their high efficiency, broad functional group tolerance, and predictable reactivity.
Mechanistic Insight
Palladium-catalyzed benzofuran syntheses often proceed through a Sonogashira coupling of a terminal alkyne with an ortho-iodophenol, followed by an intramolecular cyclization.[1][4] In some methodologies, a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates is employed.[5] A plausible reaction pathway involves the formation of an iminium ion, followed by an attack of a copper acetylide to generate an intermediate that undergoes intramolecular nucleophilic attack and isomerization to yield the benzofuran derivative.[4]
Catalytic Cycle of a Typical Palladium-Catalyzed Benzofuran Synthesis:
Caption: Palladium catalytic cycle for benzofuran synthesis.
Performance and Substrate Scope
Palladium catalysts exhibit excellent performance, often providing moderate to excellent yields (58-94%) across a wide range of substrates.[1][4] They are compatible with various functional groups on both the phenolic and acetylenic partners. However, the high cost of palladium and the potential for contamination of the final product with residual metal are significant drawbacks, particularly in pharmaceutical applications.[6][7]
The Cost-Effective Contender: Copper Catalysis
Copper catalysts have gained considerable attention as a more economical and environmentally friendly alternative to palladium.[1][5] Their lower cost and toxicity make them an attractive option for large-scale synthesis.
Mechanistic Insight
Copper-catalyzed benzofuran syntheses can proceed through several mechanisms. One common pathway involves a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes, where copper iodide acts as the catalyst.[1] Another approach is the copper-catalyzed intramolecular dehydrogenative C-O coupling, which is believed to proceed via a radical pathway.[8]
Catalytic Cycle of a Copper-Catalyzed Benzofuran Synthesis:
Caption: Copper catalytic cycle for benzofuran synthesis.
Performance and Substrate Scope
Copper-catalyzed methods can provide high yields of benzofurans and are often performed under milder conditions than their palladium-catalyzed counterparts.[5] However, the substrate scope can be more limited, and the reactions may be more sensitive to steric and electronic effects. In some cases, copper is used as a co-catalyst with palladium in Sonogashira coupling reactions, where it plays a crucial role in the formation of the target molecule.[1][4]
The Emerging Challenger: Nickel Catalysis
Nickel catalysis is a rapidly developing area in organic synthesis, offering a compelling balance of reactivity and cost-effectiveness.[1][9] As an earth-abundant metal, nickel presents a sustainable alternative to precious metals like palladium.[6][10]
Mechanistic Insight
Nickel-catalyzed benzofuran syntheses often involve the activation of C-O bonds.[11] The reaction pathway can involve the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to generate a nickel intermediate. This intermediate then undergoes nucleophilic addition, transmetalation, and subsequent removal of the metal and water to furnish the benzofuran product.[1][4] Nickel catalysts can also be employed in carbonylative synthesis and electroreductive domino reactions to produce dihydrobenzofuran derivatives.[12]
Catalytic Cycle of a Nickel-Catalyzed Benzofuran Synthesis:
Caption: Nickel catalytic cycle for benzofuran synthesis.
Performance and Substrate Scope
Nickel catalysts have demonstrated the ability to furnish benzofuran derivatives in noteworthy yields (23-89%).[4] They exhibit a broad substrate scope and can tolerate a variety of functional groups.[11] A key advantage of nickel is its ability to activate more challenging C-O and C-Cl bonds, which are often unreactive with palladium catalysts.[9][10] However, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and may require careful optimization.
Comparative Analysis at a Glance
| Feature | Palladium (Pd) | Copper (Cu) | Nickel (Ni) |
| Catalytic Activity | High | Moderate to High | High |
| Cost | High | Low | Low |
| Toxicity | Relatively Low | Low | Moderate |
| Substrate Scope | Broad | Moderate to Broad | Broad |
| Functional Group Tolerance | Excellent | Good | Good |
| Reaction Conditions | Often requires elevated temperatures | Generally mild | Can be mild to moderate |
| Key Advantages | Well-established, predictable reactivity, broad scope | Low cost, low toxicity, environmentally friendly | Low cost, can activate challenging bonds |
| Key Disadvantages | High cost, potential for product contamination | Can have a more limited substrate scope | Can be sensitive to reaction conditions |
Experimental Protocols
General Procedure for Palladium-Catalyzed Benzofuran Synthesis
A representative procedure involves the reaction of an aryl boronic acid with a 2-(2-formylphenoxy) acetonitrile using palladium acetate as the catalyst and 2,2'-bipyridine (bpy) as the ligand in toluene at 90°C.[1][4]
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add palladium acetate (30 mol %), 2,2'-bipyridine (30 mol %), aryl boronic acid (1.2 equiv.), and 2-(2-formylphenoxy) acetonitrile (1.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 90°C for the specified time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Benzofuran Synthesis
A typical one-pot synthesis involves reacting an o-hydroxy aldehyde, an amine, and a diversely substituted alkyne in the presence of copper iodide.[1]
Step-by-Step Protocol:
-
In a round-bottom flask, combine the o-hydroxy aldehyde (1.0 equiv.), amine (1.1 equiv.), alkyne (1.2 equiv.), and copper iodide (5-10 mol %).
-
Add the appropriate solvent (e.g., DMSO).
-
Stir the mixture at the designated temperature for the required duration.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
General Procedure for Nickel-Catalyzed Benzofuran Synthesis
A novel and efficient methodology utilizes a nickel catalyst to activate a nucleophilic addition reaction within the molecule.[1][4] A common system employs Ni(OTf)₂ as the catalyst, 1,10-phenanthroline as the ligand, and acetonitrile as the solvent.[1][4]
Step-by-Step Protocol:
-
To a reaction vessel, add Ni(OTf)₂ (10 mol %), 1,10-phenanthroline (12 mol %), and the starting material (1.0 equiv.).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture under an inert atmosphere at the optimized temperature until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Conclusion and Future Outlook
The choice of catalyst for benzofuran synthesis is a critical decision that depends on a multitude of factors, including cost, desired substrate scope, and scalability. Palladium catalysts remain a reliable choice for their high efficiency and broad applicability, despite their high cost. Copper catalysts offer a more sustainable and economical alternative, particularly for large-scale production, although their substrate scope can be more limited. Nickel catalysis is a rapidly advancing field that provides a powerful and cost-effective approach, with the unique ability to activate otherwise unreactive bonds.
Future research will likely focus on the development of more active and robust catalysts that operate under even milder conditions. The design of recyclable catalytic systems and the use of greener solvents will also be key areas of investigation to further enhance the sustainability of benzofuran synthesis. By carefully considering the comparative advantages and disadvantages of palladium, copper, and nickel catalysts, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel benzofuran-containing molecules.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
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A Senior Application Scientist's Guide to Benchmarking New 4-Chlorobenzofuran Analogs Against Known Inhibitors
Introduction: The Promise of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold extensively found in natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[1][2][3] This versatility has established benzofuran derivatives as focal points in medicinal chemistry for developing novel therapeutic agents.[4][5] Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other properties.[1][6][7]
The development of new analogs, such as those derived from a 4-Chlorobenzofuran starting point, is a rational strategy in drug discovery. The introduction of a halogen like chlorine can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile. However, synthesizing a novel compound is only the first step. To ascertain its therapeutic potential, a rigorous and objective benchmarking process against established inhibitors is paramount.
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark new this compound analogs. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring that the data generated is not only accurate but also meaningful for driving a drug discovery program forward.
Part 1: Strategic Framework for Comparative Inhibitor Analysis
Before any pipette touches a reagent, a robust strategy is essential. The goal is to design a self-validating experimental cascade that progressively builds confidence in a compound's profile.
Target Selection and Rationale
The broad bioactivity of the benzofuran scaffold means that new analogs could potentially inhibit a wide range of targets.[5][8] Initial efforts should be guided by the intended therapeutic area or by preliminary screening. Recent studies have highlighted several key enzyme families as targets for benzofuran derivatives:
-
Protein Kinases: These enzymes are central to cell signaling and are frequently dysregulated in cancer. Several benzofuran derivatives have been developed as potent kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2).[9][10]
-
Poly (ADP-ribose) Polymerase (PARP): PARP-1 is a crucial enzyme in DNA damage repair, and its inhibition is a validated strategy for treating certain cancers. Novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been identified as potent PARP-1 inhibitors.[11]
-
Lysine-Specific Demethylase 1 (LSD1): As an epigenetic modifier, LSD1 is a promising cancer target. Benzofuran analogs have been successfully designed to inhibit this enzyme with high potency.[12]
Experimental Choice: For this guide, we will focus on a hypothetical scenario where new this compound analogs are designed as PARP-1 inhibitors . This allows us to benchmark against well-characterized, clinically approved drugs like Olaparib .
The Assay Cascade: From Biochemical Potency to Cellular Efficacy
A common pitfall is relying solely on a single data point. A tiered approach provides a more complete picture of a compound's potential.
-
Primary Biochemical Assay: This is the workhorse for initial screening and potency determination. It utilizes a purified, isolated enzyme to measure direct inhibition. This approach is clean, reproducible, and provides the half-maximal inhibitory concentration (IC50), a key measure of potency.[13][14]
-
Secondary/Selectivity Assays: A potent compound is not necessarily a good drug candidate if it inhibits many targets indiscriminately. It's crucial to test analogs against related enzymes (e.g., PARP-2) to determine their selectivity profile.
-
Cell-Based Assays: These assays move the investigation from an isolated enzyme to a more biologically relevant system. They answer a critical question: can the compound cross the cell membrane and engage its target in a complex cellular environment?[15] Assays like the MTT assay can measure the cytotoxic effect of the inhibitor on cancer cell lines.[16]
This cascade ensures that resources are focused on compounds that are not only potent but also selective and cell-permeable.
Part 2: Experimental Protocols and Methodologies
Scientific integrity rests on meticulous and well-documented protocols. The following sections provide detailed, step-by-step methodologies that are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Biochemical IC50 Determination
The following diagram illustrates the logical flow of a typical biochemical enzyme inhibition assay for determining IC50 values.
Caption: Workflow for a biochemical PARP-1 inhibition assay.
Protocol: PARP-1 Inhibition Assay (Colorimetric)
This protocol is designed to be a self-validating system for determining the IC50 of novel this compound analogs.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2).
- PARP-1 Enzyme: Reconstitute purified human PARP-1 enzyme in assay buffer to a working concentration of 2x the final assay concentration (e.g., 2 nM).
- Substrate Mix: Prepare a 2x substrate solution containing 400 µM NAD+ and 100 µg/mL activated DNA in assay buffer.
- Test Compounds: Prepare a 10 mM stock solution of each this compound analog and the known inhibitor (Olaparib) in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO, followed by a further dilution in assay buffer to create a 4x working stock.
- Controls:
- 100% Activity Control (Negative Control): Assay buffer with DMSO (vehicle).
- 0% Activity Control (Positive Control): A known potent PARP inhibitor at a saturating concentration or buffer without enzyme.
2. Assay Procedure (96-Well Plate Format):
- Add 25 µL of the 4x test compound dilutions or controls to appropriate wells.
- Add 50 µL of the 2x PARP-1 enzyme solution to all wells except the 0% activity control (add 50 µL of assay buffer instead).
- Mix gently and pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.
- Initiate the enzymatic reaction by adding 25 µL of the 2x Substrate Mix to all wells. The final volume is 100 µL.
- Incubate the plate for 60 minutes at 37°C.
- Stop the reaction and develop the signal according to the manufacturer's instructions for a colorimetric NAD+ detection kit (which measures the consumption of NAD+).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
3. Data Analysis:
- Subtract the background reading (0% activity control) from all other readings.
- Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[13] This is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]
Causality and Trustworthiness: This protocol is self-validating because the controls establish the dynamic range of the assay. The 100% activity control defines the maximum signal, while the 0% control defines the background. Any calculated inhibition is therefore a direct measure relative to these fixed points, ensuring the trustworthiness of the IC50 value. The use of a known inhibitor (Olaparib) also serves as a critical quality control check for assay performance.
Part 3: Data Presentation and Comparative Analysis
Clear data presentation is crucial for making informed decisions. All quantitative data should be summarized in a structured table for easy comparison.
Comparative Inhibition Data
| Compound | Target | Biochemical IC50 (µM) | Selectivity (PARP-2/PARP-1 IC50) | Cell-Based Cytotoxicity IC50 (µM) (MCF-7 Cells) |
| Olaparib (Reference) | PARP-1 | 0.005 | ~2-fold | 5.2 |
| 4-CBF Analog A | PARP-1 | 0.026 | 85-fold | 4.98 |
| 4-CBF Analog B | PARP-1 | 0.150 | >100-fold | 25.7 |
| 4-CBF Analog C | PARP-1 | 2.50 | Not Determined | >100 |
Note: Data for analogs are hypothetical, based on values reported for novel benzofuran inhibitors to provide a realistic context.[11]
Interpretation of Results
-
Potency: Analog A shows excellent potency, only about 5-fold less potent than the clinical drug Olaparib in the biochemical assay. Analog B is moderately potent, while Analog C is significantly less active.
-
Selectivity: This is a critical parameter. While Olaparib shows little selectivity between PARP-1 and PARP-2, Analog A demonstrates a remarkable 85-fold selectivity.[11] This could translate to a better safety profile by minimizing off-target effects.
-
Cellular Efficacy: Analog A not only has high biochemical potency but also translates this into potent cellular activity, with a cytotoxicity IC50 comparable to Olaparib.[11] This suggests good cell permeability and target engagement in a cellular context. Analog B shows a significant drop-off between biochemical and cellular potency, which could indicate poor cell permeability or efflux by transporters.
Part 4: Visualizing the Mechanism of Action
Understanding the biological context is key. The diagram below illustrates a simplified DNA damage repair pathway involving PARP-1, showing where the new inhibitors exert their effect.
Caption: Simplified PARP-1 signaling in DNA repair.
This pathway shows that by inhibiting PARP-1, the this compound analogs prevent the recruitment of the DNA repair machinery.[11] This leads to the accumulation of DNA damage and ultimately promotes the death of cancer cells.
References
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Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]
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Title: Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity Source: bepls.com URL: [Link]
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Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: researchgate.net URL: [Link]
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Title: Mini Review on Important Biological Properties of Benzofuran Derivatives Source: ipinnovative.com URL: [Link]
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Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: Royal Society of Chemistry URL: [Link]
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Title: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives Source: IJSDR URL: [Link]
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Title: Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery Source: BiochemSphere URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorobenzofuran
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-Chlorobenzofuran demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, field-tested framework for managing this compound waste, ensuring the safety of your team and the integrity of our environment.
Understanding the Hazard: Why Special Procedures are Essential
This compound is a halogenated heterocyclic organic compound. Its chemical structure necessitates a high degree of caution. While a specific, publicly available Safety Data Sheet (SDS) with full GHS classification for this compound is not readily found, its hazardous nature can be inferred from its chemical class and data on similar chlorinated aromatic compounds.
Halogenated aromatics are often persistent in the environment and can pose significant toxicological risks. The primary concern with compounds like chlorinated dibenzofurans is their mechanism of toxicity, which can involve binding to the aryl hydrocarbon receptor (AhR), potentially leading to a cascade of adverse cellular responses.[1] Therefore, we must operate under the assumption that this compound is hazardous, exhibiting potential oral toxicity, skin and eye irritation, and long-term aquatic toxicity.[2]
This inherent risk profile is why improper disposal methods, such as drain disposal or mixing with non-hazardous waste, are strictly forbidden. Such actions can lead to environmental contamination and pose a substantial threat to human health.[1][3]
Table 1: Key Properties and Assumed Hazard Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 257864-14-5 | [4] |
| Molecular Formula | C₈H₅ClO | [3][4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Boiling Point | 209.5 °C at 760 mmHg | [4] |
| Assumed GHS Pictograms | [2][5][6] | |
| Assumed Signal Word | Warning | [2] |
| Assumed Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [2] |
Disclaimer: The GHS classifications are inferred from a closely related chlorinated aromatic compound due to the absence of a specific, detailed SDS for this compound. These should be treated as a minimum standard of precaution.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—the proper Personal Protective Equipment (PPE) is mandatory. The causality here is direct: preventing exposure pathways to the skin, eyes, and respiratory system mitigates the risk of irritation and potential systemic toxicity.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Ensure they are inspected for integrity before each use.[7]
-
Eye Protection : Use chemical safety goggles or a face shield that provides comprehensive protection against splashes.[7][8]
-
Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron is recommended.
-
Respiratory Protection : All handling of this compound waste should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
Waste Segregation & Containment: A Self-Validating System
The foundation of proper disposal is meticulous segregation at the point of generation. This prevents cross-contamination and ensures the waste stream is correctly identified for the final disposal facility. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste, meaning the responsibility for the waste remains with the generator until its final, safe destruction.[1]
Step-by-Step Containment Protocol:
-
Identify the Waste Stream : Designate a specific waste container exclusively for this compound and materials contaminated with it. As a halogenated organic compound, it must be kept separate from non-halogenated solvent waste, as disposal costs and methods differ significantly.[1]
-
Select the Proper Container : Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid. The container must be in good condition, free of leaks or external residue.[3]
-
Label Correctly and Completely : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[9]
-
The accumulation start date.
-
-
Storage in a Satellite Accumulation Area (SAA) : The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[4] The container must be kept closed except when adding waste and should be placed within secondary containment to prevent spills from reaching drains.[1]
Approved Disposal Methodology: High-Temperature Incineration
Land disposal of halogenated organic compounds is heavily restricted for sound scientific reasons—their persistence and potential to leach into the environment.[10][11] The accepted and required method for the final destruction of this compound is high-temperature incineration .
The Causality Behind Incineration:
Halogenated organic wastes must be destroyed at very high temperatures (typically >850°C) in a specialized hazardous waste incinerator.[11] This process is designed to break the carbon-halogen and aromatic ring bonds, mineralizing the compound into carbon dioxide, water, and hydrogen chloride (HCl). Incomplete combustion at lower temperatures can lead to the formation of even more toxic and persistent byproducts, such as polychlorinated dibenzodioxins and furans (PCDD/Fs).[2]
Therefore, the disposal process is as follows:
-
Accumulate Waste : Follow the containment protocol described in Section 3.
-
Arrange for Pickup : Do not attempt to treat or dispose of the chemical yourself. Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal vendor.[4][8]
-
Documentation : When the waste is collected, you will sign a hazardous waste manifest. This legal document tracks the waste from your lab to the final disposal facility, forming a key part of the "cradle-to-grave" chain of custody.[4]
Logical Workflow for this compound Waste Management
The following diagram outlines the decision-making and procedural flow for handling waste generated in the laboratory.
Caption: Decision workflow for proper handling of this compound waste.
Spill and Emergency Procedures
All spills of this compound, regardless of size, must be treated as hazardous incidents.[1][3]
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is ventilated only through a fume hood if possible.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if there is a risk of aerosolization.
-
Contain the Spill : For liquid spills, use a chemical absorbent spill pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect Waste : All cleanup materials (absorbents, contaminated gloves, etc.) must be collected and placed into your designated hazardous waste container.[1][3]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your EHS department. For large or unmanageable spills, evacuate and call emergency services immediately.[1]
Regulatory Compliance
Compliance is not optional. In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1] As a halogenated organic compound, this compound waste falls under these stringent regulations.[10] Adhering to the procedures outlined in this guide—proper identification, segregation, containment, labeling, and disposal through a licensed vendor—is essential for meeting your legal and ethical obligations.[4][8]
By integrating these principles and procedures into your laboratory's standard operating protocols, you build a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our health or our environment.
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Title: Guide to Managing Laboratory Chemical Waste Source: Vanderbilt University Environmental Health & Safety URL: [Link]
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Title: Persistent organic pollutant Source: Wikipedia URL: [Link]
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Title: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound Source: California Code of Regulations - Westlaw URL: [Link]
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Title: Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor Source: OSTI.GOV URL: [Link]
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Essential Safety and Operational Protocol for Handling 4-Chlorobenzofuran
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-Chlorobenzofuran. Given the limited availability of specific toxicological data for this compound, these recommendations are grounded in the known hazards of structurally similar benzofuran derivatives and chlorinated aromatic compounds.[1] A paramount level of caution is advised in all operations involving this chemical.
Hazard Assessment: Understanding the Risks
-
Carcinogenicity: Benzofuran itself is suspected of causing cancer.[2] It is prudent to handle this compound as a potential carcinogen.
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver.
-
Skin and Eye Irritation: Similar chlorinated compounds are known to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][5]
-
Aquatic Toxicity: This compound is expected to be harmful to aquatic life with long-lasting effects.[6]
-
Flammability: Benzofuran is a flammable liquid and vapor, suggesting that this compound may also be flammable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the procedure.
Core PPE Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield is required in addition to goggles when there is a risk of splashing.[1][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for perforations or degradation before use and practice proper glove removal techniques to prevent skin contamination.[1] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, worn over non-synthetic clothing, is essential.[1] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or when aerosols or dust may be generated.[3][8] |
Operational Workflow: From Preparation to Disposal
Adherence to a stringent, step-by-step operational workflow is critical for ensuring personnel safety and experimental integrity.
Pre-Operational Safety Checklist
-
Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]
-
Spill Kit: Ensure a spill kit equipped for handling hazardous chemicals is readily accessible.
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for this compound waste.[9][10]
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Containment: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Dispensing: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction setup is designed to prevent leaks or splashes.
-
Post-Handling Decontamination: Thoroughly wipe down the work area with an appropriate solvent (e.g., isopropanol) to decontaminate surfaces. Dispose of all cleaning materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound and associated waste can pose a significant risk to the environment and sanitation workers. A meticulous disposal plan is therefore non-negotiable.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and cleaning materials, must be segregated as hazardous waste.[9][10]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. The label should include the chemical name, hazard pictograms, and the date of accumulation.[10]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and labeled container. Do not mix with other chemical waste streams unless compatibility has been verified.[9]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal contractor.[11][12] Adhere strictly to all local, state, and federal regulations governing hazardous waste disposal.[7][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material and place it in the hazardous waste container. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
